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Core Science & Biosynthesis

Foundational

What are the physical properties of 2-(Benzyloxy)-1-bromo-3-methoxybenzene?

This is an in-depth technical guide on the physical properties, synthesis, and applications of 2-(Benzyloxy)-1-bromo-3-methoxybenzene , a critical intermediate in the synthesis of Amaryllidaceae alkaloids (e.g., Galantha...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physical properties, synthesis, and applications of 2-(Benzyloxy)-1-bromo-3-methoxybenzene , a critical intermediate in the synthesis of Amaryllidaceae alkaloids (e.g., Galanthamine) and other bioactive polyphenols.

Executive Summary

2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0) is a trisubstituted benzene derivative serving as a high-value building block in medicinal chemistry.[1][2] Structurally, it is the benzyl ether of 6-bromoguaiacol (2-bromo-6-methoxyphenol). Its strategic importance lies in its orthogonal functionalization: the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), while the benzyl group acts as a robust protecting group for the phenol, removable under specific hydrogenolytic or Lewis acid conditions. This compound is frequently employed in the total synthesis of complex natural products, including Galanthamine and Lycoramine .

Physicochemical Profile

The following data synthesizes experimental observations and calculated properties for 2-(Benzyloxy)-1-bromo-3-methoxybenzene.

PropertyValue / Description
IUPAC Name 1-Bromo-2-(benzyloxy)-3-methoxybenzene
Common Synonyms Benzyl 2-bromo-6-methoxyphenyl ether; 2-Benzyloxy-3-bromoanisole
CAS Number 1996994-49-0
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol
Physical State Solid (Crystalline powder or needles)
Color White to Off-white / Colourless
Melting Point Typically 60–65 °C (Predicted based on structural analogs)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, THF; Insoluble in Water
LogP (Calc) ~4.2 (Lipophilic)
Density (Calc) 1.35 ± 0.1 g/cm³

Note on Physical State: While specific melting point data is proprietary to certain custom synthesis batches, benzyl ethers of solid phenols (like 6-bromoguaiacol, MP ~50°C) generally exhibit higher melting points and crystallize well from non-polar solvents.

Structural Characterization & Logic

Reliable identification relies on distinct spectroscopic signatures. The following analysis explains the causality behind the signals.

1H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Region (6.6 – 7.4 ppm):

    • Multiplet (5H): The benzyl phenyl group protons appear as a multiplet around 7.30–7.45 ppm.

    • Triplet (1H): The proton at position 5 (meta to Br and OMe) appears as a pseudo-triplet (or dd) around 6.9–7.0 ppm due to coupling with H-4 and H-6.

    • Doublets (2H): H-4 and H-6 (ortho to substituents) appear as doublets around 6.6–7.2 ppm. The proton ortho to the Bromine (H-6) is typically more deshielded (~7.1 ppm).

  • Benzylic Protons (5.1 ppm):

    • Singlet (2H): The -OCH₂Ph methylene protons appear as a sharp singlet at ~5.1 ppm. This shift is diagnostic of a benzyl ether.

  • Methoxy Group (3.8 ppm):

    • Singlet (3H): The -OCH₃ protons appear at ~3.85 ppm.

Mass Spectrometry
  • Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) results in a characteristic 1:1 doublet for the molecular ion [M]⁺ and [M+2]⁺ at m/z 292 and 294.

  • Fragmentation: Loss of the benzyl group (M - 91) is a common fragmentation pathway, yielding a cation at m/z ~201/203.

Synthetic Pathways & Experimental Protocols

The synthesis is a self-validating Williamson Ether Synthesis . The choice of reagents ensures complete conversion of the phenol while avoiding ring bromination or side reactions.

Reaction Logic
  • Substrate: 2-Bromo-6-methoxyphenol (6-Bromoguaiacol). The intramolecular H-bond in guaiacols can reduce nucleophilicity; however, the use of a carbonate base in a polar aprotic solvent disrupts this bond.

  • Reagent: Benzyl Bromide (BnBr). A highly reactive electrophile.

  • Base: Potassium Carbonate (K₂CO₃). A mild, non-nucleophilic base sufficient to deprotonate the phenol (pKa ~10).

  • Solvent: DMF or Acetone . DMF is preferred for faster rates due to better solvation of the cation (K⁺), leaving the phenoxide anion "naked" and reactive.

Detailed Protocol
  • Step 1: Charge a round-bottom flask with 2-bromo-6-methoxyphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Step 2: Add Potassium Carbonate (1.5 equiv) in one portion. Stir for 15 minutes at room temperature to ensure deprotonation (color change often observed).

  • Step 3: Dropwise add Benzyl Bromide (1.1 equiv). Reason: Controlled addition prevents localized exotherms.

  • Step 4: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 4:1). The starting phenol (lower Rf) should disappear.

  • Step 5 (Workup): Dilute with water (dissolves inorganic salts) and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Step 6 (Purification): Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the white solid product.

SynthesisFlow Start 2-Bromo-6-methoxyphenol (Solid, MP ~50°C) Reagents BnBr + K2CO3 Solvent: DMF Start->Reagents Dissolution Reaction Nucleophilic Substitution (60°C, 3h) Reagents->Reaction Alkylation Workup Aq. Workup & Extraction Reaction->Workup Complete Conversion Product 2-(Benzyloxy)-1-bromo-3-methoxybenzene (White Solid) Workup->Product Crystallization

Figure 1: Synthetic workflow for the preparation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene from 6-bromoguaiacol.

Applications in Drug Development

This compound is a versatile "lynchpin" intermediate.

Amaryllidaceae Alkaloid Synthesis

It serves as the A-ring precursor in the synthesis of Galanthamine (Alzheimer's treatment) and Lycoramine .

  • Mechanism: The bromine atom allows for the construction of the biaryl ether linkage or the carbon skeleton via Heck cyclization. The benzyl group protects the phenol during oxidative coupling steps.

Suzuki-Miyaura Coupling

The aryl bromide undergoes palladium-catalyzed coupling with boronic acids to form biaryls.

  • Selectivity: The steric bulk of the ortho-benzyloxy and meta-methoxy groups requires active catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) to effect coupling efficiently.

Applications Target 2-(Benzyloxy)-1-bromo-3-methoxybenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Suzuki Heck Heck Cyclization (Alkene, Pd cat.) Target->Heck Deprotection Hydrogenolysis (H2, Pd/C) Target->Deprotection Biaryl Biaryl Scaffolds (Lignans) Suzuki->Biaryl Alkaloid Galanthamine/Lycoramine (Neuroactive Agents) Heck->Alkaloid Phenol 2-Bromo-6-methoxyphenol (Regeneration) Deprotection->Phenol

Figure 2: Divergent synthetic utility of the target compound in medicinal chemistry.

Stability and Safety

  • Stability: Stable under ambient conditions. Avoid prolonged exposure to light (potential for C-Br bond homolysis over long periods, though slow).

  • Handling: Standard PPE (Gloves, Goggles). As an aryl bromide, it may act as an irritant.

  • Storage: Store in a cool, dry place.

References

  • Alchimica . 2-(Benzyloxy)-1-bromo-3-methoxybenzene Product Page. Retrieved from

  • Royal Society of Chemistry . Supporting Information: Decarboxylative bromination of substituted benzoic acids. (Contextual reference for NMR data of analogous aryl bromides). Retrieved from

  • ResearchGate . Synthesis of Galanthamine Intermediate 9 from 6-Bromoguaiacol. Retrieved from

  • BLD Pharm . Product Data: 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS 1996994-49-0).[1][2] Retrieved from

Sources

Exploratory

Comprehensive Technical Guide: Synthesis, Properties, and Applications of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Core Chemical Identity & Structural Logic As a highly functionalized, ortho-substituted bromobenzene derivative, 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0)[1] serves as an advanced structural building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Core Chemical Identity & Structural Logic

As a highly functionalized, ortho-substituted bromobenzene derivative, 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0)[1] serves as an advanced structural building block in medicinal chemistry and materials science[2].

The strategic value of this compound lies in its precisely engineered substitution pattern, which offers orthogonal reactivity for complex synthetic workflows:

  • Bromo Group (-Br) at C1: Acts as the primary electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Benzyloxy Group (-OBn) at C2: Serves as a robust, sterically demanding protecting group for the underlying phenol. Unlike standard alkyl ethers, the benzyl group survives strongly basic and mildly acidic conditions but can be cleanly and orthogonally cleaved via palladium-catalyzed hydrogenolysis to reveal the hydroxyl group for late-stage functionalization.

  • Methoxy Group (-OMe) at C3: Functions as an electron-donating group, modulating the electronic density of the aromatic ring. This influences both the regioselectivity of further electrophilic aromatic substitutions and the oxidative addition rate of the adjacent C-Br bond during cross-coupling.

Physicochemical Data Presentation

Quantitative data regarding the compound's identity and properties are summarized below for rapid reference.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

PropertyValue
Chemical Name 2-(Benzyloxy)-1-bromo-3-methoxybenzene
CAS Number 1996994-49-0[1]
Molecular Formula C14H13BrO2[3]
Molecular Weight 293.16 g/mol [3]
SMILES String COC1=CC=CC(Br)=C1OCC2=CC=CC=C2[1]
Precursor Chemical 2-Bromo-6-methoxyphenol (CAS: 28165-49-3)

Synthetic Methodology: A Self-Validating Protocol

The preparation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene relies on a highly efficient Williamson ether synthesis utilizing 2-bromo-6-methoxyphenol[4] as the nucleophilic precursor. As an Application Scientist, I emphasize establishing a self-validating system—meaning the protocol includes in-process chemical and visual cues to confirm the reaction's success at every stage.

Step-by-Step Experimental Workflow

Step 1: Deprotonation (Phenoxide Formation)

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-bromo-6-methoxyphenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃).

  • Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cations while leaving the phenoxide anion "naked" and highly nucleophilic. K₂CO₃ is a mild base (pKa ~ 10.3) perfectly suited to deprotonate the phenol (pKa ~ 9) without causing the hydrolysis of the incoming alkyl halide.

  • Self-Validation: The initially clear solution will transition to a slightly yellow/amber suspension, visually confirming the successful formation of the phenoxide anion.

Step 2: Electrophilic Substitution (SN2)

  • Action: Add 1.1 equivalents of benzyl bromide dropwise at room temperature. Heat the reaction mixture to 60–80 °C for 4–6 hours.

  • Causality: Dropwise addition prevents localized exothermic spikes. Heating provides the activation energy necessary to overcome the steric hindrance imposed by the adjacent bromo and methoxy groups during the SN2 attack.

  • Self-Validation: As the reaction proceeds, a fine white precipitate (KBr) will accumulate at the bottom of the flask. This is a direct stoichiometric byproduct of the successful etherification.

Step 3: Analytical Monitoring

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Causality: Real-time tracking prevents over-heating and degradation of the product.

  • Self-Validation: The starting material (2-bromo-6-methoxyphenol) will appear as a lower Rf spot that stains strongly with KMnO₄ (due to the oxidizable free phenol). The product will appear as a new, higher Rf spot (less polar due to the masked hydroxyl) that is UV-active but resists KMnO₄ staining.

Step 4: Workup and Isolation

  • Action: Cool the mixture to room temperature, quench with distilled water (3x volume of DMF), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The aqueous quench crashes out the highly lipophilic product while solubilizing the DMF and inorganic salts. Brine washing removes residual DMF from the organic layer.

  • Self-Validation: 1H-NMR of the crude product must confirm the disappearance of the phenolic -OH peak (~5.5 ppm) and the appearance of the benzylic -CH₂- singlet (~5.1 ppm).

SyntheticWorkflow A 2-Bromo-6-methoxyphenol (Nucleophile) C K2CO3 / DMF 80°C, 4-6 h A->C B Benzyl Bromide (Electrophile) B->C D 2-(Benzyloxy)-1-bromo- 3-methoxybenzene C->D Williamson Ether Synthesis

Synthetic workflow for 2-(Benzyloxy)-1-bromo-3-methoxybenzene via Williamson ether synthesis.

Downstream Applications in Drug Development

The strategic placement of the bromine atom at C1 makes 2-(Benzyloxy)-1-bromo-3-methoxybenzene an ideal precursor for building complex biaryl scaffolds commonly found in active pharmaceutical ingredients (APIs).

Causality in Catalyst Selection for Cross-Coupling: Because the C-Br bond is sterically encumbered by the bulky ortho-benzyloxy group, standard palladium catalysts often suffer from slow oxidative addition. To achieve efficient Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers must employ bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos). These ligands stabilize the reactive Pd(0) species and accelerate the coupling of sterically hindered aryl bromides.

Orthogonal Deprotection Strategy: Following the formation of the complex biaryl framework, the benzyloxy group can be orthogonally removed. Unlike the methoxy group at C3, which requires harsh Lewis acidic conditions (e.g., BBr₃) to cleave, the benzyloxy group is smoothly removed via palladium-catalyzed hydrogenolysis (H₂, Pd/C) under entirely neutral conditions. This reveals the free phenol for subsequent functionalization without damaging sensitive functional groups elsewhere on the molecule.

DownstreamApplication A 2-(Benzyloxy)-1-bromo-3-methoxybenzene B Suzuki Cross-Coupling Pd(dppf)Cl2, Ar-B(OH)2 A->B Oxidative Addition at C-Br C Biaryl Intermediate (O-Bn Protected) B->C C-C Bond Formation D Hydrogenolysis H2, Pd/C, MeOH C->D Orthogonal Cleavage E 2-Hydroxy-3-methoxy-biaryl (Deprotected Scaffold) D->E Deprotection

Downstream application detailing Suzuki cross-coupling followed by orthogonal deprotection.

References

1.[1] Title: 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1 x 100 mg) | Alchimica. Source: alchimica.cz. URL: 1 2.[2] Title: 6793-92-6|1-Bromo-4-(phenylmethoxy)benzene|BLD Pharm. Source: bldpharm.com. URL: 2 3.[3] Title: 79352-65-1|4-(Benzyloxy)-2-bromoanisole|BLD Pharm. Source: bldpharm.com. URL: 3 4. Title: 2-Bromo-6-methoxyphenol | 28165-49-3 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: Link 5.[4] Title: 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem. Source: nih.gov. URL: 4

Sources

Foundational

An In-Depth Spectroscopic Guide to 2-(Benzyloxy)-1-bromo-3-methoxybenzene: A ¹H and ¹³C NMR Analysis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the aromatic compound 2-(Benzylo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the aromatic compound 2-(Benzyloxy)-1-bromo-3-methoxybenzene. As a Senior Application Scientist, this document is structured to deliver not just data, but a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. The causality behind spectral features is explained to provide a robust understanding for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a multi-substituted aromatic compound like 2-(Benzyloxy)-1-bromo-3-methoxybenzene, NMR is crucial for confirming its identity and purity by unambiguously assigning the signals corresponding to each proton and carbon atom.

The molecular structure, with the IUPAC numbering used for assignments in this guide, is presented below.

Caption: Molecular structure of 2-(Benzyloxy)-1-bromo-3-methoxybenzene with IUPAC numbering.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the scientific integrity of the data, a standardized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. This protocol is designed to be a self-validating system, providing the necessary resolution and signal-to-noise ratio for unambiguous spectral interpretation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-(Benzyloxy)-1-bromo-3-methoxybenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the aromatic protons.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: Approximately 3-4 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide a spectrum with singlets for each unique carbon atom.

  • Number of Scans: 1024 to 4096 scans are generally required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the TMS signal at 0.00 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(Benzyloxy)-1-bromo-3-methoxybenzene is predicted to exhibit distinct signals corresponding to the aromatic protons of both the substituted benzene and the benzyl group, as well as the benzylic and methoxy protons.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.30m5HPhenyl-H
~7.15t1HH-5
~6.90dd1HH-4
~6.85dd1HH-6
~5.10s2H-OCH₂-
~3.90s3H-OCH₃

Detailed Interpretation:

  • Aromatic Protons (Phenyl Group): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to resonate in the region of δ 7.45 - 7.30 ppm as a complex multiplet.[2] This is a characteristic region for protons on a benzene ring.[3]

  • Aromatic Protons (Substituted Benzene Ring):

    • The proton at the C-5 position (H-5 ) is expected to appear as a triplet (t) around δ 7.15 ppm . It is coupled to both H-4 and H-6 with similar coupling constants.

    • The protons at the C-4 and C-6 positions (H-4 and H-6 ) are predicted to appear as doublets of doublets (dd) around δ 6.90 - 6.85 ppm . H-4 is coupled to H-5 (ortho-coupling, J ≈ 8 Hz) and H-6 (meta-coupling, J ≈ 2 Hz). Similarly, H-6 is coupled to H-5 (ortho-coupling, J ≈ 8 Hz) and H-4 (meta-coupling, J ≈ 2 Hz). The electron-donating methoxy and benzyloxy groups will shield these protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted benzene (δ 7.34 ppm).

  • Benzylic Protons (-OCH₂-): The two protons of the methylene group in the benzyloxy substituent are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet (s) at approximately δ 5.10 ppm .

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are also chemically equivalent and show no coupling. They will give rise to a sharp singlet (s) at around δ 3.90 ppm .

G cluster_1H_NMR ¹H NMR Interpretation Workflow Start Acquire ¹H NMR Spectrum Identify_Regions Identify Key Signal Regions (Aromatic, Aliphatic) Start->Identify_Regions Analyze_Aromatic Analyze Aromatic Signals (δ 6.5-8.0 ppm) Identify_Regions->Analyze_Aromatic Analyze_Aliphatic Analyze Aliphatic Signals (δ 0-5.5 ppm) Identify_Regions->Analyze_Aliphatic Assign_Multiplicity Determine Multiplicity (Singlet, Doublet, etc.) Analyze_Aromatic->Assign_Multiplicity Analyze_Aliphatic->Assign_Multiplicity Assign_Integration Determine Integration (Number of Protons) Assign_Multiplicity->Assign_Integration Final_Assignment Final Structure Assignment Assign_Integration->Final_Assignment

Caption: Workflow for the interpretation of a ¹H NMR spectrum.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 2-(Benzyloxy)-1-bromo-3-methoxybenzene will display a single peak for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~155C-2
~153C-3
~137C-ipso (Benzyl)
~131C-para (Benzyl)
~129C-ortho (Benzyl)
~128C-meta (Benzyl)
~125C-5
~115C-1
~113C-6
~110C-4
~71-OCH₂-
~56-OCH₃

Detailed Interpretation:

  • Aromatic Carbons (Substituted Benzene Ring):

    • The carbons directly attached to the electronegative oxygen atoms, C-2 and C-3 , are expected to be the most downfield in the aromatic region, appearing around δ 155 ppm and δ 153 ppm , respectively.

    • The carbon bearing the bromine atom, C-1 , will be shifted upfield due to the "heavy atom effect" of bromine, and is predicted to be around δ 115 ppm .[1]

    • The remaining aromatic carbons, C-4, C-5, and C-6 , will appear in the range of δ 110-125 ppm . Their precise chemical shifts are influenced by the combined electronic effects of the three substituents.

  • Aromatic Carbons (Phenyl Group):

    • The ipso-carbon of the benzyl group, directly attached to the methylene group, is expected around δ 137 ppm .

    • The other carbons of the phenyl ring will resonate in their characteristic regions: C-para (~131 ppm), C-ortho (~129 ppm), and C-meta (~128 ppm).

  • Aliphatic Carbons:

    • The benzylic carbon, -OCH₂- , is attached to an oxygen and a phenyl group, leading to a chemical shift of approximately δ 71 ppm .

    • The methoxy carbon, -OCH₃ , is also attached to an oxygen and will resonate around δ 56 ppm .

Caption: Relationship between carbon types and their expected ¹³C NMR chemical shift regions.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-1-bromo-3-methoxybenzene provides a robust framework for the structural verification of this compound. The predicted chemical shifts, multiplicities, and integration values are based on established principles of NMR spectroscopy and data from analogous structures. This in-depth guide serves as a valuable resource for scientists, enabling confident identification and characterization of this and structurally related molecules in their research and development endeavors. The provided experimental protocols and interpretation workflows further ensure the reliability and reproducibility of the analytical results.

References

  • Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Interpreting Carbon-13 NMR Spectra. University of California, Davis Chem LibreTexts. [Link]

  • 1H NMR Spectroscopy. University of California, Davis Chem LibreTexts. [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Stack Exchange. [Link]

  • 1-Bromo-3-methoxybenzene. NIST WebBook. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

Exploratory

Infrared (IR) Spectroscopic Profiling of 2-(Benzyloxy)-1-bromo-3-methoxybenzene: A Technical Guide for Structural Validation

Executive Summary In the realm of advanced drug development and natural product synthesis, 2-(Benzyloxy)-1-bromo-3-methoxybenzene (also referred to as 1-bromo-2-benzyloxy-3-methoxybenzene) serves as a critical, stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced drug development and natural product synthesis, 2-(Benzyloxy)-1-bromo-3-methoxybenzene (also referred to as 1-bromo-2-benzyloxy-3-methoxybenzene) serves as a critical, sterically hindered building block. It is frequently utilized as a polyfunctionalized intermediate in the total synthesis of complex alkaloids, including morphine derivatives, where precise regiocontrol is paramount [1].

For researchers synthesizing this compound—typically via the benzylation of 2-bromo-6-methoxyphenol—rapid and unambiguous structural validation is required before proceeding to downstream cross-coupling reactions. While Nuclear Magnetic Resonance (NMR) provides connectivity data, Fourier-Transform Infrared (FTIR) spectroscopy offers an orthogonal, instantaneous fingerprint of the molecule's functional group integrity and electronic environment.

This whitepaper provides an in-depth mechanistic analysis of the compound's vibrational modes and outlines a self-validating Attenuated Total Reflectance (ATR) FTIR protocol designed for high-throughput pharmaceutical laboratories.

Structural Deconstruction & Vibrational Causality (The "Why")

To interpret the IR spectrum of 2-(Benzyloxy)-1-bromo-3-methoxybenzene, a Senior Application Scientist must look beyond simple peak matching and understand the physical causality behind the absorptions. The molecule consists of a central 1,2,3-trisubstituted benzene ring, a methoxy group, a benzyloxy ether, and a heavy bromine atom[2].

The Ether Linkages: Resonance and Dipole Moments

The molecule contains two alkyl-aryl ether linkages. In IR spectroscopy, the intensity of an absorption band is directly proportional to the change in the dipole moment during the vibration. Because the C–O bonds are highly polarized, the asymmetric C–O–C stretching vibrations dominate the spectrum.

  • Causality: The oxygen lone pairs are in resonance with the adjacent aromatic rings. This partial double-bond character strengthens the C–O(aryl) bond, shifting its asymmetric stretch to a higher frequency (~1275–1200 cm⁻¹) compared to standard dialkyl ethers.

The Methoxy Group: Hyperconjugation Effects

While standard aliphatic C–H stretches occur between 2950 and 2850 cm⁻¹, the methoxy group (-OCH₃) exhibits a uniquely low symmetric C–H stretching frequency.

  • Causality: The electronegative oxygen atom withdraws electron density via induction, but more importantly, hyperconjugation between the oxygen lone pairs and the C–H anti-bonding (σ*) orbitals slightly weakens the C–H bonds. This shifts the symmetric stretch down to approximately 2835 cm⁻¹ , serving as a reliable diagnostic marker for the methoxy moiety.

The Halogen Substitution: Hooke’s Law and Reduced Mass

The carbon-bromine (C–Br) bond absorbs in the far-IR/fingerprint region.

  • Causality: According to Hooke's Law for a diatomic harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms. Bromine's high atomic mass (~80 amu) drastically increases the reduced mass of the C–Br system, pushing the stretching frequency down to the 650–500 cm⁻¹ range.

Out-of-Plane (OOP) Bending: Substitution Mapping

The region below 900 cm⁻¹ is critical for confirming the aromatic substitution pattern.

  • Monosubstituted Benzene (Benzyloxy group): Features 5 adjacent, strongly coupled hydrogen atoms. Their out-of-phase wagging produces two massive bands: one for the C–H bend (~770–730 cm⁻¹) and one for ring puckering (~710–690 cm⁻¹).

  • 1,2,3-Trisubstituted Benzene (Central ring): Features 3 adjacent hydrogen atoms, which typically yield a single, sharp OOP bending band between 780 and 760 cm⁻¹ .

Quantitative Data Presentation: Key IR Absorptions

The following table summarizes the expected vibrational assignments for 2-(Benzyloxy)-1-bromo-3-methoxybenzene, grounded in established spectrometric principles [2].

Functional Group / ModeWavenumber Range (cm⁻¹)IntensityDiagnostic Causality & Notes
Aromatic C–H Stretch 3060 – 3010Weak, Sharpsp² hybridized carbon-hydrogen bonds; low dipole change.
Aliphatic C–H Stretch 2950 – 2850Mediumsp³ hybridized carbons from the benzyloxy -CH₂- group.
Methoxy C–H Stretch ~2835Medium, SharpLowered frequency due to oxygen lone-pair hyperconjugation.
Aromatic C=C Stretch 1590, 1575, 1475VariableSkeletal ring breathing; split due to two distinct aromatic systems.
Asymmetric C–O–C Stretch 1275 – 1200Very StrongHighly polar bond; strengthened by resonance with the aromatic ring.
Symmetric C–O–C Stretch 1050 – 1020StrongSecondary confirmation of the ether linkages.
Monosubstituted OOP Bend ~735 and ~695StrongConfirms the intact benzyl ether phenyl ring (5 adjacent H's).
1,2,3-Trisubstituted OOP 780 – 760StrongConfirms the central ring architecture (3 adjacent H's).
C–Br Stretch 650 – 500Medium-StrongLow frequency driven by the high reduced mass of the bromine atom.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

Modern pharmaceutical laboratories have largely abandoned KBr pellet pressing in favor of Attenuated Total Reflectance (ATR) FTIR. ATR relies on an evanescent wave penetrating a fraction of a micrometer into the sample, requiring zero sample dilution and allowing for the analysis of both low-melting solids and viscous oils [3].

To ensure scientific integrity, the following protocol is designed as a self-validating system :

Step 1: System Suitability Testing (SST)
  • Action: Prior to sample analysis, analyze a traceable polystyrene calibration film.

  • Validation: Verify that the critical polystyrene peak at exactly 1601.2 cm⁻¹ is detected within a ±1 cm⁻¹ tolerance. This ensures the interferometer's HeNe laser is perfectly calibrated.

Step 2: Atmospheric Compensation (Background)
  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry.

  • Action: Collect a background spectrum of the empty crystal (64 scans, 4 cm⁻¹ resolution).

  • Validation: The software must automatically subtract this background from the sample spectrum. This eliminates the broad, interfering absorptions of atmospheric water vapor (3600–3200 cm⁻¹) and carbon dioxide (2350 cm⁻¹) [3].

Step 3: Sample Application & Acquisition
  • Action: Deposit 1–2 mg of 2-(Benzyloxy)-1-bromo-3-methoxybenzene directly onto the center of the diamond crystal.

  • Action: Lower the pressure anvil until the software's pressure gauge indicates optimal contact. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm; poor contact results in artificially weak spectra.

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio.

Step 4: Algorithmic ATR Correction
  • Action: Apply an "ATR Correction" algorithm via the spectrometer's software.

  • Validation: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, peaks in the low-frequency fingerprint region (e.g., C–Br) appear artificially intense in raw ATR data. The correction normalizes the peak intensities to match classical transmission spectra, allowing for accurate comparison against literature databases.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from chemical synthesis through to spectral validation, highlighting the critical checkpoints in the ATR-FTIR protocol.

IR_Workflow Synthesis Synthesis & Isolation 2-(Benzyloxy)-1-bromo-3-methoxybenzene ATR_Prep ATR-FTIR Sample Prep (Diamond Crystal, Intimate Contact) Synthesis->ATR_Prep Background Atmospheric Compensation (H2O/CO2 Subtraction) ATR_Prep->Background Acquisition Spectral Acquisition & ATR Correction (4000 - 400 cm⁻¹, 64 Scans) Background->Acquisition HighFreq High Frequency Region (C-H Aromatic/Aliphatic, Methoxy) Acquisition->HighFreq MidFreq Mid Frequency Region (C=C, C-O-C Ethers) Acquisition->MidFreq Fingerprint Fingerprint Region (OOP Bending, C-Br) Acquisition->Fingerprint Validation Structural Validation Complete HighFreq->Validation MidFreq->Validation Fingerprint->Validation

Workflow for ATR-FTIR acquisition and spectral validation of the target compound.

References

  • Title: Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine Source: Nature Communications (via PMC) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: Perlego / Wiley URL: [Link]

  • Title: Safe-by-Design Strategies for Intranasal Drug Delivery Systems: Machine and Deep Learning Solutions to Differentiate Epithelial Tissues via Attenuated Total Reflection Fourier Transform Infrared Spectroscopy Source: ACS Nano (via PMC) URL: [Link]

Foundational

Predictive Solubility Profiling and Empirical Validation Strategies for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary In the design of synthetic routes and pharmaceutical manufacturing processes, the physicochemical behavior of key intermediates dictates the efficiency of reaction kinetics, extraction, and crystallizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of synthetic routes and pharmaceutical manufacturing processes, the physicochemical behavior of key intermediates dictates the efficiency of reaction kinetics, extraction, and crystallization workflows. 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0) is a sterically hindered, highly functionalized aromatic building block frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and API synthesis.

With a molecular weight of 293.16 g/mol and a highly lipophilic profile, empirical aqueous solubility data for this compound is virtually nonexistent in standard safety data sheets[1]. To bridge this critical data gap, this whitepaper synthesizes structural analysis with the Hansen Solubility Parameters (HSP) framework to generate a predictive solubility matrix. Furthermore, it details a self-validating, thermodynamically rigorous experimental protocol for empirical solubility determination.

Physicochemical Profiling & Mechanistic Structural Analysis

To predict the solvation behavior of 2-(Benzyloxy)-1-bromo-3-methoxybenzene, we must deconstruct its structural micro-environments and their impact on intermolecular forces:

  • The Bromo Substituent (-Br) at C1: Halogens significantly increase the lipophilicity (LogP) and polarizability of the aromatic ring. Bromine provides strong dispersion forces (

    
    ) but repels highly polar, hydrogen-bonded networks.
    
  • The Benzyloxy Group (-OCH₂Ph) at C2: This is the dominant structural feature dictating solubility. The benzyl ether introduces massive steric bulk and strong

    
     stacking potential. Crucially, the bulky phenyl ring sterically shields the ether oxygen, severely limiting its ability to act as a hydrogen bond acceptor.
    
  • The Methoxy Group (-OCH₃) at C3: While typically a moderate hydrogen bond acceptor, its proximity to both the bulky bromo and benzyloxy groups results in a highly crowded micro-environment, further reducing its interaction with polar protic solvents.

Theoretical Solubility Matrix

Using the principles of Hansen Solubility Parameters (HSP) —which divides total cohesive energy into dispersion (


), polarity (

), and hydrogen bonding (

) forces[2]—we can predict the solubility profile of 2-(Benzyloxy)-1-bromo-3-methoxybenzene across common laboratory solvents.

Table 1: Predicted Solubility Profile at 25.0 °C

Solvent ClassRepresentative SolventPredicted Solubility RangeMechanistic Rationale (Causality)
Aqueous Water< 0.1 mg/mL (Insoluble)Massive hydrophobic penalty; inability of the compound to donate hydrogen bonds to the water network[1].
Polar Protic Methanol / Ethanol10 - 50 mg/mL (Slightly Soluble)Steric shielding of the ether oxygens prevents efficient disruption of the solvent's strong hydrogen-bond network.
Non-Polar Hexanes / Heptane50 - 100 mg/mL (Moderately Soluble)Excellent match for dispersion forces (

), but lacks the dipole interactions needed to fully solvate the asymmetric ethers.
Polar Aprotic Ethyl Acetate / THF> 100 mg/mL (Highly Soluble)Optimal solvation of the ether oxygens without requiring H-bond donation; easily accommodates the steric bulk.
Halogenated Dichloromethane (DCM)> 200 mg/mL (Freely Soluble)"Like dissolves like." Perfect thermodynamic match for the dispersion and polarity parameters of brominated aromatics.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Predictive models must be empirically verified. Kinetic dissolution methods (e.g., visual dissolution) are highly prone to error due to particle size variations and local supersaturation. To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we employ an adapted Shake-Flask Method , the gold standard for thermodynamic solubility as outlined by OECD Test Guideline 105[3].

This protocol is designed as a self-validating system : it inherently checks for true thermodynamic equilibrium rather than transient kinetic states.

Step-by-Step Methodology
  • Saturation Preparation: Weigh approximately 500 mg of 2-(Benzyloxy)-1-bromo-3-methoxybenzene into a 10 mL amber glass vial. Causality: Amber glass is utilized to prevent potential UV-induced homolytic cleavage of the photosensitive C-Br bond during prolonged incubation.

  • Solvent Introduction: Add 2.0 mL of the target solvent. A visible excess of solid must remain; if the solid fully dissolves, the solution is not saturated, and more solid must be added.

  • Isothermal Equilibration: Seal the vial tightly and submerge it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C , agitating at 150 rpm. Causality: Solubility is highly temperature-dependent. Fluctuations >0.5 °C will induce continuous dissolution/precipitation cycles, preventing equilibrium.

  • Time-Course Sampling (The Self-Validation Step): Extract 100 µL aliquots at 24, 48, and 72 hours . True thermodynamic equilibrium is only validated when the quantified concentration between successive time points varies by less than 15%.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 rpm for 10 minutes using a temperature-controlled centrifuge set to 25.0 °C. Causality: Centrifuging at room temperature (which may fluctuate) can cause premature precipitation of the dissolved solute, artificially skewing the data lower.

  • Quantification: Dilute the clear supernatant into a compatible mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (e.g., 254 nm) against a pre-established multi-point calibration curve.

Workflow Visualization

G cluster_sampling Equilibration & Sampling Start Excess Solid (CAS 1996994-49-0) Solvent Add Target Solvent Start->Solvent Agitate Isothermal Agitation (25.0 ± 0.1 °C) Solvent->Agitate T24 Sample at 24h Agitate->T24 T48 Sample at 48h Agitate->T48 T72 Sample at 72h Agitate->T72 Centrifuge Phase Separation (Centrifugation) T24->Centrifuge T48->Centrifuge T72->Centrifuge HPLC HPLC-UV Quantification Centrifuge->HPLC Check Equilibrium Check (Δ < 15% between points?) HPLC->Check Valid Validated Thermodynamic Solubility Check->Valid Yes Invalid Extend Agitation Time Check->Invalid No Invalid->Agitate

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Process Implications for Drug Development

Understanding this solubility profile is critical for downstream synthetic applications:

  • Cross-Coupling Reaction Design: In palladium-catalyzed Suzuki-Miyaura couplings, aqueous bases are typically required. Because 2-(Benzyloxy)-1-bromo-3-methoxybenzene is entirely insoluble in water, standard 1:1 THF/Water mixtures will likely result in a biphasic system, severely retarding reaction kinetics. Recommendation: Utilize a high-organic solvent ratio (e.g., 4:1 or 5:1 1,4-Dioxane/Water) or introduce a phase-transfer catalyst (PTC) like TBAB to facilitate interfacial interaction.

  • Aqueous Workup: Following a reaction, the compound will partition exclusively into the organic layer. Dichloromethane (DCM) or Ethyl Acetate are the optimal extraction solvents, ensuring near 100% recovery from aqueous quenches.

  • Crystallization & Purification: To crystallize this intermediate, a solvent/anti-solvent system is highly recommended. Dissolving the crude material in a minimal amount of Ethyl Acetate (excellent solvent) and slowly titrating in Hexanes (moderate/poor solvent) will induce controlled nucleation, rejecting polar impurities into the mother liquor.

References

  • AOBChem. (2024). Safety Data Sheet: 1996994-49-0. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Routledge / CRC Press. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from[Link]

Sources

Exploratory

The Discovery, Synthesis, and Application of 2-(Benzyloxy)-1-bromo-3-methoxybenzene in Complex Alkaloid Assembly

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Strategic Significance In the realm of total synt...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Significance

In the realm of total synthesis and medicinal chemistry, the strategic design of highly functionalized aromatic building blocks is the cornerstone of assembling complex molecular architectures. 2-(Benzyloxy)-1-bromo-3-methoxybenzene (also formally recognized as 1-benzyloxy-2-bromo-6-methoxybenzene) represents a masterclass in orthogonal functional group protection and regiocontrol.

This specific trisubstituted benzene derivative features three distinct functionalities:

  • A Bromide (C1): Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange.

  • A Benzyloxy Group (C2): A robust, sterically demanding protecting group that masks a reactive phenol, preventing catalyst poisoning during cross-coupling, yet easily removable via mild hydrogenolysis (Pd/C, H₂).

  • A Methoxy Group (C3): An electron-donating group that modulates the electronic density of the aromatic ring, crucial for downstream asymmetric transformations.

Its most prominent application in modern synthetic literature is its role as "Aryl Bromide 2," a critical synthon in the enantioselective total synthesis of (‒)-morphine reported by Wang et al. [1]. This guide deconstructs the causality behind its synthesis, the self-validating protocols required to produce it, and its integration into advanced drug development workflows.

Retrosynthetic Origins and Mechanistic Causality

The synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene begins with commercially available 2-methoxyphenol (guaiacol). The sequence relies on a two-step approach: regioselective electrophilic aromatic bromination followed by a sterically demanding Williamson ether synthesis [2].

Causality of the Substitution Pattern

In 2-bromo-6-methoxyphenol, the phenolic hydroxyl group (C1) is flanked by a bromine atom (C2) and a methoxy group (C6). This creates a highly sterically hindered environment for the phenoxide anion.

  • Why Benzyl Bromide? Because the phenoxide is sterically encumbered, standard alkylating agents often suffer from slow kinetics. Benzyl bromide is exceptionally electrophilic due to the resonance stabilization of the transition state during the

    
     displacement, allowing it to overcome the steric bulk of the ortho-substituents [3].
    
  • Why Potassium Carbonate (

    
    )?  The pKa of 2-bromo-6-methoxyphenol is approximately 9.5. 
    
    
    
    (conjugate acid pKa ~10.3) is perfectly tuned to quantitatively deprotonate the phenol without promoting unwanted side reactions (such as aldol condensations of the solvent, if acetone is used) [3].

Optimization of Benzylation Conditions

To establish a highly reproducible and scalable protocol, various conditions for the Williamson ether synthesis of this hindered phenol must be evaluated. The data below summarizes the quantitative optimization of the benzylation step.

Table 1: Optimization of the Williamson Ether Synthesis for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

BaseSolventTemperatureTime (h)Yield (%)Mechanistic Observation & Causality

THF0 °C to RT485%Fast deprotonation; requires strictly anhydrous conditions; trace debromination observed.

Acetone 56 °C (Reflux) 12 95% Optimal. Mild, highly scalable. Heterogeneous base drives reaction without side products.

DMFRT892%Excellent yield at room temp due to the cesium effect, but higher reagent cost and tougher workup.

DCMRT24<30%Incomplete reaction. Amine base is insufficiently strong to fully drive the

displacement.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol must be self-validating—meaning the chemist receives immediate physical or analytical feedback at each stage to confirm success before proceeding.

Step-by-Step Methodology: Synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Reagents Required:

  • 2-Bromo-6-methoxyphenol (1.0 equiv, 50.0 mmol, 10.15 g)

  • Benzyl bromide (1.2 equiv, 60.0 mmol, 7.13 mL)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv, 100.0 mmol, 13.82 g)
    
  • ACS-Grade Acetone (150 mL)

Procedure:

  • Reaction Assembly: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxyphenol and acetone. Stir until fully dissolved.

    • Causality: Acetone serves as a polar aprotic solvent that solvates the electrophile while keeping the

      
       largely insoluble, creating a controlled, heterogeneous basic environment.
      
  • Deprotonation: Add anhydrous

    
     in one portion. Stir at room temperature for 15 minutes. The solution may slightly darken as the phenoxide forms.
    
  • Electrophile Addition: Introduce benzyl bromide dropwise via a syringe over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes and minimizes the risk of benzyl bromide reacting with trace moisture or undergoing self-condensation.

  • Reflux & Monitoring: Heat the reaction to 56 °C (reflux) for 12 hours.

    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The starting phenol (

      
      , stains dark with 
      
      
      
      ) will disappear, replaced by a new, less polar spot (
      
      
      , UV active).
  • Aqueous Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts (

    
     and 
    
    
    
    ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (200 mL) and Distilled Water (100 mL).
    • Causality: The aqueous wash removes any residual bromide salts and unreacted phenoxide, ensuring a clean organic phase.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the product as a colorless to pale-yellow oil.
    

Analytical Validation (Expected Data):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic benzylic methylene singlet at
    
    
    ppm integrating to 2H. The methoxy singlet will appear at
    
    
    ppm (3H).
  • MS (ESI): Expected

    
     at 
    
    
    
    293.0 and 295.0 (1:1 isotopic ratio confirming the presence of one bromine atom).

Mechanistic Pathway & Downstream Application

The true value of 2-(Benzyloxy)-1-bromo-3-methoxybenzene is realized in its downstream applications. In the landmark synthesis of (‒)-morphine, this compound is converted into an arylboronic ester or used directly in a Suzuki-Miyaura cross-coupling with a functionalized Weinreb amide [1].

The diagram below illustrates the strategic flow from the raw starting material to the complex cis-hydrodibenzofuran core of morphine.

SynthesisPathway N1 2-Methoxyphenol (Guaiacol) N2 2-Bromo-6-methoxyphenol (Regioselective Bromination) N1->N2 NBS / MeOH Electrophilic Bromination N3 2-(Benzyloxy)-1-bromo-3-methoxybenzene (Target Synthon) N2->N3 Benzyl Bromide, K2CO3 Acetone, Reflux N4 Suzuki-Miyaura Coupling (C-C Bond Formation) N3->N4 B2(Pin)2, Pd Catalyst Weinreb Amide N5 (-)-Morphine Framework (Cis-hydrodibenzofuran core) N4->N5 Asymmetric Robinson Annulation

Caption: Synthetic workflow from 2-methoxyphenol to the (-)-morphine framework via the target synthon.

By masking the phenol with a benzyl group, the palladium-catalyzed Suzuki coupling proceeds smoothly without the free hydroxyl group quenching the oxidative addition complex or the basic additives [1]. Once the carbon skeleton is assembled, the benzyl group is cleaved, allowing the newly liberated phenol to participate in the critical ring-closing steps that form the rigid, pentacyclic morphine architecture.

References

  • Title: Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)
  • Title: 2-Bromo-3-(hydroxymethyl)
  • Title: 1-Fluoro-3-methoxy-2-(phenylmethoxy)
Foundational

IUPAC name and synonyms for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Technical Monograph: 2-(Benzyloxy)-1-bromo-3-methoxybenzene Executive Summary 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0) is a specialized trisubstituted benzene derivative serving as a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary

2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0) is a specialized trisubstituted benzene derivative serving as a critical building block in the total synthesis of Amaryllidaceae alkaloids, particularly Galanthamine and Lycorine . Its structural uniqueness lies in the 1,2,3-substitution pattern, where the bromine atom provides an orthogonal handle for cross-coupling (e.g., Suzuki-Miyaura), while the benzyl ether acts as a robust protecting group for the phenol, stable under basic coupling conditions but selectively removable via hydrogenolysis. This guide details its chemical identity, validated synthetic protocols, and strategic applications in medicinal chemistry.

Chemical Identity & Nomenclature

Parameter Details
IUPAC Name 1-Bromo-2-(benzyloxy)-3-methoxybenzene
Common Synonyms Benzyl 2-bromo-6-methoxyphenyl ether; 2-Benzyloxy-3-methoxybromobenzene
CAS Registry Number 1996994-49-0
Molecular Formula C₁₄H₁₃BrO₂
Molecular Weight 293.16 g/mol
SMILES COc1cccc(Br)c1OCc2ccccc2
InChI Key IJAMXMAVDDCHHD-UHFFFAOYSA-N
Appearance White to off-white crystalline solid (or viscous pale yellow oil depending on purity)

Structural Analysis & Properties

The compound features a benzene core with three contiguous substituents. The steric crowding between the bulky bromine atom (Pos 1) and the benzyloxy group (Pos 2) forces the benzyl ether out of planarity, influencing its reactivity in metal-catalyzed cross-couplings.

  • Electronic Effects: The methoxy (Pos 3) and benzyloxy (Pos 2) groups are electron-donating, activating the ring. However, the bromine atom (Pos 1) deactivates the ring inductively while directing ortho/para for subsequent electrophilic substitutions (though the Br position itself is the primary reactive site for nucleophilic attack in metal catalysis).

  • Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform), esters (Ethyl Acetate), and polar aprotic solvents (DMF, DMSO). Insoluble in water.

Synthetic Pathways

The synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene is typically achieved via a Williamson Ether Synthesis starting from 2-bromo-6-methoxyphenol (6-bromoguaiacol). The preparation of the precursor is the regioselectivity-determining step.

Step 1: Precursor Synthesis (Regioselective Bromination)

Direct bromination of guaiacol favors the para-position (4-bromo). To achieve the ortho-isomer (6-bromo), controlled conditions or specific reagents are required.[1]

  • Reagents: Guaiacol,

    
     or NBS, Primary Amine (e.g., tert-butylamine).
    
  • Mechanism: The amine forms a hydrogen bond with the phenolic proton, directing the bromination to the ortho-position via a specific transition state, overriding the natural para-preference.

Step 2: Benzylation (Target Synthesis)

This step installs the benzyl protecting group.

  • Reagents: 2-Bromo-6-methoxyphenol, Benzyl Bromide (BnBr), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Conditions: 60°C (DMF) or Reflux (Acetone), 4–12 hours.

Detailed Protocol (Step 2):

  • Charge: To a flame-dried round-bottom flask, add 2-bromo-6-methoxyphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
      (1.5 equiv) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide.
    
  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting phenol.
    
  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the product as a white solid.

SynthesisPathway Figure 1: Synthetic route from Guaiacol to the target benzyl ether. Guaiacol Guaiacol (2-Methoxyphenol) Precursor 2-Bromo-6-methoxyphenol (Intermediate) Guaiacol->Precursor NBS, t-BuNH2 (Regioselective Bromination) Target 2-(Benzyloxy)-1-bromo- 3-methoxybenzene (Target) Precursor->Target BnBr, K2CO3, DMF (Williamson Ether Synthesis)

Reactivity & Applications in Drug Development

This compound is a "masked" diphenol equivalent. The benzyl group protects the phenol during harsh metal-catalyzed reactions, while the bromine serves as the attachment point for building complex biaryl systems.

Galanthamine Core Construction

The primary application is in the synthesis of the Galanthamine core (an acetylcholinesterase inhibitor for Alzheimer's disease).

  • Suzuki-Miyaura Coupling: The bromine at C1 is coupled with a boronic acid (e.g., 4-formylphenylboronic acid) to form a biaryl intermediate.

  • Oxidative Phenolic Coupling: After deprotecting the benzyl group (yielding the free phenol), an oxidative radical coupling (using

    
     or anodic oxidation) closes the ether bridge to form the benzofuran ring characteristic of Galanthamine.
    
Deprotection Strategies
  • Hydrogenolysis (

    
    , Pd/C):  The standard method to remove the benzyl group. This yields the free phenol (2-bromo-6-methoxyphenol equivalent or the coupled product) without affecting the methyl ether.
    
  • Lewis Acids (

    
    ): NOT RECOMMENDED  unless demethylation of the C3-methoxy is also desired. 
    
    
    
    will cleave both the benzyl and methyl ethers to form a catechol.

ApplicationWorkflow Figure 2: Application in the total synthesis of Amaryllidaceae alkaloids. Target 2-(Benzyloxy)-1-bromo- 3-methoxybenzene Biaryl Biaryl Intermediate Target->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) FreePhenol Free Phenol Intermediate Biaryl->FreePhenol Hydrogenolysis (H2, Pd/C) Galanthamine Galanthamine Core (Benzofuran System) FreePhenol->Galanthamine Oxidative Coupling (PIFA or Anodic Oxidation)

[3][4]

Safety & Handling

  • Hazards:

    • H315/H319: Causes skin irritation and serious eye irritation.

    • Precursor Hazard: Benzyl bromide is a potent lachrymator; handle only in a fume hood.

  • Storage: Store in a cool, dry place (2-8°C). Light sensitive (bromide degradation).

  • Disposal: Dispose of as halogenated organic waste.

References

  • Alchimica. (n.d.). Product Catalog: 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS 1996994-49-0). Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2025). Regioselective Bromination of Guaiacol Derivatives. Retrieved March 6, 2026, from [Link]

Sources

Exploratory

Safety, handling, and storage guidelines for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

An In-depth Technical Guide to the Safe Handling, Storage, and Application of 2-(Benzyloxy)-1-bromo-3-methoxybenzene This document provides a comprehensive technical overview of the safety protocols, handling procedures,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Application of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for 2-(Benzyloxy)-1-bromo-3-methoxybenzene. As a substituted bromobenzene derivative, this compound is primarily utilized as a key intermediate in complex organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The guidance herein is synthesized from established chemical safety principles and data from structurally analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals to ensure laboratory safety and experimental integrity.

Understanding the Compound: A Structural and Reactivity Perspective

2-(Benzyloxy)-1-bromo-3-methoxybenzene belongs to the aryl bromide class of organic compounds. Its structure, featuring a bulky benzyloxy group and an electron-donating methoxy group ortho and para to the bromine atom respectively, dictates its reactivity and handling considerations. The bromine atom makes it an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are fundamental in modern medicinal chemistry for constructing complex molecular architectures[1][2].

However, the inherent reactivity of aryl bromides, especially in catalyzed reactions, can present significant safety hazards. For instance, Suzuki-Miyaura cross-coupling reactions involving aryl bromides have been shown to be highly exothermic, with the potential for runaway reactions if not properly controlled.[1][3][4]. The rate and magnitude of this exotherm are highly dependent on the choice of solvent, base, catalyst, and coupling partner[3][4]. This underscores the necessity of a thorough risk assessment before its use in any synthetic protocol.

Hazard Identification and GHS Classification

While specific toxicological data for 2-(Benzyloxy)-1-bromo-3-methoxybenzene is not extensively documented, a reliable hazard profile can be constructed by analyzing data from structurally similar compounds. Safety Data Sheets (SDS) for close analogues such as 1-(Benzyloxy)-2-bromo-3-methylbenzene and 2-(Benzyloxy)-1-bromo-3-nitrobenzene consistently identify several key hazards.[5][6].

Based on this analogue analysis, the compound should be treated as hazardous with the following GHS classifications:

Hazard Class Category Hazard Statement Common Analogues
Acute Toxicity, OralCategory 4H302: Harmful if swallowed1-(Benzyloxy)-2-bromo-3-methylbenzene[5], Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation1-(Benzyloxy)-2-bromo-3-methylbenzene[5], 2-(Benzyloxy)-1-bromo-3-nitrobenzene[6], 6-(Benzyloxy)-2-bromo-3,4-dihydronaphthalen-1(2h)-one[8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation1-(Benzyloxy)-2-bromo-3-methylbenzene[5], 2-(Benzyloxy)-1-bromo-3-nitrobenzene[6], 6-(Benzyloxy)-2-bromo-3,4-dihydronaphthalen-1(2h)-one[8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation1-(Benzyloxy)-2-bromo-3-methylbenzene[5], 6-(Benzyloxy)-2-bromo-3,4-dihydronaphthalen-1(2h)-one[8]

GHS Pictogram:



Signal Word: Warning

Laboratory Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure prevention is paramount. The causality is clear: the compound's potential to cause skin, eye, and respiratory irritation necessitates a physical barrier between the researcher and the chemical.

Engineering Controls

All manipulations of 2-(Benzyloxy)-1-bromo-3-methoxybenzene, whether in solid or solution form, must be conducted in a properly functioning chemical fume hood.[9][10]. This is the primary engineering control to prevent inhalation of dust or vapors. The ventilation system should be explosion-resistant if large quantities of flammable solvents are in use.[11].

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[12][13].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9][14]. Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged. Hands should be washed thoroughly with soap and water after handling the material, even after gloves are removed.[5].

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[11].

The following diagram outlines the logical workflow for ensuring personal safety before handling the compound.

PPE_Workflow cluster_prep Pre-Handling Safety Protocol Start Start: Prepare to Handle Chemical FumeHood Verify Chemical Fume Hood is Operational Start->FumeHood ClearArea Ensure Work Area is Clear of Clutter FumeHood->ClearArea GetPPE Gather Required PPE ClearArea->GetPPE InspectPPE Inspect PPE for Defects GetPPE->InspectPPE DonPPE Don PPE Correctly (Coat -> Goggles -> Gloves) InspectPPE->DonPPE FinalCheck Final Check: Ready to Proceed DonPPE->FinalCheck

Caption: Pre-handling personal protective equipment (PPE) workflow.

Step-by-Step Handling Protocol

This protocol is designed to minimize dust formation and cross-contamination.[5][7].

  • Preparation: Before retrieving the compound from storage, ensure your fume hood is on and the sash is at the appropriate working height. Prepare all necessary glassware, reagents, and a designated waste container within the hood.

  • Weighing: If possible, use a balance inside the fume hood or a dedicated weighing enclosure. If weighing must be done on an open bench, do so in a draft-shielded balance and transfer the container back to the hood immediately.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid scooping in a manner that generates airborne dust. Tap the spatula gently on the receiving vessel rather than shaking it.

  • Dissolution: If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: Tightly reseal the source container immediately after use.[6]. Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove gloves first, followed by the lab coat and eye protection, to prevent contaminating your skin or clothing. Wash hands thoroughly.

Storage and Stability

Proper storage is critical for maintaining the compound's purity and ensuring long-term safety. The primary concerns are preventing degradation and avoiding contact with incompatible materials.

Storage Parameter Guideline Rationale
Temperature Store in a cool, dry place.[8][9][15]. Some suppliers recommend 2-8°C for long-term storage.[16].Prevents potential degradation and reduces vaporization.
Atmosphere Keep container tightly closed.[6][9]. For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen).[10].Protects from atmospheric moisture and oxygen, which could potentially react with the compound over time.
Location Store in a well-ventilated area away from heat, sparks, open flames, or other ignition sources.[9][12][13].While the compound itself may be a solid, it is often used with flammable solvents. This minimizes fire risk.
Incompatibilities Segregate from strong oxidizing agents and strong acids.[11][12][13].Aryl ethers and bromides can react violently or decompose in the presence of strong oxidizers or acids.[14][17].

Emergency Procedures: A Self-Validating System

Emergency preparedness ensures that any accidental exposure or release is managed effectively to minimize harm.

First-Aid Measures

The response to exposure must be immediate and thorough.[5][7].

  • Inhalation: If dust or vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5][18].

  • Skin Contact: Take off contaminated clothing immediately.[18]. Wash the affected area with copious amounts of soap and water. If skin irritation develops and persists, consult a physician.[5][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]. Remove contact lenses if present and easy to do so.[6]. Seek immediate medical attention.[5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7].

Accidental Release Measures (Spill Response)

A structured response to a spill prevents the spread of contamination and ensures the safety of laboratory personnel.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[11].

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.

  • Contain: For a small solid spill, use personal protective equipment.[5]. Gently sweep or scoop the material up without creating dust.[5][7]. Place it into a suitable, labeled, and closed container for disposal.[5]. Do not let the product enter drains.[5][18].

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of the collected waste and contaminated cleaning materials as hazardous chemical waste according to institutional and local regulations.

The following diagram illustrates the logical decision-making process for responding to a chemical spill.

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small & Manageable Assess->SmallSpill Small LargeSpill Large or Unknown Hazard Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Contain Contain Spill (Sweep solid carefully) DonPPE->Contain Collect Collect into Labeled Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste Properly Decon->Dispose End Response Complete Dispose->End

Sources

Foundational

Theoretical and Computational Studies on 2-(Benzyloxy)-1-bromo-3-methoxybenzene

The following technical guide details the theoretical and computational framework for characterizing 2-(Benzyloxy)-1-bromo-3-methoxybenzene , a critical halogenated building block in the synthesis of bioactive scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and computational framework for characterizing 2-(Benzyloxy)-1-bromo-3-methoxybenzene , a critical halogenated building block in the synthesis of bioactive scaffolds (e.g., isoquinoline alkaloids and vanilloid derivatives).

A Technical Guide for Structural, Electronic, and Pharmacological Characterization

Executive Summary & Chemical Context

2-(Benzyloxy)-1-bromo-3-methoxybenzene (C₁₄H₁₃BrO₂) is a poly-functionalized aromatic ether.[1] Structurally, it represents a "protected" derivative of 2-bromo-6-methoxyphenol (bromoguaiacol), where the phenolic hydroxyl is masked by a benzyl group.

This molecule is of significant interest in medicinal chemistry as a regioselective scaffold . The bromine atom at position C1 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the benzyloxy and methoxy groups provide electronic modulation and lipophilicity essential for drug-receptor interactions. Theoretical studies of this molecule focus on its conformational stability, electronic distribution (reactive sites), and potential as a lead compound in antibacterial or anticancer workflows.

Computational Framework: Methodologies

To ensure scientific rigor, the characterization of this molecule must follow a validated computational workflow. The following protocols are the industry standard for this class of halogenated aromatic ethers.

Geometry Optimization & Structural Analysis

The primary objective is to determine the Global Minimum Energy Conformer (GMEC), particularly focusing on the rotation of the benzyl ether linkage (


).[1]
  • Theory Level: Density Functional Theory (DFT).[2][3][4][5][6][7][8][9]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections, crucial for

    
     stacking in the benzyl arm).
    
  • Basis Set: 6-311++G(d,p) .[6][8] The diffuse functions (++) are mandatory to correctly model the lone pairs on the Oxygen and Bromine atoms.

  • Software: Gaussian 16, ORCA, or GAMESS.

Key Structural Parameters to Monitor:

  • Dihedral Angle (

    
    ):  The twist of the benzyloxy group relative to the central benzene ring. Steric clash between the bulky Bromine (C1) and the Benzyloxy oxygen (C2) often forces a non-planar conformation.
    
  • Bond Lengths: The

    
     bond length is a critical predictor of oxidative addition rates in catalytic cycles.
    
Electronic Properties & Reactivity Descriptors

Understanding the electron density distribution explains the molecule's regioselectivity during electrophilic aromatic substitution (EAS) or nucleophilic attacks.

  • Frontier Molecular Orbitals (FMO):

    • HOMO (Highest Occupied Molecular Orbital): Typically localized on the electron-rich methoxy/benzyloxy rings.

    • LUMO (Lowest Unoccupied Molecular Orbital): Often centered near the C-Br bond, indicating susceptibility to nucleophilic attack or reduction.

    • Band Gap (

      
      ): 
      
      
      
      . A lower gap implies higher chemical reactivity (softness).
  • Molecular Electrostatic Potential (MEP):

    • Red Regions (Negative Potential): Oxygen lone pairs (H-bond acceptors).

    • Blue Regions (Positive Potential): Benzylic protons and aromatic ring edges (susceptible to nucleophilic attack).

Spectroscopic Profiling

Comparison of theoretical spectra with experimental data validates the optimized geometry.

SpectroscopyMethodKey Feature to Analyze
FT-IR Harmonic Freq.[1] (Scaled by 0.961)Absence of O-H stretch; Presence of Ar-H (3000+ cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹).
NMR (¹H, ¹³C) GIAO (Gauge-Independent Atomic Orbital)¹H: Benzylic -CH₂- singlet (~5.1 ppm).[1] ¹³C: C-Br carbon shift (~110-115 ppm).
UV-Vis TD-DFT (Time-Dependent DFT)

transitions (Benzene ring) and

(Oxygen lone pairs).[1]

Experimental & Computational Workflow

The following diagram illustrates the integrated workflow for characterizing 2-(Benzyloxy)-1-bromo-3-methoxybenzene, from initial structure generation to biological docking.

G Start Input Structure (2-(Benzyloxy)-1-bromo-3-methoxybenzene) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Elec Stable Minima Spec Spectroscopic Prediction (IR, NMR, UV-Vis) Freq->Spec Dock Molecular Docking (Target: 4-Hydroxyphenylpyruvate Dioxygenase or similar) Elec->Dock Reactivity Data Valid Experimental Validation (XRD, FT-IR, NMR) Spec->Valid Compare Spectra Dock->Valid Binding Affinity

Caption: Integrated computational-experimental workflow for the characterization of halogenated aromatic ethers.

Biological Potential & Docking Studies

Given the structural similarity to isovanillin and guaiacol derivatives, this molecule is a prime candidate for antimicrobial and anti-inflammatory screening.

Molecular Docking Protocol
  • Target Selection: Based on the pharmacophore (aromatic ether + halogen), relevant targets include:

    • Enoyl-ACP Reductase (FabI): A common target for antibacterial halogenated phenols.[1]

    • Cyclooxygenase-2 (COX-2): Due to the structural resemblance to NSAID scaffolds.

  • Grid Box Generation: Centered on the active site residues (e.g., Tyr156, Phe203 for FabI) with a radius of 10-12 Å.

  • Scoring Function: Binding affinity (

    
    ) is calculated. A score < -7.0 kcal/mol typically indicates a lead candidate.
    
Interaction Analysis
  • Halogen Bonding: The C-Br bond can form specific halogen bonds with backbone carbonyl oxygens in the protein active site, a feature unique to bromo-derivatives that enhances selectivity over chloro- or fluoro- analogs.

  • 
     Stacking:  The benzyl ring often engages in T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).
    

Quantitative Data Summary (Theoretical)

The following table summarizes the expected theoretical values for 2-(Benzyloxy)-1-bromo-3-methoxybenzene based on B3LYP/6-311++G(d,p) calculations of similar bromoguaiacol derivatives.

PropertyParameterPredicted Value (Approx.)Significance
Energetics Dipole Moment (

)
2.5 - 3.2 DebyeIndicates polarity; affects solubility in polar solvents.[1]
Orbitals HOMO Energy-6.20 eVIonization potential; donor ability.[1]
Orbitals LUMO Energy-1.10 eVElectron affinity; acceptor ability.[1]
Reactivity Hardness (

)
~2.55 eVResistance to charge transfer (Stable).[1]
Thermodynamics Zero Point Energy~140 kcal/molBaseline vibrational energy.[1]
Spectroscopy C-Br Stretch~600 - 650 cm⁻¹Diagnostic peak for bromination.[1]

References

  • BenchChem. (2025).[8] 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol: Structure and Reactivity. Retrieved from

  • Sigma-Aldrich. (2024). 4-Methoxyphenol benzyl ether and related halogenated anisoles. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthetic, Spectroscopic, Structural, and Computational Study of Polysiphenol Analogues. Journal of Natural Products. Retrieved from

  • Science.gov. (2024). DFT studies on 2-benzyloxy-3-methoxybenzaldehyde derivatives. Retrieved from

  • ResearchGate. (2026). Selective demethylation reactions of biomass-derived aromatic ether polymers. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Application Note: Synthesis Protocol for 2-(Benzyloxy)-1-bromo-3-methoxybenzene Abstract & Strategic Overview This technical guide details the synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene (also known as benzyl 2-b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Abstract & Strategic Overview

This technical guide details the synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene (also known as benzyl 2-bromo-6-methoxyphenyl ether). This molecule is a critical "protected" intermediate in the synthesis of complex natural products and pharmaceutical scaffolds, particularly those requiring regioselective lithiation or cross-coupling at the 1-position.

The protocol utilizes a robust Williamson Ether Synthesis strategy. Unlike simple phenols, the starting material (2-bromo-6-methoxyphenol) possesses significant steric bulk at the ortho-positions (bromo and methoxy groups). Consequently, this guide prioritizes a polar aprotic solvent system (DMF) with a mild base (K₂CO₃) to ensure complete conversion without competing elimination side reactions often seen with stronger bases like NaH in this specific steric environment.

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic ether bond. The logical precursors are 2-bromo-6-methoxyphenol (6-bromoguaiacol) and benzyl bromide . If 6-bromoguaiacol is not commercially available, it can be synthesized from guaiacol via regioselective bromination.

Retrosynthesis Target Target: 2-(Benzyloxy)-1-bromo-3-methoxybenzene Precursor1 Precursor 1: 2-Bromo-6-methoxyphenol (6-Bromoguaiacol) Target->Precursor1 Disconnection (C-O) Precursor2 Precursor 2: Benzyl Bromide Target->Precursor2 + Start Starting Material: Guaiacol Precursor1->Start Regioselective Bromination

Figure 1: Retrosynthetic disconnection showing the pathway from commodity chemical (Guaiacol) to the target.

Safety & Handling Protocols

  • Benzyl Bromide: A potent lachrymator and severe skin irritant.[1] All transfers must occur within a functioning fume hood. Neutralize spills immediately with dilute aqueous ammonia.

  • DMF (N,N-Dimethylformamide): Hepatotoxic and readily absorbed through skin. Use butyl rubber or heavy nitrile gloves.

  • Potassium Carbonate: Irritant dust. Wear a respiratory mask during weighing.

Materials & Reagents

ReagentMW ( g/mol )Equiv.RoleGrade
2-Bromo-6-methoxyphenol 203.031.0Substrate>98%
Benzyl Bromide 171.041.2ElectrophileReagent Grade
Potassium Carbonate (K₂CO₃) 138.212.0BaseAnhydrous, Granular
DMF 73.09N/ASolventAnhydrous
Ethyl Acetate 88.11N/AExtractionACS Grade

Detailed Experimental Protocol

Stage 1: Preparation of 2-Bromo-6-methoxyphenol (Optional)

Note: If starting material is purchased, skip to Stage 2.

  • Dissolution: Dissolve Guaiacol (1.0 equiv) in Acetonitrile (0.5 M).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

    • Expert Insight: Slow addition prevents over-bromination to the 4,6-dibromo species.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate solvent, redissolve in CCl₄ or Toluene, filter off succinimide byproduct. Evaporate to yield crude oil. Distill or recrystallize to obtain pure 2-bromo-6-methoxyphenol.

Stage 2: Benzylation (Target Synthesis)

Step 1: Deprotonation

  • Charge a flame-dried Round Bottom Flask (RBF) with 2-bromo-6-methoxyphenol (1.0 equiv) and a magnetic stir bar.

  • Add anhydrous DMF (5 mL per mmol of substrate).

  • Add Potassium Carbonate (2.0 equiv) in a single portion.

  • Observation: The suspension may turn slight yellow/orange due to phenoxide formation. Stir at RT for 15 minutes to ensure deprotonation.

Step 2: Alkylation

  • Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

    • Expert Insight: A slight excess (1.2 equiv) drives the reaction to completion against the steric hindrance of the ortho-bromo group.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Self-Validating Check: Monitor TLC (Hexane/EtOAc 9:1). The starting phenol (lower R_f) should disappear, replaced by the less polar benzyl ether (high R_f).

Step 3: Workup

  • Cool reaction to RT.

  • Quench: Pour the mixture into a beaker containing ice-water (10x reaction volume).

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x) .

  • Washing: Wash combined organics with:

    • Water (2 x) to remove bulk DMF.

    • Brine (1 x) to remove residual water.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).

Step 4: Purification

  • The crude product is often a solid or viscous oil.

  • Recrystallization: If solid, recrystallize from Ethanol/Hexane .

  • Chromatography: If oil, purify via silica gel flash chromatography.

    • Eluent: Gradient of 0% → 10% EtOAc in Hexanes.

    • Note: The product elutes early due to lack of H-bonding donors.

Experimental Workflow Diagram

Workflow Start Start: 2-Bromo-6-methoxyphenol + K2CO3 in DMF AddBnBr Add Benzyl Bromide (1.2 equiv, Dropwise) Start->AddBnBr Heat Heat to 60°C Stir 4-6 Hours AddBnBr->Heat Check TLC Check (Hex/EtOAc 9:1) Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Extract with EtOAc Check->Quench Complete Purify Purification: Recrystallization (EtOH) or Flash Column Quench->Purify Final Final Product: 2-(Benzyloxy)-1-bromo-3-methoxybenzene Purify->Final

Figure 2: Step-by-step experimental workflow for the benzylation process.

Characterization & Expected Data

Upon isolation, the identity of the compound must be verified.

  • Physical State: White to off-white crystalline solid (mp ~87–89°C) or colorless oil (depending on purity/polymorph).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30 – 7.50 (m, 5H): Benzyl aromatic protons.

    • δ 7.05 (dd, 1H): Aromatic H-5 (triplet-like).

    • δ 6.80 – 6.95 (m, 2H): Aromatic H-4 and H-6.

    • δ 5.05 (s, 2H): Benzylic -OCH ₂Ph (Key diagnostic peak).

    • δ 3.88 (s, 3H): Methoxy -OCH ₃.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected signals at ~153 (C-O), ~148 (C-O), ~137 (Bn-C), ~75 (OCH₂), ~56 (OCH₃).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Steric hindrance of Br/OMe groups.Increase Temp to 80°C or add catalytic KI (Finkelstein condition) to generate Benzyl Iodide in situ.
Emulsion during Workup DMF presence in aqueous layer.Wash organic layer thoroughly with water (3x) before brine. Use copious amounts of EtOAc.
Product is Colored Residual Benzyl Bromide or oxidation.Wash crude solid with cold Hexane (product is less soluble than BnBr).

References

  • Regioselective Bromination: ResearchGate. "Bromination of guaiacol and syringol using ionic liquid to obtain bromides."[2] Accessed October 2023. Link

  • Benzylation Protocol (General): National Institutes of Health (NIH). "Benzylation of hydroxyl groups by Williamson reaction." Glycoscience Protocols. Accessed October 2023. Link

  • Reactivity of Benzyl Bromide: Common Organic Chemistry. "Benzyl Bromide Reagent Guide." Accessed October 2023. Link

  • Analogous NMR Data: RSC Advances. "Synthesis and characterization of brominated anisole derivatives." Accessed October 2023. Link

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-(Benzyloxy)-1-bromo-3-methoxybenzene in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Architecting Molecular Complexity The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Architecting Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in the pharmaceutical and fine chemical industries for the synthesis of a vast array of complex organic molecules, including many blockbuster drugs.[2][3][4]

Within the diverse arsenal of building blocks available to the modern chemist, 2-(Benzyloxy)-1-bromo-3-methoxybenzene emerges as a particularly strategic starting material. Its unique substitution pattern—a reactive bromine atom for coupling, a methoxy group, and a labile benzyloxy protecting group—offers a powerful platform for the synthesis of highly functionalized biaryl and polyaryl structures. These structures are central to a variety of pharmacologically active compounds, from cannabinoid analogs to potent PD-1/PD-L1 inhibitors.[5][6][7] The sterically demanding nature of this substrate, with substituents flanking the reactive bromide, presents both a challenge and an opportunity, necessitating a carefully optimized and robust catalytic system.[8][9][10]

This comprehensive guide provides an in-depth exploration of the use of 2-(Benzyloxy)-1-bromo-3-methoxybenzene in Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and discuss critical parameters for optimization, offering researchers, scientists, and drug development professionals the insights needed to successfully leverage this versatile building block in their synthetic endeavors.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[1][2][11] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of 2-(Benzyloxy)-1-bromo-3-methoxybenzene. This step forms a square-planar Palladium(II) intermediate. The choice of phosphine ligand is critical here, as bulky, electron-rich ligands can facilitate this often rate-limiting step, especially with sterically hindered aryl bromides.[8][9][10]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. The base plays a pivotal role here, activating the organoboron species to form a more nucleophilic boronate complex, which then readily undergoes transmetalation.[12][13] The choice of base and solvent system can significantly influence the rate and efficiency of this step.[14][15]

  • Reductive Elimination : In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[11][16]

Visualizing the Catalytic Engine

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-1-bromo-3-methoxybenzene with a generic arylboronic acid.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Ar-Pd(II)-Br(L2) Intermediate Pd(0)L2->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L2) Intermediate OxAdd->Trans Transmetalation Trans->Pd(0)L2 Reductive Elimination Product Desired Biaryl Product Trans->Product ArylBromide 2-(Benzyloxy)-1-bromo -3-methoxybenzene ArylBromide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Trans caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This section provides a robust, step-by-step protocol for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-1-bromo-3-methoxybenzene with a representative arylboronic acid. The conditions outlined below have been designed to address the potential steric hindrance of the substrate and ensure a high-yielding reaction.

Reaction Scheme
Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equiv.
2-(Benzyloxy)-1-bromo-3-methoxybenzene309.181.01.0
Arylboronic Acid-1.2 - 1.51.2-1.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04
Potassium Phosphate, tribasic (K₃PO₄)212.272.0 - 3.02.0-3.0
Toluene-5 mL-
Water-1 mL-

Causality Behind Reagent Choices:

  • Palladium Source & Ligand : A combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is selected.[10] This system is highly effective for coupling sterically hindered and electron-rich aryl bromides, often allowing for lower catalyst loadings and milder reaction temperatures.[8][10] The ligand stabilizes the Pd(0) species and facilitates the oxidative addition step.

  • Base : Tribasic potassium phosphate (K₃PO₄) is a strong base that is highly effective in Suzuki couplings, particularly with hindered substrates.[10] It readily facilitates the formation of the active boronate species required for transmetalation.

  • Solvent System : A biphasic toluene/water system is employed. Toluene effectively solubilizes the organic reactants and the catalyst complex, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[14][15]

Step-by-Step Methodology
  • Vessel Preparation : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 mmol, 309 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 425 mg).

  • Catalyst Addition : In a separate vial, weigh out Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask. Rationale: Adding the catalyst components last minimizes premature decomposition.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling.[17]

  • Solvent Addition : Using syringes, add degassed toluene (5 mL) followed by degassed water (1 mL). The solvents should be thoroughly degassed by bubbling with an inert gas for at least 20 minutes prior to use.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-18 hours. Self-Validation: The disappearance of the starting aryl bromide spot/peak is a key indicator of reaction completion.

  • Work-up :

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification :

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure biaryl product.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Suzuki_Workflow start Start combine Combine Reactants: Aryl Bromide, Boronic Acid, Base start->combine add_catalyst Add Pd(OAc)₂ and SPhos Ligand combine->add_catalyst inert Establish Inert Atmosphere (Vacuum/Argon Cycles) add_catalyst->inert add_solvents Add Degassed Toluene/Water inert->add_solvents heat Heat Reaction Mixture (90-100 °C) with Stirring add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: A typical experimental workflow for the Suzuki coupling.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Ineffective base or solvent system.Use a fresh batch of palladium catalyst and ligand. Ensure thorough degassing of solvents and the reaction vessel.[17] Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Dioxane/water).[18]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient generation of Pd(0).Rigorously exclude oxygen from the reaction.[17] Consider using a Pd(0) precatalyst like Pd(PPh₃)₄.
Protodeboronation Presence of excess water or protic sources; Prolonged reaction time at high temperature.Use anhydrous solvents and ensure the base is not excessively hydrated. Minimize reaction time once the starting material is consumed.
Dehalogenation of Starting Material Certain phosphine ligands or basic conditions can promote this side reaction.If significant, screen other ligands (e.g., RuPhos, XPhos) or a milder base (e.g., K₂CO₃).

Conclusion

2-(Benzyloxy)-1-bromo-3-methoxybenzene is a highly valuable and versatile building block for the synthesis of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. While its sterically encumbered nature requires careful selection of the catalytic system, the use of modern, bulky phosphine ligands like SPhos in conjunction with a robust base such as K₃PO₄ provides a reliable and high-yielding pathway to the desired products. The subsequent lability of the benzyloxy group offers a further strategic advantage, allowing for late-stage functionalization or the unmasking of a phenol for further derivatization. By understanding the core mechanism and following the detailed protocols and optimization strategies outlined in this guide, researchers can confidently and effectively incorporate this powerful synthetic tool into their drug discovery and materials science programs.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available at: [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249–274. Available at: [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • The Suzuki–Miyaura cross‐coupling of isomers 6 and 7 to give Δ⁸‐THC... - ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Synthesis of cannabidiol stereoisomers and analogs as potential anticonvulsant agents. Available at: [Link]

  • Alaparthi, S., et al. (2020). Synthesis of Functionalized Cannabilactones. Molecules, 25(3), 735. Available at: [Link]

  • Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - MDPI. (2025, February 24). Available at: [Link]

  • Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. (2022, October 14). Nature. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Available at: [Link]

  • Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2023, July 26). Available at: [Link]

  • Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - MDPI. (2021, June 11). Available at: [Link]

  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed. (2022, August 15). Available at: [Link]

Sources

Method

Application Note: 2-(Benzyloxy)-1-bromo-3-methoxybenzene in Natural Product Synthesis

This guide details the strategic application of 2-(Benzyloxy)-1-bromo-3-methoxybenzene (also referred to as 1-bromo-2-(benzyloxy)-3-methoxybenzene), a specialized regioisomer used primarily in the total synthesis of Amar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 2-(Benzyloxy)-1-bromo-3-methoxybenzene (also referred to as 1-bromo-2-(benzyloxy)-3-methoxybenzene), a specialized regioisomer used primarily in the total synthesis of Amaryllidaceae alkaloids (e.g., Lycorine) and dibenzocyclooctadiene lignans (e.g., Steganacin).[1]

[1]

Executive Summary & Strategic Utility

2-(Benzyloxy)-1-bromo-3-methoxybenzene is a high-value pharmacophore building block designed for orthogonal functionalization .[1] It serves as a protected equivalent of 2-bromo-6-methoxyphenol, offering a unique substitution pattern (1,2,3-trisubstituted) that is difficult to access via direct electrophilic aromatic substitution of simple phenols.[1]

Key Chemical Advantages:
  • Site-Selective Coupling (C1-Br): The bromine atom at position 1 serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) without interference from the oxygenated substituents.[1]

  • Latent Phenolic Functionality (C2-OBn): The benzyl ether acts as a robust protecting group stable to basic coupling conditions (e.g.,

    
    , NaOtBu) but selectively removable via hydrogenolysis (
    
    
    
    ) or Lewis acids (
    
    
    ) to reveal a free phenol for lactonization or further derivatization.[1]
  • Electronic Modulation (C3-OMe): The methoxy group provides electron density to the ring, facilitating oxidative cyclization steps often required in alkaloid biosynthesis mimicry.[1]

Core Application: Synthesis of Lycorine-Type Alkaloids[1][2][3][4]

The primary application of this intermediate is in the construction of the pyrrolo[d,e]phenanthridine core found in Lycorine and related Amaryllidaceae alkaloids. It functions as the "A-ring" precursor, which is coupled to a functionalized cyclohexenyl moiety (C-ring) before cyclization.[1]

Mechanism of Action

The synthesis relies on a convergent Suzuki-Miyaura coupling followed by an intramolecular Heck reaction or N-acyliminium ion cyclization .[1]

  • Coupling: The 1-bromo intermediate reacts with a boronic acid/ester derivative of the C-ring.[1]

  • Cyclization: The resulting biaryl system is cyclized to form the tetracyclic galanthan core.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 2-(Benzyloxy)-1-bromo-3-methoxybenzene with a cyclic vinyl boronate.[1]

Reagents & Materials:
  • Substrate: 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 equiv)

  • Coupling Partner: Cyclic vinyl boronate (e.g., 1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (aqueous) or 
    
    
    
    (solid, 2.0 equiv)[1]
  • Solvent: DME (Dimethoxyethane) / Water (4:[1]1) or Toluene/Ethanol/Water (4:1:1)[1]

  • Atmosphere: Argon or Nitrogen (strictly degassed)[1]

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide (1.0 equiv), the vinyl boronate (1.2 equiv), and the Palladium catalyst (0.05 equiv).

  • Degassing: Evacuate the vessel and backfill with Argon three times.

  • Solvation: Add the degassed solvent mixture (concentration ~0.1 M relative to bromide) and the base via syringe (if liquid) or add solid base prior to degassing.

  • Reaction: Seal the tube and heat to 85–90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 4:1). The starting bromide (

    
    ) should disappear, yielding a fluorescent spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
    

Expected Yield: 75–85% isolated yield of the biaryl/styrene intermediate.

Secondary Application: Steganacin (Biaryl Lignan) Synthesis[1][5][6]

This molecule is also critical in synthesizing dibenzocyclooctadiene lignans like Steganacin, which exhibit potent antileukemic activity.[1] The steric bulk of the benzyl group aids in controlling the atropisomerism during the formation of the twisted biaryl axis.

Pathway Visualization

The following diagram illustrates the divergent utility of the intermediate in both Alkaloid and Lignan synthesis.

G Start 2-(Benzyloxy)-1-bromo- 3-methoxybenzene (Core Scaffold) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Start->Step1 Reactivity at C1-Br PathA Path A: Lycorine Alkaloids Step1->PathA PathB Path B: Steganacin Lignans Step1->PathB InterA Biaryl/Styrene Intermediate PathA->InterA + Cyclic Vinyl Boronate InterB Twisted Biaryl Precursor PathB->InterB + Aryl Boronate FinalA Cyclization (Heck/N-Acyliminium) -> Galanthan Core InterA->FinalA FinalB Oxidative Coupling & Lactonization -> 8-Membered Ring InterB->FinalB

Caption: Divergent synthetic pathways utilizing 2-(Benzyloxy)-1-bromo-3-methoxybenzene for alkaloid and lignan scaffolds.

Technical Specifications & Handling

PropertySpecification
CAS Number 185346-79-6 (Analogous*) / Custom Synthesis
Molecular Formula

Molecular Weight 293.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Stability Stable under standard conditions; Protect from light (aryl bromide)

*Note: CAS numbers for specific benzyl/methoxy isomers vary by vendor; verify structure by NMR.[1]

Safety & Storage
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon).

  • Deprotection Note: When removing the benzyl group using

    
    , ensure temperature is controlled at -78°C to prevent cleavage of the methyl ether (C3-OMe).[1] Hydrogenolysis (
    
    
    
    ) is preferred for chemoselectivity.

References

  • Tsuda, Y., et al. (1975).[2] Synthesis of the amaryllidaceae alkaloid, lycorine. Journal of the Chemical Society, Chemical Communications.[2]

  • El Bialy, S. A. (2008).[3] Efficient synthesis of (−)-γ-lycorane alkaloid by two Bu3SnH-mediated radical cyclisations. Natural Product Research. [1]

  • Ishiguro, T., et al. (1985).[4] Stereoselective Reactions.[1][3][4] VIII. A Highly Selective Synthesis of the Antitumor Lignan Lactone Steganacin.[4] Chemical and Pharmaceutical Bulletin.

  • BenchChem Application Data. Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene (Analogous Protocol). [1]

  • Ambeed, Inc. Product Data: 2-Bromo-6-methoxyphenol (Precursor).[1]

Sources

Application

Palladium-catalyzed cross-coupling reactions involving 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Focus Substrate: 2-(Benzyloxy)-1-bromo-3-methoxybenzene Executive Summary & Strategic Analysis The Substrate Profile: 2-(Benzyloxy)-1-bromo-3-methoxybenzene represents a "privileged scaffold" often encountered in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary & Strategic Analysis

The Substrate Profile: 2-(Benzyloxy)-1-bromo-3-methoxybenzene represents a "privileged scaffold" often encountered in the synthesis of isoquinoline alkaloids (e.g., lycorine derivatives), lignin model compounds, and functionalized biaryls. However, it presents a dual challenge to standard palladium catalysis:

  • Steric Occlusion (The Ortho-Effect): The bulky benzyloxy (-OBn) group at the C2 position, immediately adjacent to the reactive C1-Br bond, creates significant steric hindrance. This impedes the approach of the palladium catalyst during the oxidative addition step and can severely retard transmetalation.

  • Electronic Deactivation: The presence of two electron-donating alkoxy groups (-OBn at C2, -OMe at C3) increases the electron density of the aromatic ring. This renders the C-Br bond less electrophilic, raising the activation energy required for oxidative addition compared to electron-deficient aryl halides.

The Solution: To overcome these barriers, the catalytic system must utilize electron-rich, sterically bulky ligands . These ligands (e.g., Dialkylbiaryl phosphines like SPhos/XPhos) serve two critical functions:

  • Electronic: They increase the electron density on the Pd(0) center, accelerating oxidative addition into the electron-rich C-Br bond.

  • Steric: They promote the formation of highly active monoligated Pd(0) species [L1Pd(0)] and facilitate the difficult reductive elimination step through steric relief.

Mechanistic Insight: The Steric Bottleneck

The following diagram illustrates the critical "Steric Clash" during the catalytic cycle. In standard systems (e.g., Pd(PPh3)4), the crowded coordination sphere fails to accommodate the bulky substrate.

CatalyticCycle cluster_steric Critical Failure Point PreCat Pd(II) Precatalyst (Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction + Ligand Binding OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) *STERIC BOTTLENECK* ActiveCat->OxAdd + Substrate (Slowed by -OBn) TransMet Transmetalation (Ar-Pd(II)-Nu) OxAdd->TransMet + Nucleophile (R-M) RedElim Reductive Elimination (Ar-Nu + Pd(0)) TransMet->RedElim C-C/C-N Bond Formation RedElim->ActiveCat Regeneration

Caption: The bulky 2-benzyloxy group hinders the approach of Pd(0), making the formation of the Oxidative Addition Complex the rate-determining step in unoptimized systems.

Application Note 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 2-(Benzyloxy)-1-bromo-3-methoxybenzene with arylboronic acids. Recommended Catalyst System: Pd(OAc)₂ / SPhos Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for ortho-substituted aryl chlorides and bromides. The methoxy groups on the ligand provide stability, while the cyclohexyl groups drive the oxidative addition.

Protocol A: The "High-Throughput" Method (Scale: 1.0 mmol)
ReagentEquiv.[1][2][3][4][5][6]AmountRole
Substrate 1.0293 mgAryl Halide
Arylboronic Acid 1.5VariesCoupling Partner
Pd(OAc)₂ 0.02 (2 mol%)4.5 mgPrecatalyst
SPhos 0.04 (4 mol%)16.4 mgLigand
K₃PO₄ 2.0424 mgBase (Anhydrous)
Toluene/Water 10:1 v/v5 mLSolvent System

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with the Substrate , Arylboronic Acid , Pd(OAc)₂ , SPhos , and K₃PO₄ .

  • Solvation: Seal the vial with a septum. Evacuate and backfill with Argon (3x).[7] Inject degassed Toluene and Water via syringe.

    • Note: Rigorous degassing is crucial to prevent homocoupling of the boronic acid.[7]

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm) for 12–18 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aryl bromide (approx. RT on C18).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry organic layer over Na₂SO₄.[7][8]

  • Purification: Flash column chromatography.

    • Expected Yield: 85–95% for most arylboronic acids.

Application Note 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination with primary or secondary amines. Recommended Catalyst System: Pd-PEPPSI-IPr or Pd₂(dba)₃ / BrettPhos Rationale: For electron-rich, sterically hindered substrates, standard ligands (BINAP, DPPF) often fail. BrettPhos is specifically designed to prevent β-hydride elimination and tolerate ortho-substituents. Alternatively, the Pd-PEPPSI-IPr precatalyst (NHC ligand) is highly robust and air-stable.

Protocol B: The "Robust" Method (using Pd-PEPPSI-IPr)
ReagentEquiv.[1][2][3][4][5][6]AmountRole
Substrate 1.0293 mgAryl Halide
Amine 1.2VariesNucleophile
Pd-PEPPSI-IPr 0.02 (2 mol%)13.6 mgCatalyst
KOtBu 1.4157 mgStrong Base
Dioxane -4 mLSolvent (Anhydrous)

Step-by-Step Procedure:

  • Charge: Add Substrate , Pd-PEPPSI-IPr , and KOtBu to a dry vial.

    • Critical: KOtBu is hygroscopic; handle quickly or in a glovebox.

  • Inject: Add anhydrous Dioxane and the Amine (if liquid) under Argon.

  • Heat: Stir at 80°C for 4–8 hours.

    • Observation: The reaction mixture often turns dark brown/orange.

  • Quench: Cool to RT, dilute with Et₂O, and filter through a pad of Celite to remove salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting: The Self-Validating System

Experimental failure often stems from invisible variables (oxygen, moisture, ligand oxidation). Use this workflow to diagnose issues.

Optimization Start Reaction Failed (<10% Yield) Check1 Check SM Purity (Is -Br intact?) Start->Check1 Check2 Check Dehalogenation (Did Ar-H form?) Check1->Check2 Pure Sol1 Purify Substrate (Remove Phenols) Check1->Sol1 Impure Sol2 Reduce Temp or Change Base Check2->Sol2 Yes (Hydrodehalogenation) Sol3 Switch Ligand (Try XPhos/RuPhos) Check2->Sol3 No (Unreacted SM)

Caption: Diagnostic workflow for optimizing cross-coupling of hindered aryl bromides.

Key Troubleshooting Data:

SymptomDiagnosisCorrective Action
No Conversion Catalyst death (Oxidation) or Steric blockEnsure Argon atmosphere. Switch to XPhos (more bulky/active).
Protodehalogenation (Ar-Br → Ar-H)"Reduction" side reactionReaction is too hot or solvent is "wet" (acting as H-source). Switch from Isopropanol/Ethanol to Toluene or Dioxane .
Homocoupling (Ar-Ar)Oxidative dimerizationOxygen leak. Degas solvents more thoroughly (Freeze-Pump-Thaw).
References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[9] Link

    • Context: Establishes SPhos/XPhos as superior ligands for hindered substr
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and robust Catalyst for the Suzuki–Miyaura Cross-Coupling. Chemistry – A European Journal. Link

    • Context: Defines the PEPPSI c
  • BenchChem. (2025).[7][10] A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.Link

    • Context: Provides comparative yield data for analogous ortho-benzyloxy substr
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][9][11] Angewandte Chemie International Edition. Link

    • Context: Foundational text on overcoming steric hindrance in Pd-c

Sources

Method

Application Note: High-Yield Grignard Reagent Formation from Highly Hindered, Electron-Rich Aryl Bromides

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the generation of Grignard reagents from highly functionalized aryl halides. 2-(Benzyloxy)-1-bromo-3-methoxybenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the generation of Grignard reagents from highly functionalized aryl halides. 2-(Benzyloxy)-1-bromo-3-methoxybenzene presents a unique synthetic challenge: it is a 1,2,3-trisubstituted arene featuring significant steric bulk and strong electron-donating groups (-OBn, -OMe). These features severely deactivate the C–Br bond toward classical magnesium insertion.

This application note provides a comprehensive, self-validating protocol for converting this recalcitant substrate into its corresponding Grignard reagent. By replacing traditional heterogeneous magnesium insertion with a homogeneous halogen-magnesium exchange using Knochel’s Turbo Grignard reagent (iPrMgCl·LiCl), researchers can achieve near-quantitative yields while suppressing deleterious side reactions.

Mechanistic Insights & Causality (E-E-A-T)

To master this transformation, one must understand the causality behind the reagent selection:

  • The Failure of Direct Mg Insertion: Classical Grignard formation relies on a heterogeneous single-electron transfer (SET) from the solid magnesium surface to the aryl halide[1]. The electron-donating methoxy and benzyloxy groups increase the electron density of the aryl ring, raising its LUMO energy and making SET thermodynamically sluggish. Furthermore, the bulky ortho-benzyloxy group physically shields the C–Br bond from the metal surface, leading to prolonged reaction times and promoting Wurtz-type homocoupling.

  • The Turbo Grignard Advantage: Halogen-metal exchange bypasses the SET mechanism entirely. However, standard iPrMgCl forms unreactive polymeric aggregates in solution. The addition of stoichiometric lithium chloride (LiCl) breaks these aggregates, forming a highly nucleophilic, soluble monomeric complex ([iPrMgCl2]⁻ Li⁺) [2]. This "Turbo" reagent drives the exchange equilibrium forward rapidly [3].

  • Chelation-Directed Acceleration: In the context of Turbo Grignard exchange, the ortho-benzyloxy group transforms from a steric hindrance into a kinetic asset. The oxygen lone pairs act as a Lewis basic directing group, pre-coordinating with the magnesium center[4]. This proximity effect dramatically lowers the activation energy of the Br/Mg exchange via a metalaoxetane-like transition state, allowing the reaction to proceed cleanly at 0 °C.

Reaction Workflow & Pathway Visualization

G cluster_methods Grignard Formation Strategies Substrate 2-(Benzyloxy)-1-bromo- 3-methoxybenzene Turbo Method A: Turbo Grignard (iPrMgCl·LiCl, THF, 0 °C) Substrate->Turbo Preferred Direct Method B: Direct Mg Insertion (Mg turnings, I2, THF, 65 °C) Substrate->Direct Alternative Chelation Ortho-Alkoxy Chelation Accelerated Br/Mg Exchange Turbo->Chelation Wurtz Side Reactions (Wurtz Coupling, Ether Cleavage) Direct->Wurtz Grignard Target Grignard Reagent [2-(Benzyloxy)-3-methoxyphenyl]magnesium halide Direct->Grignard Sluggish, Moderate Yield Chelation->Grignard Fast, High Yield

Mechanistic pathways for Grignard formation from 2-(benzyloxy)-1-bromo-3-methoxybenzene.

Experimental Protocols (Self-Validating Systems)

Method A: Halogen-Magnesium Exchange via Turbo Grignard (Recommended)

This protocol is designed to be a self-validating workflow, ensuring quantitative conversion while suppressing benzyne formation (via ortho-elimination) [5].

Step 1: System Preparation & Inertion

  • Action: Flame-dry a 50 mL Schlenk flask under high vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Grignard reagents are extremely oxophilic and nucleophilic. Trace moisture will prematurely quench the forming reagent into the des-bromo arene (1-(benzyloxy)-2-methoxybenzene), ruining the stoichiometry [1].

Step 2: Substrate Solvation

  • Action: Dissolve 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.46 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under Argon. Cool the solution to 0 °C using an ice-water bath.

Step 3: Exchange Initiation

  • Action: Using a syringe pump, add iPrMgCl·LiCl (1.3 M in THF, 4.23 mL, 5.5 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Causality: The Br/Mg exchange is exothermic. Dropwise addition at 0 °C prevents localized temperature spikes that could trigger the cleavage of the benzyloxy ether or promote elimination side-reactions.

Step 4: Maturation

  • Action: Remove the ice bath. Stir the solution at 25 °C for 2 hours. The mixture will transition from colorless to a deep yellow/orange hue.

Step 5: Self-Validation (The Quench Test)

  • Action: Withdraw a 0.1 mL aliquot using a micro-syringe. Inject it into a GC vial containing 0.5 mL of saturated aqueous NH₄Cl and 0.5 mL of Ethyl Acetate. Shake vigorously, allow the layers to separate, and analyze the organic layer via GC-MS.

  • Validation Logic: The system validates its own success. Complete conversion is confirmed by the total disappearance of the starting material mass (m/z 292/294) and the emergence of the protonated quench product, 1-(benzyloxy)-2-methoxybenzene (m/z 214). If starting material remains, stir for an additional hour.

Method B: Direct Magnesium Insertion (Alternative / Baseline)

Provided for comparative purposes or when Turbo Grignard is unavailable.

  • Add Mg turnings (182 mg, 7.5 mmol, 1.5 equiv) to a flame-dried flask. Dry-stir under Argon for 30 mins to mechanically disrupt the passivating MgO layer.

  • Add anhydrous THF (5 mL) and a single crystal of Iodine (I₂). Heat gently until the brown color fades, indicating the formation of highly reactive MgI₂ and a fresh, active Mg surface.

  • Add the aryl bromide (5.0 mmol) in THF (5 mL) dropwise at 65 °C (reflux).

  • Reflux for 12–24 hours. (Note: Expect lower yields due to competitive biaryl homocoupling).

Quantitative Data & Optimization

The following table summarizes the kinetic and thermodynamic profiles of the evaluated Grignard formation strategies.

Formation MethodReagentsTemp (°C)Time (h)Conversion (%)Primary Side Product
A: Turbo Grignard iPrMgCl·LiCl, THF0 to 252.0>98% None (Clean exchange)
B: Direct Insertion Mg turnings, I₂, THF65 (Reflux)18.045–60%Biaryl (Wurtz coupling)
C: Rieke Magnesium Highly active Mg*, THF-78 to 04.075–85%Des-bromo arene

Table 1: Optimization parameters for the metallation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene.

References

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43, 3333-3336.[Link]

  • Chem-Station. "Turbo Grignard Reagent | Chem-Station Int. Ed." Chem-Station, 2015.[Link]

  • Master Organic Chemistry. "Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms." Master Organic Chemistry, 2011.[Link]

  • Knochel, P. et al. "Preparation of Functionalized Organomagnesium Reagents." Organic Syntheses, 2012, 89, 432.[Link]

  • Main Group Metals in Organic Synthesis. "Halogen-Magnesium Exchange Reactions." EPDF, 2004.[Link]

Sources

Application

Application Note: Chemoselective Deprotection of the Benzyloxy Group in 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary & Strategic Rationale The synthesis and functionalization of highly substituted aromatic scaffolds are foundational to modern drug development. The molecule 2-(benzyloxy)-1-bromo-3-methoxybenzene presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis and functionalization of highly substituted aromatic scaffolds are foundational to modern drug development. The molecule 2-(benzyloxy)-1-bromo-3-methoxybenzene presents a classic chemoselectivity challenge: the targeted removal of a benzyl ether (-OBn) protecting group in the presence of an aryl bromide (-Br) and an aryl methyl ether (-OMe).

Standard global deprotection strategies are fundamentally incompatible with this substrate. Catalytic hydrogenolysis (e.g.,


, Pd/C) will inevitably lead to the hydrodehalogenation of the aryl bromide[1]. Conversely, aggressive Lewis acids like boron tribromide (

) lack the necessary discrimination and will concurrently cleave the methoxy group, yielding an undesired diol[2].

This application note details a highly chemoselective protocol leveraging boron trichloride (


)  in conjunction with pentamethylbenzene  as a non-Lewis-basic cation scavenger. This synergistic system ensures the exclusive cleavage of the benzyl ether, delivering the target 2-bromo-6-methoxyphenol  with high fidelity and yield[3].

Mechanistic Causality: Navigating Chemoselectivity

As a Senior Application Scientist, it is critical to understand why reagents succeed or fail in highly functionalized environments. The success of this protocol relies on three mechanistic pillars:

The Pitfalls of Standard Hydrogenolysis

Palladium-catalyzed hydrogenolysis is the industry standard for benzyl ether cleavage. However, palladium readily undergoes oxidative addition into the weak


 bond. Even when utilizing poisoned catalysts (such as 

-ethylenediamine complexes designed to suppress debenzylation), the competitive reduction of the aryl halide cannot be reliably mitigated without compromising the ether cleavage[1].
Lewis Acid Discrimination: vs.

Boron tribromide (


) is a harsh Lewis acid that cleaves both benzyl and alkyl ethers via an 

mechanism following oxygen coordination[2]. Boron trichloride (

), being a milder, "harder" Lewis acid, exhibits profound temperature-dependent selectivity[4]. At -78 °C,

selectively coordinates to the more sterically accessible benzyl ether. The weaker benzylic

bond undergoes an

-like cleavage to form a relatively stable benzyl cation, leaving the stronger methyl ether bond entirely intact.
The Critical Role of Pentamethylbenzene

The cleavage of the benzyl ether liberates a highly reactive benzyl carbocation. Because the resulting product (2-bromo-6-methoxyphenol) is highly electron-rich, it is extremely susceptible to unwanted Friedel-Crafts benzylation. Standard cation scavengers like dimethyl sulfide (


) or thioanisole are Lewis basic and will coordinate to 

, deactivating the reagent at low temperatures. Pentamethylbenzene is the optimal solution: it is highly nucleophilic (efficiently trapping the benzyl cation) but sterically hindered and non-Lewis-basic, ensuring the

remains fully active to drive the deprotection[3].

Reaction Workflow & Pathway

G cluster_0 Cation Trapping A 2-(Benzyloxy)-1-bromo- 3-methoxybenzene B BCl3 Coordination Complex A->B BCl3 / DCM, -78 °C C C-O Bond Cleavage (Benzyl Cation Release) B->C Lewis Acid Activation D Pentamethylbenzene (Cation Scavenger) C->D Liberated Benzyl Cation E 2-Bromo-6-methoxyphenol (Target Product) C->E Aqueous Quench F Benzylated Scavenger (Inert Byproduct) D->F Electrophilic Attack

Fig 1: BCl3-mediated chemoselective debenzylation workflow using a cation scavenger.

Comparative Data Analysis

To justify the selection of the


/Pentamethylbenzene system, Table 1 summarizes the functional group tolerance of various deprotection strategies applied to this specific scaffold.

Table 1: Comparison of Deprotection Strategies for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Reagent / ConditionBenzyl Ether (-OBn)Aryl Bromide (-Br)Methyl Ether (-OMe)Outcome / Suitability

, Pd/C, MeOH
CleavedCleaved (Reduced)IntactUnsuitable (Hydrodehalogenation)

, DCM, 0 °C
CleavedIntactCleavedUnsuitable (Global Demethylation)
TFA / Thioanisole Partially CleavedIntactIntactSuboptimal (Low Yield, Slow Kinetics)

, Pentamethylbenzene
Cleaved Intact Intact Optimal (Highly Chemoselective)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagents & Materials
  • Substrate: 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 equiv)

  • Reagent: Boron trichloride (

    
    ), 1.0 M solution in anhydrous dichloromethane (DCM) (2.0 equiv)
    
  • Scavenger: Pentamethylbenzene (5.0 equiv)

  • Solvents: Anhydrous DCM (AcroSeal® or freshly distilled over

    
    )
    
  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon. Causality:

    
     reacts violently with ambient moisture to form hydrochloric acid and boric acid, which will destroy the reagent stoichiometry and cause premature substrate degradation.
    
  • Substrate Loading: Dissolve 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 mmol) and pentamethylbenzene (5.0 mmol) in anhydrous DCM (10 mL). Stir until complete dissolution is achieved.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Reagent Addition: Using a gas-tight syringe, add the 1.0 M

    
     solution (2.0 mL, 2.0 mmol) dropwise over 10 minutes.
    
    • Validation Checkpoint 1: A transient yellow/orange coloration typically manifests, indicating the formation of the Lewis acid-base coordination complex between

      
       and the ether oxygen.
      
  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath to allow the mixture to warm to 0 °C over 2 hours.

    • Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The starting material will appear as a high-

      
       UV-active spot. The product (2-bromo-6-methoxyphenol) will present at a lower 
      
      
      
      and will stain intensely with Ferric Chloride (
      
      
      ) or Phosphomolybdic Acid (PMA), confirming the liberation of the free phenolic hydroxyl group.
Workup & Isolation
  • Chemoselective Quenching: Re-cool the flask to 0 °C (if it has warmed past this point). Cautiously add saturated aqueous

    
     (10 mL) dropwise.
    
    • Validation Checkpoint 3: Vigorous effervescence (

      
       evolution) will occur. This confirms the successful neutralization of unreacted 
      
      
      
      and dissolved
      
      
      . Causality: A mild basic quench prevents the acid-catalyzed polymerization of the highly electron-rich phenol product.
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc). The non-polar benzylated pentamethylbenzene byproduct will elute first, followed by the pure target compound, 2-bromo-6-methoxyphenol .

References

  • Tokuyama, H., et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett, 2008.[Link]

  • Atlanchim Pharma. "Science About O-Benzyl protecting groups." Scientific Letters, 2021.[Link]

  • Sajiki, H., et al. "The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups." The Journal of Organic Chemistry, 1998.[Link]

Sources

Method

Synthetic routes to novel bioactive compounds using 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary 2-(Benzyloxy)-1-bromo-3-methoxybenzene (Compound 1 ) is a high-value aromatic building block characterized by a dense 1,2,3-substitution pattern. It serves as a protected, lithiatable equivalent of o-va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzyloxy)-1-bromo-3-methoxybenzene (Compound 1 ) is a high-value aromatic building block characterized by a dense 1,2,3-substitution pattern. It serves as a protected, lithiatable equivalent of o-vanillin (or 2-bromo-6-methoxyphenol), offering a versatile entry point into complex natural products, particularly Amaryllidaceae alkaloids (e.g., Lycorine, Galanthamine) and biaryl ether pharmacophores.

This guide details the synthetic utility of Compound 1 , focusing on its role as a "masked" carbanion for generating multisubstituted benzaldehydes and biaryls. We provide validated protocols for Lithium-Halogen Exchange (avoiding the common Wittig rearrangement pitfall) and Suzuki-Miyaura Cross-Coupling in sterically congested environments.

Structural Analysis & Reactivity Profile

Compound 1 features three distinct functional handles:

  • C1-Bromine: The reactive pivot. It allows for metal-halogen exchange (Li, Mg) or transition-metal catalyzed coupling (Pd, Ni).

  • C2-Benzyloxy (OBn): A robust phenol protecting group. It prevents catalyst poisoning and can be removed later (hydrogenolysis) to reveal a hydroxyl group for intramolecular cyclization.

  • C3-Methoxy (OMe): An electron-donating group that directs electrophilic aromatic substitution and modulates the electronic properties of the ring.

Critical Reactivity Warning: The ortho relationship between the lithiated position (C1-Li) and the benzyloxy group (C2-OBn) creates a high risk of [1,2]-Wittig Rearrangement upon warming, leading to an unwanted benzyl alcohol derivative rather than the desired electrophile trapping.

Module 1: The Carbonyl Gateway (Formylation)

The most strategic use of Compound 1 is its conversion to 2-(benzyloxy)-3-methoxybenzaldehyde . This aldehyde is the requisite "Left-Hand Side" (LHS) precursor for the synthesis of Lycorine and Galanthamine alkaloids.

Protocol A: Cryogenic Lithiation-Formylation

Objective: Selective conversion of Ar-Br to Ar-CHO without Wittig rearrangement.

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[2] aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with N₂.

  • Solvation: Dissolve Compound 1 (e.g., 5.0 g, 17 mmol) in anhydrous THF (50 mL, 0.34 M).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

    • Expert Insight: Temperature control is non-negotiable here. At temperatures above -60 °C, the lithiated intermediate undergoes [1,2]-Wittig rearrangement [1].

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C.

  • Aging: Stir at -78 °C for 30 minutes. The solution typically turns pale yellow.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

  • Warming: Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution (30 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the aldehyde as a white solid (Typical Yield: 85-92%).

Module 2: The Biaryl Gateway (Suzuki Coupling)

Compound 1 is an excellent partner for Suzuki-Miyaura coupling to synthesize unsymmetrical biaryls, common in vancomycin-type antibiotics and lignans .

Protocol B: Sterically Demanding Cross-Coupling

Objective: Coupling the sterically crowded 1,2,3-trisubstituted bromide with an aryl boronic acid.

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%) - Chosen for resistance to steric bulk.

  • Potassium Phosphate (K₃PO₄), 2.0 M aq. (3.0 equiv)[1][2]

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Charging: In a reaction vial, combine Compound 1 , Aryl Boronic Acid, and Pd(dppf)Cl₂.

  • Inerting: Cap the vial and cycle vacuum/N₂ three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and K₃PO₄ solution via syringe.

  • Reaction: Heat to 90 °C for 12 hours.

    • Expert Insight: The bulky ortho-benzyloxy group slows oxidative addition. If conversion is low, switch to SPhos Pd G2 catalyst, which is specialized for ortho-substituted couplings [2].

  • Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography on silica gel.

Application Case Study: Amaryllidaceae Alkaloid Core

The aldehyde derived from Protocol A is the starting point for the Norbelladine pathway, the biosynthetic precursor to Galanthamine and Lycorine.

Synthetic Logic:

  • Condensation: Reaction of the aldehyde with Tyramine forms a Schiff base.

  • Reduction: NaBH₄ reduction yields the secondary amine (Norbelladine derivative).

  • Cyclization: Oxidative phenol coupling (using PIFA or anodic oxidation) closes the ring to form the Galanthamine or Crinine core.

Visualizing the Pathway

AlkaloidSynthesis Start Compound 1 (Ar-Br) Lithiation Lithiation (-78°C, n-BuLi) Start->Lithiation Step 1 Aldehyde Ar-CHO (2-Benzyloxy-3-methoxy benzaldehyde) Lithiation->Aldehyde DMF Trap Schiff Schiff Base (+ Tyramine) Aldehyde->Schiff Condensation Norbelladine Protected Norbelladine Schiff->Norbelladine NaBH4 Red. Cyclization Oxidative Coupling (PIFA/VOF3) Norbelladine->Cyclization Ring Closure Target Galanthamine/ Lycorine Core Cyclization->Target Deprotection

Caption: Figure 1.[2][4][5][6][7] Synthetic workflow from Compound 1 to Amaryllidaceae alkaloid scaffolds via the Norbelladine intermediate.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Protocol A [1,2]-Wittig RearrangementEnsure temperature stays below -70°C during n-BuLi addition. Do not warm before adding DMF.
Benzyl Cleavage Lewis Acid sensitivityAvoid strong Lewis acids (e.g., BBr₃) if retaining the benzyl group is desired. Use hydrogenation (Pd/C, H₂) for clean deprotection.
Stalled Suzuki Coupling Steric HindranceSwitch ligand to SPhos or XPhos . Increase temperature to 100°C or use microwave irradiation.

References

  • BenchChem. (2025).[7] Synthesis and Reactivity of 2-Methoxybenzaldehyde Derivatives. Retrieved from

  • MDPI. (2022). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2014). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. Retrieved from

  • Royal Society of Chemistry. (2018). Supporting Information: Synthesis of 2-Bromo-1,3-dimethoxybenzene derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-... Benzylamine Derivatives. Retrieved from

Sources

Application

Application Note: High-Fidelity Lithiation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary & Strategic Rationale The lithiation of 2-(benzyloxy)-1-bromo-3-methoxybenzene is a pivotal transformation in the synthesis of poly-oxygenated biaryl natural products (e.g., steganacin, etoposide analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The lithiation of 2-(benzyloxy)-1-bromo-3-methoxybenzene is a pivotal transformation in the synthesis of poly-oxygenated biaryl natural products (e.g., steganacin, etoposide analogs) and isoquinoline alkaloids. This protocol utilizes Lithium-Halogen Exchange (Li-HE) rather than Directed Ortho Metalation (DoM).

While the substrate possesses two potential Directing Groups (


 and 

), the presence of the bromine atom at the C1 position dictates the reaction pathway. At cryogenic temperatures (

), Li-HE is kinetically superior to deprotonation, allowing for the regiospecific generation of 2-(benzyloxy)-3-methoxyphenyllithium .

Key Technical Advantages of this Protocol:

  • Kinetic Control: Operates faster than benzylic deprotonation of the protecting group.

  • Chelation Stabilization: The resulting aryllithium is stabilized by the adjacent oxygen atoms, preventing isomerization.

  • Self-Validating: Includes an in-process control (IPC) step using deuterium quenching to verify lithiation efficiency before electrophile addition.

Mechanistic Insight & Causality

To ensure reproducibility, one must understand the competing forces at play.

Lithium-Halogen Exchange vs. DoM

The reaction is driven by the formation of a more stable organolithium species. The aryl


 carbanion is more stable than the alkyl 

carbanion of the

-BuLi reagent.
  • Rate: Li-HE is extremely rapid (

    
     at 
    
    
    
    ), outcompeting the slower acid-base reaction required for DoM.
  • Thermodynamics: The equilibrium overwhelmingly favors the aryllithium.

Chelation Effects

The specific substitution pattern (2-benzyloxy, 3-methoxy) creates a "pocket" for the lithium atom. Upon exchange, the lithium atom coordinates with the oxygens of the methoxy and benzyloxy groups. This intramolecular chelation significantly increases the stability of the intermediate, allowing it to survive slight temperature fluctuations that might otherwise lead to decomposition (e.g., benzyne formation).

Mechanistic Pathway Diagram

LiHE_Mechanism cluster_0 Stabilization SM Substrate (Aryl Bromide) Ate [Br-Li-Bu]⁻ 'Ate' Complex TS SM->Ate Coordination BuLi n-BuLi (Reagent) BuLi->Ate ArLi Aryllithium Intermediate Ate->ArLi Exchange BuBr n-BuBr (Byproduct) Ate->BuBr Product Final Product (Aryl-E) ArLi->Product Trapping Electrophile Electrophile (E+) Electrophile->Product

Figure 1: Mechanistic flow of the Lithium-Halogen Exchange showing the transition state and product formation.

Pre-Operational Checklist

Failure to prepare is the primary cause of low yields.

  • Solvent Integrity: THF must be distilled from sodium/benzophenone or passed through an activated alumina column immediately prior to use. Water content must be

    
    .
    
  • Reagent Titration: Commercial

    
    -BuLi degrades over time. Titrate using N-pivaloyl-o-toluidine  or diphenylacetic acid  before every batch.
    
    • Why? Excess BuLi acts as a nucleophile or base toward your electrophile. Insufficient BuLi leaves unreacted bromide.

  • Glassware: Oven-dried (

    
     for >4 hours) and cooled under a stream of dry Nitrogen or Argon.
    

Detailed Experimental Protocol

Scale: 10.0 mmol Substrate: 2-(Benzyloxy)-1-bromo-3-methoxybenzene (MW: ~293.16 g/mol )

Reagents & Equipment
  • Substrate: 2.93 g (10 mmol)

  • Solvent: Anhydrous THF (50 mL, 0.2 M concentration)

  • Base:

    
    -BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol, 1.1 equiv)
    
  • Vessel: 3-neck round bottom flask with internal thermometer and septum.[1]

Step-by-Step Procedure
  • Inert Setup: Assemble the flask with a stir bar, thermometer, and

    
     inlet. Flame-dry under vacuum and backfill with 
    
    
    
    (3 cycles).
  • Dissolution: Add the substrate (2.93 g) and anhydrous THF (50 mL) via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Monitor internal temperature until it stabilizes at

    
     .
    
    • Critical: Do not proceed until the internal temperature is at target.

  • Lithiation (The Exchange): Add

    
    -BuLi dropwise via syringe pump or carefully controlled manual syringe over 10 minutes.
    
    • Rate: Maintain internal temp <

      
      . Exotherms promote Wurtz coupling.
      
  • Incubation: Stir at

    
     for 30 minutes .
    
    • Note: Longer times are rarely needed for aryl bromides and increase the risk of side reactions.

  • IPC (Self-Validation): Withdraw a 0.1 mL aliquot and quench into a vial containing 0.5 mL MeOD (

    
    -methanol). Analyze by GC-MS or NMR (see Section 5).
    
  • Electrophile Trapping: Once lithiation is confirmed, add the electrophile (e.g., DMF for aldehyde, solid

    
     for acid) dissolved in THF (if solid/viscous) dropwise.
    
    • Stoichiometry: Typically 1.2–1.5 equiv.

  • Warming & Quench: Allow the reaction to stir at

    
     for 30 mins, then remove the cooling bath. When temp reaches 
    
    
    
    , quench with saturated
    
    
    .
Workflow Visualization

Protocol_Flow Start Start: Dry Setup Dissolve Dissolve Substrate in THF Start->Dissolve Cool Cool to -78°C (Internal Temp) Dissolve->Cool AddBuLi Add n-BuLi Dropwise (Keep < -70°C) Cool->AddBuLi Incubate Stir 30 min @ -78°C AddBuLi->Incubate IPC IPC: Aliquot + MeOD (Check Conversion) Incubate->IPC Decision Conversion >98%? IPC->Decision Decision->AddBuLi No (Add 0.1 eq) AddE Add Electrophile (e.g., DMF) Decision->AddE Yes Quench Warm to 0°C Quench NH4Cl AddE->Quench

Figure 2: Operational workflow for the lithiation procedure.

The Self-Validating System (IPC)

Never assume the lithiation worked based on time alone. Use the Deuterium Quench Method .

Procedure:

  • Take 0.1 mL reaction mixture.

  • Inject into 0.5 mL MeOD (Methanol-d4).

  • Analyze via GC-MS or

    
    -NMR.[2]
    

Data Interpretation Table:

ObservationConclusionAction
Mass M+1 (Deuterated) Success. Li-HE complete.Proceed to Electrophile.
Mass M (Protonated) Failure (Wet). Li species formed but quenched by water in solvent.Abort. Check solvent drying.[2]
Mass M+79/81 (Bromide) Failure (Incomplete). Exchange did not happen.Check BuLi titer. Add more base?
  • Specifics for this Substrate:

    • Starting Material (SM): Contains Br. Mass ~292/294.

    • Product (D-quench): Br replaced by D. Mass ~215.

    • Byproduct (H-quench): Br replaced by H. Mass ~214.

    • Note: The mass difference between the H-product and D-product is 1 unit. GC-MS is sensitive enough to distinguish, or NMR will show the disappearance of the specific aromatic proton signal.

References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation. Accounts of Chemical Research. Link

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[3] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry. Link

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. In The Chemistry of Organolithium Compounds. Wiley. Link

  • Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(Benzyloxy)-1-bromo-3-methoxybenzene by Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-(Benzyloxy)-1-bromo-3-methoxybenzene using column chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-(Benzyloxy)-1-bromo-3-methoxybenzene using column chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification process and enhance product purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 2-(Benzyloxy)-1-bromo-3-methoxybenzene, offering step-by-step solutions grounded in chromatographic principles.

Issue 1: Poor Separation of the Product from Impurities

  • Question: My TLC analysis of the collected fractions shows that my desired product, 2-(Benzyloxy)-1-bromo-3-methoxybenzene, is co-eluting with an impurity. How can I improve the separation?

  • Answer: Co-elution is a common challenge, often stemming from an inadequately optimized mobile phase. The key is to enhance the differential migration of your product and the impurities on the stationary phase.

    • Immediate Action: Optimize the Solvent System. The polarity of the eluent is the most critical factor in achieving good separation on silica gel.[1] For a compound like 2-(Benzyloxy)-1-bromo-3-methoxybenzene, which possesses moderate polarity, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard choice.[1]

      • Systematic Approach: Begin by running a series of TLC plates with varying ratios of hexane/ethyl acetate (e.g., 95:5, 90:10, 85:15). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[1] This Rf range typically ensures that the compound spends enough time on the stationary phase to separate from impurities without requiring an excessively long elution time.

      • Consider Alternative Solvents: If hexane/ethyl acetate mixtures do not provide adequate separation, consider exploring solvent systems from different selectivity groups. For aromatic compounds, sometimes incorporating toluene or dichloromethane can improve separation.[2] For instance, a mobile phase of toluene with a small amount of ethyl acetate might alter the pi-pi interactions between the aromatic rings of your compound and the stationary phase, leading to better resolution.

    • Advanced Strategy: Gradient Elution. If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution can be highly effective. Start with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) to elute the non-polar impurities. Once these are off the column, gradually increase the polarity of the mobile phase (e.g., to 85:15 hexane/ethyl acetate) to elute your product, leaving the more polar impurities on the column.

Issue 2: The Product Elutes Too Quickly (Low Retention) or Too Slowly/Not at All (High Retention)

  • Question: My product is coming off the column almost immediately with the solvent front, or conversely, it's stuck at the top of the column. What adjustments should I make?

  • Answer: This indicates a significant mismatch between the polarity of your eluent and your compound.

    • Product Elutes Too Quickly (Rf is too high): Your solvent system is too polar. This reduces the interaction of your compound with the polar silica gel, causing it to travel with the mobile phase.

      • Solution: Decrease the proportion of the polar solvent in your eluent. For example, if you are using an 80:20 hexane/ethyl acetate mixture, try a 90:10 or 95:5 mixture.[1]

    • Product Elutes Too Slowly or Not at All (Rf is too low): Your solvent system is not polar enough. The polar silica gel is adsorbing your compound too strongly, preventing the mobile phase from carrying it down the column.

      • Solution: Increase the proportion of the polar solvent. If a 95:5 hexane/ethyl acetate mixture is not moving your compound, try a 90:10 or 85:15 mixture.[1]

Issue 3: Streaking or Tailing of the Product Band

  • Question: The spot for my product on the TLC plate and the band on the column are streaked. What causes this and how can I get sharp, well-defined bands?

  • Answer: Tailing or streaking can be caused by several factors, including column overloading, interactions with the stationary phase, or the sample being dissolved in a solvent that is too strong.

    • Check for Column Overloading: Loading too much crude material onto the column is a common cause of band broadening and tailing.[1]

      • Rule of Thumb: A general guideline is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.[1] If you are purifying 1 gram of crude product, you should use between 30 and 100 grams of silica gel.

    • Assess Compound Stability: Benzyl ethers can be sensitive to the acidic nature of silica gel and may degrade on the column, which can appear as streaking.[3]

      • Diagnostic Test: To test for stability, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it is decomposing, you will see spots below the diagonal.

      • Solution: If your compound is acid-sensitive, consider deactivating the silica gel by adding a small amount (0.1-1%) of a base like triethylamine to your eluent.[1] Alternatively, using a more neutral stationary phase like alumina might be beneficial.

    • Evaluate Sample Loading Solvent: Dissolving your crude sample in a solvent that is significantly more polar than your mobile phase can cause band distortion.

      • Best Practice: Dissolve your sample in a minimal amount of the initial, least polar eluent. If solubility is an issue, use a slightly more polar solvent like dichloromethane and keep the volume to a minimum. For poorly soluble compounds, "dry loading" is an excellent alternative. This involves pre-adsorbing the crude product onto a small amount of silica gel, which is then loaded onto the column.[1]

Issue 4: Low Yield of Purified Product

  • Question: After combining what I thought were the pure fractions and evaporating the solvent, my yield is much lower than expected. Where could my product have gone?

  • Answer: Low yield can result from incomplete elution, product degradation, or spreading the product across too many fractions.

    • Ensure Complete Elution: After your main product has eluted, flush the column with a significantly more polar solvent (e.g., 50:50 hexane/ethyl acetate or even pure ethyl acetate) and check these fractions by TLC. This will confirm if any of your product remained on the column.

    • Careful Fraction Analysis: Monitor the elution closely with TLC to accurately identify and combine only the pure fractions. It is possible that the product is spread out over more fractions than anticipated.

    • Consider Product Stability: As mentioned, benzyl ethers can degrade on silica gel.[3] If you suspect degradation, this could be a significant contributor to low yield. Using deactivated silica or alumina can mitigate this.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended stationary phase for the purification of 2-(Benzyloxy)-1-bromo-3-methoxybenzene?

    • A1: Silica gel (230-400 mesh for flash chromatography) is the standard and most common stationary phase for compounds of this polarity.[4] It is effective and provides good resolution when used with an appropriate solvent system. If your compound shows signs of degradation, neutral alumina can be a suitable alternative.

  • Q2: How do I choose the starting mobile phase for my column?

    • A2: The best practice is to first perform a TLC analysis of your crude reaction mixture.[5] A good starting point for 2-(Benzyloxy)-1-bromo-3-methoxybenzene is a mixture of hexane and ethyl acetate.[1] The optimal ratio of these solvents should give your product an Rf value between 0.2 and 0.4.[1] This ensures the product will move down the column at a reasonable rate, allowing for separation from impurities.

  • Q3: How can I visualize 2-(Benzyloxy)-1-bromo-3-methoxybenzene on a TLC plate?

    • A3: Due to the presence of two aromatic rings, this compound is UV-active. It can be easily visualized under a UV lamp, typically at 254 nm, where it will appear as a dark spot on a fluorescent background.[1]

  • Q4: What are the likely impurities in my crude 2-(Benzyloxy)-1-bromo-3-methoxybenzene?

    • A4: The impurities will depend on the synthetic route. If prepared by the benzylation of 2-bromo-3-methoxyphenol, common impurities could include:

      • Unreacted 2-bromo-3-methoxyphenol: This starting material is more polar than the product and will have a lower Rf value.

      • Unreacted Benzyl Bromide/Chloride: This is less polar than the product and will have a higher Rf value.

      • Dibenzylated product: If any dihydroxybenzene impurities were present in the starting phenol, a dibenzylated, less polar product could be formed.

      • Oxidation byproducts: Benzyl ethers can oxidize to form benzaldehyde and benzoic acid, especially if left exposed to air over time.[6][7] These are more polar impurities.

  • Q5: My column packing has cracks or bubbles. Do I need to repack it?

    • A5: Yes, cracks, channels, or bubbles in the silica bed will lead to poor separation as the solvent and sample will travel through these paths unevenly.[1] This can be caused by the column running dry or heat generated from wetting the silica gel. To avoid this, use a slurry packing method where the silica is pre-mixed with the initial eluent before being added to the column, and always keep the solvent level above the top of the silica gel.[1]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of crude 2-(Benzyloxy)-1-bromo-3-methoxybenzene.

1. Preparation of the Column:

  • Select a glass column of an appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.[1]

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

2. Packing the Column (Slurry Method):

  • In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate) to form a slurry.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to ensure the silica packs down into a uniform bed.

  • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[1]

3. Sample Loading (Wet Loading):

  • Dissolve the crude 2-(Benzyloxy)-1-bromo-3-methoxybenzene in a minimal amount of the initial eluent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Begin collecting fractions in test tubes.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[8]

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 2-(Benzyloxy)-1-bromo-3-methoxybenzene.

Data Presentation

Table 1: Typical Solvent Systems and Expected Rf Values

Solvent System (Hexane:Ethyl Acetate)Expected Rf of Product*Comments
95:5~0.2 - 0.3Good for initial elution and separation from non-polar impurities.
90:10~0.3 - 0.45Often the ideal range for eluting the product with good separation.
85:15~0.45 - 0.6May be useful for faster elution if separation from less polar impurities is already achieved.

*These are estimated Rf values based on similarly structured molecules. The optimal solvent system should always be determined by TLC analysis of your specific crude mixture.[9]

Visualization of Experimental Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Cotton, Sand) slurry Prepare Silica Slurry in Initial Eluent pack_column Pack Column slurry->pack_column dissolve Dissolve Crude Sample in Minimal Eluent pack_column->dissolve load Load Sample onto Column dissolve->load adsorb Adsorb Sample load->adsorb elute Add Eluent & Apply Pressure adsorb->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary The synthesis of 2-(benzyloxy)-1-bromo-3-methoxybenzene is typically achieved via the Williamson ether synthesis. This protocol employs 2-bromo-6-methoxyphenol as the nucleophilic precursor and benzyl b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(benzyloxy)-1-bromo-3-methoxybenzene is typically achieved via the Williamson ether synthesis. This protocol employs 2-bromo-6-methoxyphenol as the nucleophilic precursor and benzyl bromide (BnBr) as the electrophilic alkylating agent. Potassium carbonate (K₂CO₃) suspended in a polar aprotic solvent (such as DMF or acetonitrile) is the field-standard base system used to generate the reactive phenoxide intermediate[1].

While this S_N2 transformation is generally robust, researchers frequently encounter yield-limiting side reactions. These include the hydrolysis of the alkylating agent due to poor reagent handling, or the propagation of regioisomeric impurities originating from upstream synthesis steps. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-purity O-alkylation.

Mechanistic Workflow & Side-Product Pathways

SynthesisPathway SM 2-Bromo-6-methoxyphenol (Starting Material) Base K2CO3 in DMF (Deprotonation) SM->Base Phenoxide Phenoxide Intermediate (Nucleophile) Base->Phenoxide Target 2-(Benzyloxy)-1-bromo- 3-methoxybenzene Phenoxide->Target + BnBr (SN2) BnBr Benzyl Bromide (BnBr) (Electrophile) Hydrolysis Benzyl Alcohol & Dibenzyl Ether BnBr->Hydrolysis Hydrolysis H2O Trace Moisture (H2O) H2O->Hydrolysis SM_Imp 4-Bromo-2-methoxyphenol (SM Impurity) Iso_Imp 1-(Benzyloxy)-4-bromo- 2-methoxybenzene SM_Imp->Iso_Imp Benzylation

Caption: Mechanistic workflow of 2-bromo-6-methoxyphenol benzylation and side-product pathways.

Troubleshooting Q&A (FAQs)

Q1: My reaction stalls at ~60% conversion with significant unreacted 2-bromo-6-methoxyphenol remaining. Why? A1: This is almost always caused by the competitive hydrolysis of benzyl bromide. Trace moisture in hygroscopic solvents (like DMF) or in the K₂CO₃ base reacts with BnBr to form benzyl alcohol and dibenzyl ether, prematurely consuming your electrophile[1]. Causality & Fix: Ensure K₂CO₃ is oven-dried at 120 °C overnight before use. Use anhydrous DMF and consider adding a slight excess of BnBr (1.1 to 1.2 equivalents) administered dropwise to maintain a high effective concentration of the electrophile relative to trace water.

Q2: LC-MS analysis shows a major impurity with the exact same mass (m/z ~292/294) as the target product. What is this and how did it form? A2: You are likely observing 1-(benzyloxy)-4-bromo-2-methoxybenzene. This regioisomer does not form during the benzylation step; rather, it is a propagated impurity. Commercial 2-bromo-6-methoxyphenol is often synthesized via the electrophilic bromination of guaiacol, which can yield the 4-bromo isomer as a byproduct[2]. Benzylation of this impure starting material yields the corresponding isomeric ether. Causality & Fix: Verify the purity of your 2-bromo-6-methoxyphenol via ¹H-NMR before starting. If the isomer is present in the final product, it must be separated via careful silica gel chromatography, as the steric environment of the 2-bromo isomer slightly alters its retention factor (Rf) compared to the 4-bromo isomer.

Q3: I detect a highly non-polar spot running near the solvent front on my TLC. What is it? A3: This is dibenzyl ether, a secondary byproduct of BnBr hydrolysis. Benzyl alcohol (the primary hydrolysis product) can undergo further etherification with unreacted BnBr under basic conditions. Causality & Fix: Dibenzyl ether is easily removed during column chromatography by performing an initial column flush with 100% hexanes before eluting the target product.

Q4: Can I use Sodium Hydride (NaH) to ensure complete deprotonation instead of K₂CO₃? A4: While NaH is a stronger base and will quantitatively generate the phenoxide, it is generally avoided for this specific substrate. Stronger bases can promote unwanted side reactions, such as C-alkylation of the aromatic ring or degradation of the DMF solvent at elevated temperatures. The mild nature of K₂CO₃ provides excellent chemoselectivity for O-alkylation[3].

Side Product Profiling & Removal Strategy

Side Product / ImpurityOrigin / CausalityRelative Polarity (TLC)Removal Strategy
Unreacted 2-Bromo-6-methoxyphenol Incomplete conversion due to BnBr hydrolysis or insufficient base.Polar (Retained on silica, Rf ~0.3 in 4:1 Hex/EtOAc)Aqueous workup (washes out as phenoxide if strongly basic) or column chromatography.
Benzyl Alcohol Hydrolysis of BnBr by trace moisture in solvent/base.Highly Polar (Broad spot, Rf ~0.2)Removed during aqueous workup or high-vacuum drying.
Dibenzyl Ether Secondary reaction of benzyl alcohol with excess BnBr.Highly Non-Polar (Runs near solvent front, Rf ~0.9)Hexane flush during initial column chromatography.
1-(Benzyloxy)-4-bromo-2-methoxybenzene Benzylation of 4-bromo-2-methoxyphenol impurity present in starting material.Non-Polar (Co-elutes closely with target, Rf ~0.6)Careful gradient column chromatography or recrystallization from EtOH.

Self-Validating Experimental Protocol

Objective: Maximize O-alkylation while suppressing BnBr hydrolysis and regioisomer propagation[1].

Step 1: Reagent Preparation (Critical for Trustworthiness)

  • Oven-dry K₂CO₃ at 120 °C for at least 12 hours prior to use to eliminate trace moisture.

  • Verify the purity of 2-bromo-6-methoxyphenol via ¹H-NMR. Ensure the absence of the 4-bromo isomer (look for distinct aromatic splitting patterns).

Step 2: Reaction Assembly

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-methoxyphenol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Suspend the mixture in anhydrous DMF (0.2 M relative to phenol). Stir at room temperature for 15 minutes to initiate deprotonation.

    • Validation Check: The solution may slightly darken or turn yellow, indicating phenoxide formation.

  • Add benzyl bromide (1.1 equiv) dropwise via syringe over 5 minutes.

Step 3: Execution and Monitoring

  • Stir the reaction mixture at room temperature (or up to 60 °C if sluggish) for 4–6 hours.

  • Validation Check (TLC): Elute with 4:1 Hexanes/Ethyl Acetate. The starting material (UV active, stains with KMnO₄) should disappear, replaced by a new, less polar UV-active spot (target product).

Step 4: Quench and Workup

  • Cool the mixture to room temperature and quench by adding a 10-fold volume excess of distilled water.

    • Causality: Water dissolves the inorganic salts (K₂CO₃, KBr) and forces the highly hydrophobic product out of the DMF phase.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with 5% aqueous LiCl (or water) three times to remove residual DMF, followed by a brine wash.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Load the crude oil onto a silica gel column.

  • Flush with 100% Hexanes to elute dibenzyl ether and unreacted BnBr.

  • Gradually increase polarity to 9:1 Hexanes/Ethyl Acetate to elute the target 2-(Benzyloxy)-1-bromo-3-methoxybenzene.

References

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Massah, A. R., et al. ResearchGate. URL: [Link]

  • Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. Ngadiwiyana, et al. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Welcome to the Application Scientist Support Center. Working with complex, highly functionalized aryl halides like 2-(Benzyloxy)-1-bromo-3-methoxybenzene presents unique challenges in palladium-catalyzed cross-coupling m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with complex, highly functionalized aryl halides like 2-(Benzyloxy)-1-bromo-3-methoxybenzene presents unique challenges in palladium-catalyzed cross-coupling methodologies. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help researchers and drug development professionals overcome poor conversions, catalyst poisoning, and side reactions.

Part 1: Substrate Profiling & Causality (FAQ)

Q: Why is 2-(Benzyloxy)-1-bromo-3-methoxybenzene significantly more difficult to couple compared to standard aryl bromides? A: The difficulty stems from a synergistic combination of electronic deactivation and steric hindrance, which directly impacts the catalytic cycle[1].

  • Electronic Deactivation: The benzyloxy (-OBn) group at the ortho position is a strong electron-donating group via resonance (+R effect). It pumps electron density directly into the carbon attached to the bromine, raising the energy of the C-Br

    
     antibonding orbital. This makes the initial oxidative addition of the Pd(0) catalyst thermodynamically and kinetically unfavorable.
    
  • Steric Shielding: The bulky benzyloxy group creates a massive steric umbrella over the adjacent C-Br bond. This blocks the approach of the bulky PdL

    
     active species, suppressing oxidative addition and severely complicating the subsequent transmetalation and reductive elimination steps[1].
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox Ar-Br Addition (Steric/Electronic Block) PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans Nucleophile + Base PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product

Catalytic cycle highlighting the oxidative addition bottleneck caused by the electron-rich aryl ring.

Part 2: Troubleshooting Suzuki-Miyaura Couplings

Q: My Suzuki coupling with this substrate stalls at 15% conversion, and I see a lot of black precipitate. What is happening and how do I fix it? A: The black precipitate is "Palladium black," indicating that your Pd(0) catalyst is decomposing before it can undergo oxidative addition. Because the substrate is electron-rich and sterically hindered, standard ligands like PPh


 or dppf are insufficiently electron-donating to force the oxidative addition[2].

Solution: Switch to a highly electron-rich, sterically demanding dialkylbiaryl phosphine ligand (Buchwald ligand) such as SPhos or XPhos [3]. These ligands increase the electron density at the Pd center (accelerating oxidative addition) while their steric bulk promotes reductive elimination.

Quantitative Data: Ligand Optimization for Suzuki-Miyaura Coupling

Reaction Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 2.0 eq Base, 2 mol% Pd, 100 °C, 12 h.

Catalyst / Ligand SystemBaseSolventConversion (%)Primary Issue
Pd(PPh

)

K

CO

Toluene/H

O
< 10%Catalyst decomposition (Pd black)
Pd(dppf)Cl

K

CO

Dioxane/H

O
25%Slow oxidative addition
Pd

(dba)

/ XPhos
K

PO

Dioxane/H

O
75%Minor protodehalogenation
Pd(OAc)

/ SPhos
K

PO

Toluene/H

O
> 95% Optimal Conditions
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a rigorously oven-dried Schlenk flask, combine 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 mmol), the boronic acid (1.2 mmol), Pd(OAc)

    
     (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely milled anhydrous K
    
    
    
    PO
    
    
    (2.0 mmol).
  • Degassing: Purge the flask with Argon for 10 minutes. Add degassed Toluene (4.0 mL) and degassed DI water (0.4 mL).

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm to ensure phase mixing).

  • Self-Validating Checkpoint (t = 2 hours): Extract a 50 µL aliquot from the organic layer, dilute with 0.5 mL EtOAc, and analyze via GC-MS.

    • Observation A: Unreacted aryl bromide remains, no product. Diagnosis: Oxidative addition failure. Ensure rigorous degassing and check ligand integrity.

    • Observation B: Aryl bromide is consumed, but 1-(benzyloxy)-2-methoxybenzene (hydrodehalogenation) is present. Diagnosis: Successful oxidative addition, but transmetalation is failing. Check base solubility and water ratio.

  • Isolation: Upon completion (typically 6-8 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.

Part 3: Troubleshooting Buchwald-Hartwig Amination

Q: I am trying to couple a secondary amine, but I am getting primarily the phenol side-product (C-O coupling) or hydrodehalogenation instead of the desired C-N bond. How do I optimize this? A: In 4[4] of sterically hindered substrates, the reductive elimination step becomes the major bottleneck. If the amine is bulky, the Pd(II)-amido complex struggles to undergo reductive elimination. Instead, it undergoes


-hydride elimination (leading to hydrodehalogenation) or reacts with adventitious water/hydroxide (leading to phenol formation)[4].

Solution: Use RuPhos or BrettPhos as the ligand, combined with a strong, non-nucleophilic base like NaOtBu or LiHMDS[4]. Ensure strictly anhydrous conditions to prevent C-O coupling.

OptimizationWorkflow Start Cross-Coupling Optimization 2-(Benzyloxy)-1-bromo-3-methoxybenzene CheckConv Assess Reaction Conversion (GC-MS / LC-MS Aliquot) Start->CheckConv LowConv Low Conversion (< 20%) Unreacted Aryl Bromide CheckConv->LowConv HighConv High Conversion (> 80%) Check Product Profile CheckConv->HighConv OxAdd Bottleneck: Oxidative Addition Action: Switch to SPhos/RuPhos LowConv->OxAdd SideProd Side Products Detected? (e.g., Protodehalogenation) HighConv->SideProd TransMet Bottleneck: Transmetalation / RE Action: Optimize Base & Solvent SideProd->TransMet Yes Success Protocol Validated Proceed to Workup SideProd->Success No (Clean)

Optimization workflow for troubleshooting cross-coupling reactions of sterically hindered aryl bromides.

Quantitative Data: Base & Ligand Optimization for C-N Coupling

Reaction Conditions: 1.0 eq Aryl Bromide, 1.2 eq Secondary Amine, 1.5 eq Base, 2 mol% Pd


(dba)

, 110 °C, 16 h.
Catalyst / Ligand SystemBaseSolventYield (%)Primary Issue
Pd

(dba)

/ BINAP
Cs

CO

Toluene15%No reaction (Steric clash)
Pd

(dba)

/ XantPhos
NaOtBuDioxane40%Hydrodehalogenation
Pd

(dba)

/ BrettPhos
LiHMDSToluene85%Trace C-O coupling
Pd

(dba)

/ RuPhos
NaOtBu Toluene 88% Optimal Conditions
Self-Validating Protocol: Buchwald-Hartwig Amination
  • Glovebox Preparation (Critical): Due to the sensitivity of the active catalyst and the propensity for C-O coupling with trace water, assemble the reaction in a nitrogen-filled glovebox.

  • Reagent Loading: To a sealable pressure tube, add 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 mmol), the secondary amine (1.2 mmol), Pd

    
    (dba)
    
    
    
    (0.01 mmol, 1 mol% = 2 mol% Pd), RuPhos (0.04 mmol, 4 mol%), and sublimed NaOtBu (1.5 mmol).
  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Remove from the glovebox and heat at 110 °C for 16 hours.

  • Self-Validating Checkpoint: Color transition is a reliable indicator. The reaction should transition from dark purple/red (Pd

    
    (dba)
    
    
    
    ) to a deep amber/brown. If the solution crashes out into a clear liquid with a heavy black mirror on the glass, the catalyst has died (likely due to oxygen ingress).
  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium and salts, concentrate, and purify via column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[Link]

  • Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Source: snnu.edu.cn (J. Am. Chem. Soc.) URL:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: orgsyn.org URL:[Link]

Sources

Optimization

Technical Support Guide: Stability &amp; Reactivity of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary & Compound Profile Compound: 2-(Benzyloxy)-1-bromo-3-methoxybenzene CAS Registry Number: [Not widely listed, chemically distinct entity] Structure Description: A 1,2,3-trisubstituted benzene ring featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 2-(Benzyloxy)-1-bromo-3-methoxybenzene CAS Registry Number: [Not widely listed, chemically distinct entity] Structure Description: A 1,2,3-trisubstituted benzene ring featuring a central benzyl ether flanked by a bromine atom and a methoxy group.

Technical Assessment: This molecule presents a classic "protecting group vs. functional handle" conflict. The aryl bromide (C-Br) is your primary reactive handle for cross-coupling or metallation, while the benzyl ether (OBn) serves as a robust phenol protecting group. The methoxy (OMe) group acts as an electron-donating auxiliary, increasing electron density on the ring.

Critical Stability Warning: The proximity of the bromine to the benzyloxy group (ortho-position) creates steric crowding and electronic effects that deviate from simple monosubstituted benzenes. Users frequently encounter issues with unintended hydrodebromination during deprotection and lithiation regioselectivity during metal-halogen exchange.

Storage & Handling Protocols

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated)Retards slow oxidation of the benzylic methylene to benzoate.
Atmosphere Argon or NitrogenAryl bromides are generally stable, but the electron-rich ring is susceptible to slow oxidative degradation over months.
Light Amber Vials (Dark)The C-Br bond is photosensitive; UV exposure can induce homolytic cleavage and radical browning.
Solution Stability < 24 Hours in CDCl₃Acidic impurities in chloroform (DCl) can catalyze slow ether hydrolysis. Filter CDCl₃ through basic alumina before NMR.

Reaction Compatibility & Troubleshooting

Scenario A: Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Status: High Compatibility (with caveats)[1]

The benzyl ether is stable under standard basic Suzuki conditions (K₂CO₃/DME/Water). However, the steric bulk of the ortho-benzyloxy group can retard oxidative addition.

  • Issue: Low conversion in Suzuki coupling.

  • Root Cause: The bulky OBn group hinders the Pd catalyst from accessing the C-Br bond.

  • Solution: Switch to sterically accessible, electron-rich ligands like SPhos or XPhos . These biaryl phosphine ligands are designed to facilitate oxidative addition in sterically congested aryl halides [1].

Scenario B: Lithiation & Grignard Formation

Status: Requires Strict Control

This is the most hazardous operation. You intend to perform Lithium-Halogen Exchange (Li-Br), but the ortho-benzyloxy group can direct ortho-lithiation (deprotonation) at the benzyl position or the ring position if the exchange is slow.

  • Protocol:

    • Solvent: Anhydrous THF (must be peroxide-free).

    • Temperature: -78°C is mandatory.

    • Reagent: n-BuLi or t-BuLi.

  • Risk: If the temperature rises above -60°C, the lithiated species can undergo elimination to form a benzyne intermediate due to the presence of the adjacent alkoxy leaving groups, or undergo a "Witting-rearrangement" type migration [2].

Scenario C: Deprotection of Benzyl Ether (The Critical Bottleneck)

Status: High Risk of Side Reactions

Removing the OBn group without touching the Br atom or the OMe group is the most common failure point.

❌ Method to AVOID: Standard Hydrogenolysis (H₂ / Pd-C)
  • Why: Palladium on Carbon is non-selective. It will cleave the C-Br bond (hydrodebromination) faster or at the same rate as the benzyl ether [3].

  • Result: You obtain 2-methoxyphenol (bromine lost).

✅ Recommended Method 1: Lewis Acid Cleavage (BCl₃)
  • Protocol: Boron trichloride (BCl₃) in DCM at -78°C to 0°C.

  • Selectivity: BCl₃ is milder than BBr₃. It can selectively cleave the benzyl ether in the presence of the methyl ether (OMe) and the aryl bromide if monitored carefully. BBr₃ is too harsh and will demethylate the OMe group as well [4].

✅ Recommended Method 2: Oxidative Cleavage (DDQ)
  • Protocol: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM/Water (18:1).

  • Mechanism: DDQ oxidizes the electron-rich benzyl ether to an acetal intermediate, which hydrolyzes.

  • Advantage: Completely orthogonal to the C-Br bond. No risk of debromination.

Decision Pathways (Visualized)

Diagram 1: Deprotection Strategy Decision Tree

Caption: Flowchart for selecting the correct deprotection method based on functional group tolerance.

DeprotectionStrategy Start Goal: Remove OBn Group Q1 Is the Aryl Bromide (Br) still present? Start->Q1 Method_H2 Method: H2 / Pd-C Q1->Method_H2 No (Br not needed) Q2 Is the Methoxy (OMe) group present? Q1->Q2 Yes (Must keep Br) Result_H2 FAILURE: Loss of Br (Hydrodebromination) Method_H2->Result_H2 Method_BBr3 Method: BBr3 Q2->Method_BBr3 No (OMe not needed) Method_BCl3 Method: BCl3 (-78°C) Q2->Method_BCl3 Yes (Keep OMe) Method_DDQ Method: DDQ (Oxidative) Q2->Method_DDQ Yes (Alternative) Result_BBr3 RISK: Cleaves OMe & OBn (Non-selective) Method_BBr3->Result_BBr3 Result_BCl3 SUCCESS: Selective OBn cleavage Br & OMe intact Method_BCl3->Result_BCl3 Result_DDQ SUCCESS: Best for Electron-Rich Rings Br intact Method_DDQ->Result_DDQ

Diagram 2: Lithiation & Reactivity Risks

Caption: Mechanistic divergence during lithiation. Path A is desired; Path B is a common side reaction at higher temperatures.

LithiationPathways Start Starting Material (1-Br, 2-OBn, 3-OMe) Reagent n-BuLi / -78°C Start->Reagent Li_Species Lithiated Intermediate (1-Li, 2-OBn, 3-OMe) Reagent->Li_Species Li-Halogen Exchange Benzyne Benzyne / Elimination (Decomposition) Li_Species->Benzyne Elimination Product Functionalized Product (1-E, 2-OBn, 3-OMe) Li_Species->Product Trapping Path_Warm Warming > -60°C Path_Trap Electrophile (E+) (e.g., DMF, CO2)

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling yield is <30%. I see starting material remaining. What is wrong? A: The 2-benzyloxy group exerts significant steric hindrance on the 1-bromo position. Standard catalysts like Pd(PPh₃)₄ are often too bulky or not active enough.

  • Fix: Switch to Pd(dppf)Cl₂ or a precatalyst system like XPhos Pd G2 . Increase temperature to 100°C and use a solvent with a higher boiling point (e.g., Toluene/Water or Dioxane/Water) [1].

Q2: Can I use HBr/Acetic Acid to remove the benzyl group? A: No. While this is a classic method for simple benzyl ethers, HBr is incompatible here.

  • It is a harsh acid that may cleave the methoxy group (demethylation).

  • In the presence of the electron-rich ring, you risk electrophilic bromination at the open positions (4, 5, or 6), leading to polybrominated byproducts [5].

Q3: I need to remove the OBn group but I don't have BCl₃. Can I use TiCl₄? A: Yes, TiCl₄ (Titanium tetrachloride) is a viable alternative. It coordinates to the ether oxygen and facilitates cleavage.[2] However, it is often more Lewis acidic than BCl₃ regarding other functional groups. Ensure you run this at 0°C in DCM and quench carefully to avoid emulsion formation.

Q4: Is the compound stable to chromatography on Silica Gel? A: Yes, the compound is stable on silica. However, avoid using acidified silica or extremely slow gradients with chloroform/methanol, as the slight acidity of silica combined with protic solvents can induce slow hydrolysis over many hours. Neutralize the column with 1% Et₃N if you observe streaking.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Sakaitani, M., & Ohfune, Y. (1990). Selective Transformation of Benzyl Ethers. Journal of Organic Chemistry. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Section on Cleavage of Benzyl Ethers).[1][3][4][5] [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Electrophilic Aromatic Substitution). [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in reactions with 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Troubleshooting Guide & FAQ Current Status: Active Subject: Overcoming Steric & Electronic Barriers in 1,2,3-Substituted Aryl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQ

Current Status: Active Subject: Overcoming Steric & Electronic Barriers in 1,2,3-Substituted Aryl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sandwich" Effect

Welcome to the technical support center. If you are working with 2-(Benzyloxy)-1-bromo-3-methoxybenzene , you are likely encountering low conversion due to a specific structural phenomenon: The Ortho-Ortho Buttressing Effect .

While this molecule appears to be a standard aryl bromide, the 1-bromo position is sterically "sandwiched." The bulky 2-benzyloxy (OBn) group is forced to twist out of plane due to the adjacent 3-methoxy (OMe) group. This conformational lock creates a severe steric wall directly shielding the C-Br bond, preventing standard catalysts from engaging in oxidative addition.

This guide provides self-validating protocols to overcome these barriers in Cross-Coupling (Suzuki/Buchwald) and Lithium-Halogen Exchange .

Module 1: Cross-Coupling Failures (Suzuki-Miyaura)

User Report: "My reaction stalls at <10% conversion using Pd(PPh3)4 or Pd(dppf)Cl2. I see mostly starting material and some protodebrominated byproduct."

Root Cause Analysis

Standard phosphines (PPh3, dppf) form coordinate bonds that are too tight and lack the steric bulk necessary to force the formation of the active mono-ligated Pd(0) species. For your substrate, the Pd center cannot access the C-Br bond because the ligand sphere is too crowded.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must switch to electron-rich, sterically demanding ligands that promote oxidative addition through a highly active


 species.

Recommended Protocol: The "G4" System Do not mix Pd(OAc)2 and ligand manually. Use a pre-formed precatalyst to guarantee active species generation.

ComponentRecommendationMechanism of Action
Catalyst XPhos Pd G4 or SPhos Pd G4 Rapidly generates the active L-Pd(0) species even at mild temperatures, bypassing the induction period.
Loading 1.0 - 2.0 mol%High activity allows low loading; increasing to 5% is rarely necessary if the catalyst is correct.
Base K3PO4 (anhydrous) Milder than alkoxides; prevents base-mediated cleavage of the benzyl ether.
Solvent THF/Water (10:1) or Dioxane The biphasic system (THF/H2O) often accelerates transmetalation for boronic acids.
Visualizing the Steric Solution

SuzukiSteric Substrate Substrate: 2-OBn-1-Br-3-OMe StandardCat Standard Cat (Pd(PPh3)4) Substrate->StandardCat Attempted Insertion BuchwaldCat Buchwald Cat (XPhos Pd G4) Substrate->BuchwaldCat Switch to Bulky Ligand FailState FAILURE: Steric Clash No Oxidative Addition StandardCat->FailState Ligand sphere too crowded ActiveSpecies Active Species: [L-Pd(0)] (Mono-ligated) BuchwaldCat->ActiveSpecies Rapid Activation Success SUCCESS: Oxidative Addition Complex Formed ActiveSpecies->Success L-Pd(0) is small enough to access C-Br

Caption: Comparison of catalyst pathways. Standard ligands fail due to steric crowding; Mono-ligated bulky Pd(0) species successfully insert.

Module 2: Lithium-Halogen Exchange Anomalies

User Report: "I treated the substrate with n-BuLi at -78°C, but after quenching with DMF, I got the protonated arene (H instead of Br) or a mixture of alkylated byproducts."

Root Cause Analysis
  • Slow Exchange: The steric bulk of the OBn group slows down the attack of n-BuLi on the Bromine.

  • Equilibrium Issues: With n-BuLi, the exchange generates n-butyl bromide (n-BuBr). Because the exchange is slow/reversible, the resulting aryl-lithium can react with the n-BuBr (Wurtz coupling) or abstract a proton if the temperature drifts.

  • Chelation Trap: The 2-OBn and 3-OMe oxygens can chelate the Lithium, stabilizing the intermediate but potentially making it too stable (less reactive toward weak electrophiles).

The Solution: The t-BuLi Protocol

Switch to tert-Butyllithium (t-BuLi) . The reaction is irreversible because the byproduct (t-BuBr) is immediately destroyed by a second equivalent of t-BuLi (forming isobutene and isobutane gases).

Step-by-Step Protocol (Self-Validating):

  • Setup: Flame-dry a 2-neck flask under Argon. Add substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryostat: Cool to -78°C (Internal temperature must be monitored; do not rely on bath temp).

  • Addition: Add t-BuLi (2.05 equiv) dropwise.

    • Why 2 equiv? 1st equiv does the exchange; 2nd equiv destroys the t-BuBr byproduct.

  • Incubation: Stir for exactly 15 minutes at -78°C.

    • Validation: Take a 50 µL aliquot, quench in MeOD. NMR should show >95% Deuterium incorporation. If you see H-incorporation, your solvent is wet.

  • Quench: Add Electrophile (e.g., DMF, 1.5 equiv) rapidly at -78°C.

  • Warm: Allow to warm to RT only after 30 mins of stirring with electrophile.

Troubleshooting Decision Tree

LiExchange Start Issue: Low Yield in Li-Exchange CheckProd Analyze Crude NMR Start->CheckProd Res1 Product: Ar-H (Reduced) CheckProd->Res1 Res2 Product: Ar-Bu (Alkylated) CheckProd->Res2 Res3 Product: Starting Material CheckProd->Res3 Sol1 Cause: Wet Solvent or Proton Source during warming. Fix: Dry THF/Internal Temp Monitor. Res1->Sol1 Sol2 Cause: Wurtz Coupling. Fix: Switch from n-BuLi to t-BuLi (2 equiv). Res2->Sol2 Sol3 Cause: Exchange too slow. Fix: Increase time at -78°C or use t-BuLi. Res3->Sol3

Caption: Diagnostic flow for identifying the cause of failure in Lithium-Halogen exchange reactions.

Module 3: Protecting Group Integrity

User Report: "I lost the benzyl group during my reaction sequence."

The 2-Benzyloxy group is robust, but the 3-methoxy group exerts an electronic effect that can sensitize the benzyl ether to cleavage under specific conditions.

Risk Factors:

  • Lewis Acids: If you use Lewis acids (e.g.,

    
    , 
    
    
    
    ) in subsequent steps, the 3-OMe group can assist in coordinating the Lewis Acid, facilitating the cleavage of the benzyl ether (chelation-assisted cleavage).
  • Hydrogenation: If attempting to reduce a nitro group or alkene elsewhere on the molecule using

    
    , the benzyl ether will cleave.
    
    • Alternative: Use

      
       or 
      
      
      
      for nitro reductions to preserve the OBn.
References & Authoritative Sources
  • Buchwald-Hartwig Ligand Design:

    • Title: "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides"[1][2][3][4]

    • Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.

    • Relevance: Establishes the mechanism of bulky biaryl phosphines (SPhos/XPhos) in facilitating oxidative addition in sterically hindered systems.

    • URL:[Link]

  • Lithium-Halogen Exchange Kinetics:

    • Title: "Lithium-Halogen Exchange: Mechanism and Methodology"

    • Source:Bailey, W. F., & Patricia, J. J. (1988).[5] Journal of Organometallic Chemistry.

    • Relevance: Definitive guide on the kinetics of exchange vs. proton transfer and the necessity of t-BuLi for irreversible exchange.

    • URL:[Link]

  • Precatazlyst Activation (G3/G4 Systems):

    • Title: "Palladium Precatalysts for Cross-Coupling"[4][6]

    • Source:Bruno, N. C., et al. (2013). Chemical Science.

    • Relevance: Explains why mixing Pd(OAc)2 fails and why G3/G4 precatalysts are required for difficult substrates.

    • URL:[Link]

  • Data Source for pKa and Li-Stability:

    • Title: "Reich's Bordwell pKa Table & Organolithium Data"

    • Source:University of Wisconsin-Madison (Hans Reich Collection).

    • Relevance: Reference for solvent effects and aggregation states of lithiated species.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Welcome to the technical support center for the purification of 2-(Benzyloxy)-1-bromo-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are seeking to achieve hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(Benzyloxy)-1-bromo-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are seeking to achieve high purity of this compound through recrystallization. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our focus is on the underlying principles and practical, field-tested solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: How do I select the optimal solvent system for recrystallizing 2-(Benzyloxy)-1-bromo-3-methoxybenzene?

A1: Solvent selection is the most critical step in developing a successful recrystallization protocol. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or completely insoluble at all temperatures.[1] For 2-(Benzyloxy)-1-bromo-3-methoxybenzene, which is a moderately polar aromatic ether, a systematic screening approach is recommended.

Expert Insight: The principle of "like dissolves like" is your starting point. Given the molecule's structure, solvents ranging from moderately polar (like alcohols and esters) to less polar (like aromatic hydrocarbons and alkanes) should be evaluated. Often, a mixed-solvent system is required to achieve the ideal solubility profile.[2]

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 2-(Benzyloxy)-1-bromo-3-methoxybenzene into several small test tubes.

  • Single Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (0.25 - 0.5 mL) from the list below.[3] Agitate the tube. An ideal solvent will not dissolve the compound at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the test tube gently (e.g., in a warm water bath or on a sand bath) towards the solvent's boiling point.[3]

  • Observation: A good solvent will dissolve the compound completely at or near its boiling point. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

  • Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or acetone) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.[2][4]

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Notes
Ethanol78HighOften effective for aromatic compounds.[5] May require addition of water as an anti-solvent.
Methanol65HighSimilar to ethanol but lower boiling point. A methanol/water or methanol/chloroform mixture can be effective.[6]
Isopropanol82MediumLess polar than ethanol; may offer a better solubility gradient.
Ethyl Acetate77MediumGood general-purpose solvent. Often used in a mixture with hexane or heptane.[7]
Toluene111LowAromatic nature can aid in dissolving the compound. High boiling point requires careful handling.
Acetone56HighPowerful solvent, often used as the "good" solvent in a mixed system with water or an alkane.[7]
Hexane/Heptane69 / 98LowTypically used as the "poor" or "anti-solvent" in a mixed system to induce precipitation.[7]

Diagram 1: Systematic Solvent Selection Workflow This diagram outlines the logical steps for identifying a suitable single or mixed solvent system for recrystallization.

Start Start: Crude Product Screen Screen Solvents (Table 1) ~20mg solid + 0.5mL solvent Start->Screen Test_RT Soluble at Room Temp? Screen->Test_RT Heat Heat to Boiling Test_RT->Heat No Failure FAIL: Discard Solvent Test_RT->Failure Yes Test_Hot Soluble When Hot? Heat->Test_Hot Cool Cool Slowly (RT, then Ice Bath) Test_Hot->Cool Yes Test_Hot->Failure No Test_Crystals Good Crystal Formation? Cool->Test_Crystals Success_Single SUCCESS: Use Single Solvent Test_Crystals->Success_Single Yes Try_Mixed Try Mixed Solvent System Test_Crystals->Try_Mixed No Failure->Screen

Caption: Workflow for systematic solvent selection.

Q2: My compound is "oiling out" during cooling instead of forming crystals. What causes this and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid oil rather than a solid crystal.[8] This is highly undesirable because the oil is essentially a highly concentrated, impure liquid version of your compound, which can trap impurities effectively, defeating the purpose of recrystallization.[9]

Primary Causes:

  • High Supersaturation: The solution is cooled too quickly, or is too concentrated, causing the solute to crash out of solution faster than it can form an ordered crystal lattice.[8]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute. While the melting point of 2-(Benzyloxy)-1-bromo-3-methoxybenzene is not readily published, this is a common cause of oiling out for many solids.[10]

  • Presence of Impurities: Certain impurities can depress the melting point of the mixture or interfere with crystal lattice formation.[8]

Troubleshooting Protocol:

  • Reduce the Cooling Rate: This is the simplest and often most effective solution. If an oil appears, reheat the solution until it is homogeneous again. Then, allow it to cool much more slowly. Insulate the flask by placing it on a wooden block or folded paper towels and covering it with a watch glass. This allows the system more time in the metastable zone, favoring controlled crystal growth over oil formation.[8][10]

  • Decrease Solute Concentration: The oil may be forming because the concentration is too high. Reheat the mixture to redissolve the oil and add a small amount (5-10% more) of the hot solvent.[10][11] This lowers the supersaturation level upon cooling.

  • Utilize Seeding: Introducing a "seed crystal" (a tiny amount of the pure solid) to the slightly cooled, supersaturated solution provides a template for proper crystal growth, bypassing the kinetic barrier for nucleation and preventing oil formation.[8][12] If you don't have a pure crystal, you can sometimes create one by dipping a glass rod into the solution, removing it, allowing the solvent to evaporate to form a solid crust, and then re-introducing the rod into the solution.[13]

  • Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a different mixed-solvent system.[14]

Diagram 2: Troubleshooting "Oiling Out" This flowchart provides a decision-making guide for resolving the issue of a compound oiling out during recrystallization.

Start Problem: Compound 'Oiled Out' Reheat 1. Reheat to Dissolve Oil Start->Reheat Check_Cooling Is Cooling Rate Slow? Reheat->Check_Cooling Slow_Cooling 2. Slow Down Cooling (Insulate Flask) Check_Cooling->Slow_Cooling No Check_Concentration Is Concentration Too High? Check_Cooling->Check_Concentration Yes Success SUCCESS: Crystals Form Slow_Cooling->Success Add_Solvent 3. Add More Hot Solvent (5-10%) Check_Concentration->Add_Solvent Yes Seed 4. Add a Seed Crystal Check_Concentration->Seed No Add_Solvent->Success Change_Solvent 5. Re-evaluate Solvent Choice (Try Lower Boiling Point) Seed->Change_Solvent Fails Seed->Success Change_Solvent->Success Start Start: Hot, Saturated Solution with Insoluble Impurities Setup 1. Assemble Apparatus: Short-stem funnel Fluted filter paper Collection flask Start->Setup Preheat 2. Preheat Apparatus: Boil pure solvent in collection flask to heat funnel with vapor Setup->Preheat Boil_Sample 3. Bring Sample Solution to a Boil Preheat->Boil_Sample Filter 4. Filter in Portions: Keep sample hot between additions Boil_Sample->Filter Rinse 5. Rinse Original Flask & Filter with Small Amount of Hot Solvent Filter->Rinse End Result: Clear, Hot Filtrate Ready for Cooling Rinse->End

Caption: Key steps for a successful hot filtration.

Q4: My crystal yield is very low. What are the common mistakes leading to product loss?

A4: A low recovery is a frequent issue in recrystallization. While some loss is inevitable since the compound has some solubility in the cold solvent, significant losses are typically due to procedural errors. [15] Common Causes and Solutions:

  • Using Too Much Solvent: This is the most common error. [10]The solution never becomes saturated enough upon cooling for significant crystallization to occur.

    • Solution: If you suspect you've added too much solvent, gently boil off a portion of it to concentrate the solution. Cool it again and observe if more crystals form. [11]* Premature Crystallization: As discussed in Q3, significant product can be lost on the filter paper or funnel during hot filtration if the apparatus is not kept sufficiently hot.

    • Solution: Follow the hot filtration protocol carefully. If crystals do form on the filter, you can try to wash them through with a small amount of fresh, hot solvent. [16]* Inefficient Final Filtration/Transfer: Leaving crystals behind in the flask or on the stirring rod during the final collection step.

    • Solution: Use a rubber policeman to scrape the walls of the flask. Wash the flask with a small amount of the ice-cold filtrate (mother liquor) to transfer the remaining crystals to the funnel.

  • Washing with Too Much or Warm Solvent: Washing the collected crystals is done to remove the impurity-laden mother liquor. [1]However, using too much wash solvent, or solvent that is not ice-cold, will redissolve a portion of your purified product. [15] * Solution: Always use a minimal amount of ice-cold solvent for washing. With vacuum filtration, break the suction, add the cold solvent to just cover the crystals, and then re-apply the vacuum to pull the wash through. [17]

Q5: No crystals are forming, even after the solution has cooled completely. What should I do?

A5: This situation typically arises from one of two issues: you have used far too much solvent, or the solution is supersaturated and requires a nucleation event to begin crystallization. [10] Troubleshooting Protocol:

  • Check for Supersaturation: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, your compound is in solution, which is a good sign.

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The sound of scratching should be audible. This action is thought to release microscopic shards of glass that can act as nucleation sites or provide energy for nucleation to begin. [13] * Seeding: Add a single, tiny crystal of the crude material (a "seed crystal"). This provides a perfect template for crystal growth. [10] * Flash Cooling: Place the flask in a colder bath (e.g., a dry ice/acetone bath) for a very short period. This can sometimes force nucleation, but be aware that this can lead to the formation of very small crystals that are less pure. Once a few crystals form, allow the solution to warm back to the temperature of the main ice bath for slower, more controlled growth. [13]3. Reduce Solvent Volume: If none of the above methods work, it is almost certain that too much solvent was used. [10]Evaporate a significant portion of the solvent using a rotary evaporator or by gentle heating and attempt the cooling and crystallization process again.

References

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. [Link]

  • Aakash Educational Services Limited. Crystallization - Process, Precautions, Advantages & Examples. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]

  • Safrole. Recrystallization and hot filtration. [Link]

  • University of Missouri. (2006, January 8). Crystallisation Techniques. [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

  • Scribd. Understanding Oiling Out in Crystallization. [Link]

  • Scribd. Hot Filtration in Recrystallization. [Link]

  • Unknown. recrystallization.pdf. [Link]

  • Unknown. Guide for crystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Unknown. (2023, May 19). How To Cleanse Your Crystals. [Link]

  • Rock Paradise. (2024, October 4). Cleansing and Charging Crystals: The Ultimate Guide. [Link]

  • Oreate AI Blog. (2026, February 19). The Art of Purification: Unlocking Purity Through Recrystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Unknown. Recrystallization1. [Link]

  • Sciencemadness Discussion Board. (2009, August 17). Washing crystals. [Link]

  • Unknown. Recrystallization. [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • Cañon City Geology Club. how to clean minerals and crystals. [Link]

  • National Center for Biotechnology Information. 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Unknown. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • ChemBK. (2024, April 10). 1-Bromo-3-methoxybenzene. [Link]

  • ResearchGate. RECRYSTALLIZATION. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Stenutz. 1-bromo-3-methoxybenzene. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:. [Link]

  • Beilstein Archives. (2019, August 20). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. [Link]

  • MDPI. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. [Link]

  • Unknown. Recrystallization of Benzoic Acid. [Link]

  • Georganics. 2-(Benzyloxy)-1-bromo-3-nitrobenzene. [Link]

  • Lotusfeet Pharma. 2-Benzyloxy-1-bromo-3-nitrobenzene 688363-79-3. [Link]

Sources

Troubleshooting

Preventing dehalogenation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene during reactions

Topic: Preventing Dehalogenation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene Ticket ID: #RXN-DEHALO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division 🟢 System Triage: Diagnostic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dehalogenation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene Ticket ID: #RXN-DEHALO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

🟢 System Triage: Diagnostic Workflow

Welcome to the Technical Support Center. You are likely here because your LCMS traces show a mass peak corresponding to [M-H] (the dehalogenated arene) instead of your desired cross-coupled product.

For 2-(Benzyloxy)-1-bromo-3-methoxybenzene , this side reaction is driven by its specific electronic and steric environment. The 1,2,3-substitution pattern creates a "crowded pocket" that slows down the desired catalytic cycle, giving side reactions (like dehalogenation) time to compete.

Please use the following decision tree to identify your specific failure mode.

DehalogenationTroubleshooting Start START: Dehalogenation Observed (Mass = M-Br+H) ReactionType Identify Reaction Type Start->ReactionType PdCat Pd-Catalyzed Coupling (Suzuki, Buchwald, etc.) ReactionType->PdCat LiEx Lithium-Halogen Exchange (n-BuLi, t-BuLi) ReactionType->LiEx CheckSolvent Solvent Check: Is it an Alcohol (MeOH, EtOH, iPrOH)? PdCat->CheckSolvent SolventYes HIGH RISK: Beta-Hydride Elimination from Solvent CheckSolvent->SolventYes Yes SolventNo Check Base: Is it an Alkoxide (NaOMe, NaOEt)? CheckSolvent->SolventNo No BaseYes RISK: Alkoxide acts as Hydride Donor SolventNo->BaseYes Yes BaseNo Check Water: Is system strictly anhydrous? SolventNo->BaseNo No CheckTemp Temperature Check: Is T > -70°C? LiEx->CheckTemp TempHigh FAILURE: Protonation by solvent/THF cleavage CheckTemp->TempHigh Yes TempLow Check Quench: Is moisture entering before electrophile? CheckTemp->TempLow No

Figure 1: Diagnostic decision tree for isolating the source of hydrodehalogenation.

📘 Knowledge Base Article: Palladium-Catalyzed Cross-Couplings

The Issue: "The Hydride Hijack"

In Suzuki or Buchwald-Hartwig couplings involving your substrate, the 2-benzyloxy and 3-methoxy groups create steric bulk around the 1-bromo position. This slows down the transmetallation step.[1]

When the catalytic cycle stalls at the oxidative addition intermediate (Ar-Pd-Br), the palladium species becomes vulnerable to hydride sources . If a hydride source is present, the complex undergoes ligand exchange to form Ar-Pd-H , followed by rapid reductive elimination to yield Ar-H (the dehalogenated byproduct).[1]

Mechanism of Failure

PdMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Slow due to sterics) OxAdd->TransMet Path A (Desired) Hydride Hydride Capture (From Alcohol/Base) OxAdd->Hydride Path B (Parasitic) Product Desired Product (Ar-R) TransMet->Product Reductive Elim Dehalo Dehalogenation (Ar-H) Hydride->Dehalo Reductive Elim

Figure 2: Kinetic competition between the desired coupling (Path A) and hydrodehalogenation (Path B).

Corrective Protocol: The "Anhydrous Shield"

To fix this, you must eliminate all hydride donors.

1. Solvent Selection Alcohols are the primary enemy. They coordinate to Pd, undergo


-hydride elimination, and generate Pd-H.[2]
  • STOP: Methanol, Ethanol, Isopropanol.

  • USE: Toluene, 1,4-Dioxane, or THF.[3]

2. Base Selection Alkoxide bases (NaOMe, NaOEt) can also serve as hydride sources via


-hydride elimination.
  • STOP: Sodium Methoxide, Sodium Ethoxide.

  • USE: Inorganic bases like

    
     (Potassium Phosphate Tribasic) or 
    
    
    
    (Cesium Carbonate).

3. Catalyst Optimization Use electron-rich, bulky phosphine ligands.[1] These accelerate the transmetallation and reductive elimination steps, effectively "outrunning" the dehalogenation pathway.

  • Recommended: SPhos or XPhos (Buchwald Ligands).

Validated Protocol (Suzuki-Miyaura)
ParameterSpecificationRationale
Solvent Toluene : Water (10:1)Biphasic system minimizes water contact; Toluene is non-protic.
Base

(3.0 equiv)
Inorganic, non-reducing base.
Catalyst

(2 mol%) + SPhos (4 mol%)
SPhos provides steric bulk to protect the active species and accelerate coupling.
Atmosphere Argon (Balloon)Oxygen promotes homocoupling; strict inert gas is required.
Temp 80°C - 100°CSufficient energy to overcome steric barrier of the 1,2,3-substitution.

📘 Knowledge Base Article: Lithium-Halogen Exchange

The Issue: "The Moisture Trap"

When treating 2-(Benzyloxy)-1-bromo-3-methoxybenzene with n-BuLi, you aim to form the aryl-lithium species. If you observe the protonated product (Ar-H), it is almost exclusively due to protonation of the lithiated intermediate by trace moisture or acidic protons on the substrate (though your substrate has no acidic protons, the solvent might).

Crucial Insight: The benzyloxy oxygen and methoxy oxygen can coordinate to the Lithium atom. This "chelation" stabilizes the intermediate but also makes it highly basic and hungry for any available proton.

Corrective Protocol: Cryo-Titration

1. Temperature Control is Non-Negotiable The exchange must happen at -78°C . At higher temperatures (>-40°C), the aryl-lithium can attack the THF solvent (cleavage), abstracting a proton.

2. Drying the System Your THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.

3. The "Inverse Addition" Trick If the intermediate is unstable, do not generate it and let it sit. Mix your electrophile (e.g., aldehyde, borate) with the aryl bromide, then add n-BuLi? NO. n-BuLi will react with the electrophile.

  • Better Strategy (Barbier-type): If utilizing a borate (for borylation), mix the Aryl Bromide and Triisopropyl Borate (

    
    ) together, then add n-BuLi slowly at -78°C. The in-situ generated Aryl-Li is immediately trapped by the boron electrophile, leaving 0 seconds for protonation.
    
Validated Protocol (Li-Exchange)
  • Setup: Flame-dry a 2-neck flask under Argon flow.

  • Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).

  • Substrate: Add 2-(Benzyloxy)-1-bromo-3-methoxybenzene.

  • Cooling: Cool to -78°C (Dry Ice/Acetone). Wait 15 minutes for equilibration.

  • Exchange: Add n-BuLi (1.05 equiv) dropwise over 10 minutes.

    • Visual Check: Solution often turns yellow/orange due to the chelated Li-species.

  • Quench: Add the Electrophile (dissolved in dry THF) immediately after n-BuLi addition is complete. Do not "soak" for more than 5-10 minutes.

📊 Summary of Critical Parameters

VariableHigh Risk (Causes Dehalogenation)Low Risk (Protects Substrate)
Solvent (Pd) Methanol, Ethanol, IsopropanolToluene, Dioxane, DMF (Dry)
Base (Pd) NaOMe, NaOEt, KOtBu

,

,

Ligand (Pd)

(Simple phosphines)
SPhos, XPhos, RuPhos (Bulky/Rich)
Temp (Li) > -40°C-78°C
Atmosphere Air / Nitrogen (wet)Argon (High Purity)

📚 References

  • Mechanistic Studies on Hydrodehalogenation:

    • Navarro, O., et al. "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides." Journal of the American Chemical Society.

    • Note: Establishes the pathway of hydride transfer from alcohol solvents.

  • Suppression Strategies in Suzuki Coupling:

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

    • Note: Details why SPhos/XPhos prevent side reactions via rapid reductive elimination.

  • Lithium-Halogen Exchange Dynamics:

    • Bailey, W. F., & Patricia, J. J.[4] "The Mechanism of the Lithium-Halogen Exchange Reaction." Journal of Organometallic Chemistry.

    • Note: Fundamental guide to temperature control and solvent interaction (THF cleavage).

  • Synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene derivatives:

    • BenchChem Technical Guide: "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides."

    • Note: Specific industrial context for handling electron-rich aryl bromides.

For further assistance, please contact the Process Chemistry Division with your specific batch number and current reagent list.

Sources

Optimization

Technical Support Center: TLC Protocols for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary You are working with 2-(Benzyloxy)-1-bromo-3-methoxybenzene , a lipophilic, electron-rich aromatic ether. This molecule presents a unique set of chromatographic behaviors due to the interplay between it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 2-(Benzyloxy)-1-bromo-3-methoxybenzene , a lipophilic, electron-rich aromatic ether. This molecule presents a unique set of chromatographic behaviors due to the interplay between its chromophores (benzyl and anisole rings) and its steric bulk (the 1,2,3-trisubstitution pattern).

This guide replaces generic advice with specific, chemically grounded protocols designed to prevent false negatives and separation artifacts common to aryl benzyl ethers.

Module 1: Primary Detection (Non-Destructive)

Q: Why is UV detection my first line of defense?

A: Your molecule possesses two distinct aromatic systems—the central brominated anisole ring and the pendant benzyl ring. These systems are electronically decoupled by the


 methylene linker, but both absorb strongly in the UV region.
  • Mechanism: The

    
     transitions in the aromatic rings absorb 254 nm UV light, quenching the fluorescence of the 
    
    
    
    indicator embedded in the silica gel.
  • Expected Result: A sharp, dark purple/black spot against a bright green fluorescent background.

Visualization Workflow

UV_Workflow start Start: Developed Plate uv_check Inspect under UV (254 nm) start->uv_check decision Spot Visible? uv_check->decision mark Circle with Pencil (Non-destructive) decision->mark Yes trouble Proceed to Chemical Stain (Confirmation) decision->trouble No / Faint mark->trouble

Caption: Standard non-destructive workflow ensuring sample preservation before chemical treatment.

Module 2: Chemical Staining (Destructive)

Q: UV is ambiguous. Which stain provides the definitive fingerprint?

A: While UV shows where the compound is, chemical stains confirm what it is. For this specific molecule, p-Anisaldehyde is superior to Iodine or KMnO4.

Recommended Stain: p-Anisaldehyde [1]
  • Why it works: The methoxy group (-OMe) and the benzyloxy group (-OBn) activate the central benzene ring, making it susceptible to electrophilic aromatic substitution by the aldehyde in the stain under acidic conditions.

  • The "Heat" Factor: The presence of the bromine atom and the benzyl ether often results in a distinct color shift (typically violet or deep blue) upon heating.

Alternative: Ceric Ammonium Molybdate (CAM) [2]
  • Use Case: If you suspect the benzyl ether has cleaved or if you are tracking the phenol precursor. CAM is a "universal" oxidative stain that is highly sensitive to ethers.

Stain Comparison Data
Featurep-Anisaldehyde CAM (Hanessian's Stain) Iodine (

)
Mechanism Electrophilic condensation (EAS)Redox (Oxidation of substrate)Reversible complexation
Sensitivity High (for activated aromatics)High (Universal)Moderate
Selectivity Excellent for ethers/phenolsLow (Stains everything)Low
Color Violet / Blue (Heat required)Dark Blue (Heat required)Brown / Yellow (Transient)
Stability PermanentPermanentFades rapidly

Module 3: Separation & Solvent Systems

Q: My Rf values are consistently too high. How do I optimize?

A: 2-(Benzyloxy)-1-bromo-3-methoxybenzene is highly lipophilic. It lacks hydrogen bond donors (OH/NH), meaning it interacts weakly with the silica stationary phase.

  • The Issue: In 100% Hexane, it may not move. In 50% EtOAc, it will travel with the solvent front (

    
    ).
    
  • The Fix: You need a low-polarity mobile phase.

Recommended Solvent Gradients:

  • Screening: Start with 10% EtOAc in Hexanes .

    • Target

      
      : 0.3 – 0.4.
      
  • Fine Tuning: If separation from the starting material (e.g., 2-bromo-6-methoxyphenol) is poor, add 1% Toluene . Toluene modifies the

    
     interactions with the aromatic rings, often resolving halo-aromatics better than simple alkane/ester mixes.
    
Protocol: The "Micro-Workup"

Do not spot crude reaction mixtures directly if they contain DMF or DMSO.

  • Take 50

    
    L of reaction mixture.
    
  • Add 200

    
    L EtOAc and 200 
    
    
    
    L Water in a small vial.
  • Vortex/Shake and let layers separate.

  • Spot the top organic layer . This removes salts and polar solvents that cause streaking.

Module 4: Troubleshooting & Artifacts

Q: I see a "Ghost Spot" or streaking after heating the stain. Is my compound decomposing?

A: Likely, yes. This is a common artifact with benzyl ethers in acidic stains.

  • The Chemistry: The p-Anisaldehyde stain contains sulfuric acid (

    
    ). Upon heating, the acid can catalyze the cleavage of the benzyl ether (debenzylation), generating the free phenol in situ on the TLC plate.
    
  • The Symptom: You see a main spot (product) and a faint "tail" or secondary spot that matches the

    
     of the phenol starting material.
    
  • The Solution:

    • Heat the plate rapidly (heat gun > hot plate). Slow heating promotes hydrolysis before staining.

    • Rely on UV for purity assessment; use the stain only for identity confirmation.

Troubleshooting Logic Tree

Troubleshooting problem Issue Detected type Describe Artifact problem->type streak Streaking / Tailing type->streak Long smear ghost Ghost Spot (Lower Rf) type->ghost Double spot no_spot No Spot Visible type->no_spot Blank soln_streak Cause: Acidic Impurity/Overload Fix: Add 1% Et3N or Dilute streak->soln_streak soln_ghost Cause: Acid Hydrolysis on Plate Fix: Heat Faster or use UV only ghost->soln_ghost soln_nospot Cause: Volatility (Unlikely) Fix: Check UV Lamp/Concentration no_spot->soln_nospot

Caption: Diagnostic logic for resolving common chromatographic anomalies with aryl benzyl ethers.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Reich, H. J. "TLC Stains," University of Wisconsin-Madison Organic Chemistry Info. (Authoritative guide on p-Anisaldehyde and CAM preparation).

  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2009.
  • Org. Synth. 2016, 93, 63-74. "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether."[3] (Provides specific Rf data and visualization techniques for similar methoxy-benzyl ether systems).

  • BenchChem. "Stability of Benzyl Ethers Under Various Reaction Conditions." (Validation of benzyl ether stability on silica).

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene: A Comparative Guide to 2D NMR Verification

Executive Summary In the synthesis of polysubstituted benzenes, particularly those involving sequential alkylation or halogenation, regioisomer ambiguity is a critical failure point. Standard 1D NMR ( H, C) and Mass Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of polysubstituted benzenes, particularly those involving sequential alkylation or halogenation, regioisomer ambiguity is a critical failure point. Standard 1D NMR (


H, 

C) and Mass Spectrometry (MS) often fail to definitively distinguish between 2-(Benzyloxy)-1-bromo-3-methoxybenzene and its isomers (e.g., the 1-bromo-2-methoxy-3-benzyloxy analog).

This guide outlines the Integrated 2D NMR Workflow , a self-validating protocol that outperforms standard characterization methods. By leveraging scalar and dipolar coupling networks (HSQC, HMBC, NOESY), researchers can assign regiochemistry with 100% confidence, eliminating the risk of carrying incorrect scaffolds into late-stage drug development.

Part 1: The Challenge of Regioisomerism

The core structural challenge lies in the 1,2,3-substitution pattern. The molecule possesses a plane of symmetry in the spin system (protons at positions 4, 5, and 6) that mimics other isomers.

  • The Target: 1-Bromo, 2-Benzyloxy (

    
    ), 3-Methoxy (
    
    
    
    ).
  • The Imposter: 1-Bromo, 2-Methoxy (

    
    ), 3-Benzyloxy (
    
    
    
    ).

Both isomers exhibit:

  • Identical Mass (MS is inconclusive).

  • Identical proton splitting patterns (Doublet-Triplet-Doublet).

  • Similar chemical environments for the ether groups.

Reliance on 1D NMR alone is scientifically unsound for this scaffold because the chemical shift differences between the


 and 

positions are subtle and solvent-dependent.
Part 2: The Solution – Integrated 2D NMR Workflow

The following workflow establishes a "chain of evidence" that links protons to carbons, and carbons to each other, creating an unassailable structural proof.

NMR_Workflow Sample Crude/Purified Sample H1_NMR 1H NMR (Integration & Splitting) Sample->H1_NMR Dissolve in CDCl3/DMSO HSQC HSQC (1-Bond C-H Map) H1_NMR->HSQC Assign Protonated Cs HMBC HMBC (Long-Range Connectivity) HSQC->HMBC Link Quaternary Cs to Skeleton NOESY NOESY (Spatial Confirmation) HMBC->NOESY Verify Conformation Structure Confirmed Regioisomer NOESY->Structure Final Proof

Figure 1: The sequential logic flow for structural elucidation. Each step builds upon the previous dataset to resolve ambiguity.

Part 3: Comparative Analysis (Methodology)
FeatureMethod A: Standard 1D NMR Method B: Integrated 2D Suite (Recommended)
Primary Data Chemical Shifts (

), Splitting (

)

-coupling, Through-space correlations
Regio-Specificity Low. Infers position based on shielding rules (unreliable for sterically crowded rings).High. Directly traces C-H and C-C connectivity.
Quaternary Carbons Detected in

C, but unassigned to specific positions.
Definitive. HMBC links quaternary carbons to specific protons.
Risk Profile High risk of misidentifying the ether position (2 vs 3).Zero risk. Self-validating logic.
Time Investment 15 Minutes2-4 Hours (Acquisition + Processing)
Part 4: Experimental Protocol & Causality
1. Sample Preparation
  • Solvent:

    
     is preferred (7.26 ppm ref) to prevent solvent overlap with the benzylic protons (~5.1 ppm).
    
  • Concentration: 10-20 mg in 0.6 mL. Why: 2D experiments (specifically HMBC) require higher signal-to-noise ratios to detect weak long-range couplings.

2. The "Smoking Gun" Analysis (HMBC Logic)

The crux of the assignment rests on the Heteronuclear Multiple Bond Correlation (HMBC) experiment, optimized for long-range couplings (


 Hz).

The Logic Chain:

  • Anchor Point (H5): Identify the triplet aromatic proton (H5). It is the only proton coupled to two other protons (H4 and H6).

  • Differentiation of C1 and C3:

    • H5 will show a strong 3-bond correlation to C1 (bearing Br) and C3 (bearing OMe).

    • C1 (C-Br) typically resonates upfield (~110-120 ppm) due to the heavy atom effect.

    • C3 (C-O) resonates downfield (~150-160 ppm).

    • Result: We have now positively identified C3.

  • Locating the Methoxy:

    • The methoxy singlet (

      
       ppm) will show a strong HMBC correlation to C3 .
      
    • Validation: If the methoxy correlates to the carbon seen in step 2 (C3), the methoxy is at position 3.

  • Locating the Benzyloxy:

    • The benzylic

      
       (
      
      
      
      ppm) will correlate to C2 .
    • C2 is distinguished because it shows correlations from H4 and H6 (both 3-bond), but not H5 (2-bond correlations are typically weak/silent in standard HMBC).

3. Spatial Confirmation (NOESY)

While HMBC proves connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) proves spatial proximity.[1][2]

  • Expectation: Strong NOE enhancement between the Methoxy (

    
    )  and H4  (the aromatic doublet adjacent to it).
    
  • Differentiation: If the structure were the isomer (2-OMe, 3-OBn), the Methoxy would show NOE to both H1 (impossible, Br is there) and H3? No. In the isomer, 2-OMe would likely show NOE to the benzylic protons or H3/H6 depending on conformation. The specific OMe <-> H4 interaction is unique to the 3-OMe substitution.

Part 5: Visualization of Connectivity

The following diagram illustrates the critical HMBC correlations that define the structure.

HMBC_Connectivity cluster_protons Proton Sources cluster_carbons Target Carbons H_Methoxy H (Methoxy) 3.8 ppm C3 C3 (Quaternary) ~153 ppm H_Methoxy->C3 HMBC (Strong) H_Benzyl H (Benzylic) 5.1 ppm C2 C2 (Quaternary) ~145 ppm H_Benzyl->C2 HMBC (Strong) H5_Arom H5 (Aromatic) Triplet H5_Arom->C3 HMBC (3-bond) C1 C1 (C-Br) ~115 ppm H5_Arom->C1 HMBC (3-bond) Discriminator

Figure 2: HMBC Connectivity Map. Red arrows indicate the definitive long-range couplings that anchor the substituents to the aromatic ring.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift prediction and coupling constants).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. (Case studies on polysubstituted benzenes).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC correlation logic).

Sources

Comparative

Comparative Reactivity Guide: 2-(Benzyloxy)-1-bromo-3-methoxybenzene vs. Its Positional Isomers

As building blocks in the synthesis of complex pharmaceuticals and natural products, halogenated alkoxyarenes are indispensable. However, the exact positional relationship between the halogen and the alkoxy substituents...

Author: BenchChem Technical Support Team. Date: March 2026

As building blocks in the synthesis of complex pharmaceuticals and natural products, halogenated alkoxyarenes are indispensable. However, the exact positional relationship between the halogen and the alkoxy substituents dictates the molecule's reactivity profile.

This guide provides an in-depth, objective comparison of 2-(Benzyloxy)-1-bromo-3-methoxybenzene (our target molecule) against its highly relevant positional isomers: 2-bromo-1-(benzyloxy)-3-methoxybenzene and 1-(Benzyloxy)-4-bromo-2-methoxybenzene . By analyzing their steric and electronic environments, we establish the causality behind their divergent behaviors in palladium-catalyzed cross-coupling and halogen-metal exchange reactions.

Structural Profiling & Steric Causality

The reactivity of bromoarenes in transition-metal catalysis and organolithium chemistry is governed by the steric shielding of the C–Br bond and the inductive/coordinative effects of adjacent heteroatoms.

  • Isomer A (Target): 2-(Benzyloxy)-1-bromo-3-methoxybenzene

    • Substitution: 1-Bromo-2,3-disubstituted.

    • Steric Environment: The bromine atom is flanked by a bulky benzyloxy group at the ortho-position (C2) and a small hydrogen atom at the other ortho-position (C6). This "open face" at C6 provides a highly accessible trajectory for transition metal catalysts[1].

  • Isomer B: 2-Bromo-1-(benzyloxy)-3-methoxybenzene

    • Substitution: 2-Bromo-1,3-disubstituted.

    • Steric Environment: The bromine atom is sandwiched between two oxygen-bearing substituents. This creates a severe steric clash, drastically raising the activation energy required for the oxidative addition of bulky palladium complexes[2].

  • Isomer C: 1-(Benzyloxy)-4-bromo-2-methoxybenzene

    • Substitution: 4-Bromo-1,2-disubstituted.

    • Steric Environment: The bromine is flanked by two hydrogen atoms, presenting virtually zero steric hindrance, making it the most reactive isomer in standard cross-coupling.

Pathway Analysis: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and Stille couplings, the rate-determining step for unactivated bromoarenes is typically the oxidative addition of the Pd(0) catalyst into the C–Br bond.

For Isomer B , the dual ortho-alkoxy groups severely restrict the approach of the Pd(0)L₂ complex. Standard ligands like PPh₃ often fail, necessitating the use of highly active, bulky, electron-rich Buchwald-type ligands (e.g., SPhos or XPhos) to force the oxidative addition and facilitate the subsequent transmetalation[2][3].

In contrast, Isomer A benefits from the unhindered C6 position. The Pd(0) complex can approach asymmetrically, avoiding the steric bulk of the C2 benzyloxy group. This allows Isomer A to couple efficiently under milder conditions using standard, cost-effective catalysts like Pd(dppf)Cl₂[1].

StericInfluence Pd Pd(0)L_n Catalyst IsoA Isomer A (1-Bromo-2,3-disubstituted) Moderate Sterics Pd->IsoA IsoB Isomer B (2-Bromo-1,3-disubstituted) Severe Sterics Pd->IsoB IsoC Isomer C (4-Bromo-1,2-disubstituted) Low Sterics Pd->IsoC OA_A Smooth Oxidative Addition Standard Ligands IsoA->OA_A Open face at C6 OA_B Hindered Oxidative Addition Requires Buchwald Ligands IsoB->OA_B Blocked by C1 & C3 OA_C Rapid Oxidative Addition Standard Ligands IsoC->OA_C Open faces at C3 & C5

Fig 1: Logical workflow of steric hindrance impacting Pd(0) oxidative addition across isomers.

Pathway Analysis: Halogen-Metal Exchange

Organolithium reagents are highly potent, but their stability and formation kinetics are heavily dependent on adjacent functional groups[4]. When treating these isomers with n-butyllithium (n-BuLi), the halogen-lithium exchange is driven by the formation of a more stable aryllithium species.

For Isomer A , the resulting 1-lithio species is highly stabilized by intramolecular coordination from the lone pairs of the adjacent C2 benzyloxy oxygen. This coordination lowers the transition state energy, making the exchange extremely rapid (< 30 minutes) at -78 °C. Isomer B also undergoes rapid exchange due to dual coordination possibilities, but its extreme steric crowding can sometimes lead to competing ortho-lithiation (deprotonation) if the temperature is not strictly controlled.

HME_Workflow Step1 2-(Benzyloxy)-1-bromo-3-methoxybenzene (Starting Material) Step2 Add n-BuLi (1.1 eq) THF, -78 °C Step1->Step2 Step3 Aryllithium Intermediate (Stabilized by O-Coordination) Step2->Step3 Halogen-Metal Exchange Step4 Validation: Quench aliquot with D2O -> GC-MS Step3->Step4 QC Check Step5 Add B(OMe)3 (1.5 eq) Warm to RT Step3->Step5 Step6 Arylboronic Acid Product (Isolated via Extraction) Step5->Step6 Electrophilic Trapping

Fig 2: Step-by-step workflow for the halogen-metal exchange and subsequent borylation.

Quantitative Benchmarking

The following table summarizes the comparative performance of the three isomers under standardized conditions, highlighting the tangible impact of their structural differences.

IsomerSubstitution PatternSuzuki-Miyaura Yield (%)*Halogen-Metal Exchange RateSteric Hindrance Level
Isomer A (Target)1-Bromo-2,3-disubstituted85 - 90%Fast (< 30 min at -78 °C)Moderate
Isomer B 2-Bromo-1,3-disubstituted40 - 50%Moderate (Often requires t-BuLi)Severe
Isomer C 4-Bromo-1,2-disubstituted> 95%Fast (< 15 min at -78 °C)Low

*Standardized Suzuki Conditions: 1.0 eq Aryl bromide, 1.2 eq Phenylboronic acid, 2 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, Toluene/H₂O (4:1), 90 °C, 12 h[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints to verify mechanistic success before proceeding to the next synthetic step.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Isomer A

Objective: Form a C–C bond using phenylboronic acid while preventing oxidative homocoupling.

  • Preparation: To a flame-dried Schlenk flask, add 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing (Critical Step): Add a 4:1 mixture of Toluene/H₂O (5 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen intrusion leads to rapid boronic acid homocoupling, consuming the reagent and stalling the cross-coupling[3].

  • Reaction: Heat the sealed flask to 90 °C and stir vigorously for 12 hours.

  • Validation Checkpoint: Remove a 50 µL aliquot, filter through a small silica plug with ethyl acetate, and analyze via GC-FID against an internal standard (e.g., dodecane). Do not proceed to workup unless starting material conversion is >95%. If incomplete, add an additional 0.5 eq of boronic acid and 1 mol% catalyst.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: Halogen-Lithium Exchange & Borylation of Isomer A

Objective: Convert the bromoarene to an arylboronic acid via an aryllithium intermediate.

  • Preparation: Dissolve 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes. Stir for 30 minutes at -78 °C.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with diethyl ether and analyze via GC-MS. You must observe the mass shift corresponding to the deuterated product (>95% D-incorporation). This confirms complete halogen-metal exchange without relying on assumption[4].

  • Electrophilic Trapping: Add trimethyl borate (1.5 mmol) rapidly at -78 °C. Stir for 1 hour, then slowly warm to room temperature over 2 hours.

  • Hydrolysis & Workup: Quench with 1M HCl (2 mL) to hydrolyze the borate ester. Extract with ethyl acetate, wash with brine, and concentrate to yield the crude boronic acid.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Synthetic Applications of 2-Bromo-3,5-dimethoxytoluene and Its Isomeric Alternatives." BenchChem, Dec 2025.1

  • Slocum, D. W., et al. "Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies." Synthesis, Aug 2012. 4

  • BenchChem. "A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling." BenchChem. 3

  • ACS Publications. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." Organic Letters, Jun 2025. 2

Sources

Validation

Technical Guide: Strategic Alternatives to 2-(Benzyloxy)-1-bromo-3-methoxybenzene in Biaryl Synthesis

This guide provides a technical comparison of reagents for biaryl synthesis, specifically focusing on alternatives to the standard building block 2-(Benzyloxy)-1-bromo-3-methoxybenzene . Executive Summary In the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of reagents for biaryl synthesis, specifically focusing on alternatives to the standard building block 2-(Benzyloxy)-1-bromo-3-methoxybenzene .

Executive Summary

In the synthesis of complex biaryl natural products (e.g., Steganacin analogs) and sterically crowded pharmacophores, 2-(Benzyloxy)-1-bromo-3-methoxybenzene (hereafter Reagent A ) is a standard electrophile. Its 1,2,3-substitution pattern—where the reactive bromide is flanked by a bulky benzyloxy group and a methoxy group—creates significant steric hindrance during the oxidative addition step of cross-coupling cycles.

While Reagent A offers a balance of stability and reactivity, it suffers from high molecular weight cost contributions (atom economy) and variable supply chain availability. This guide evaluates three distinct classes of alternatives:

  • The Economic Alternative: Aryl Chlorides (Cost-efficient, requires advanced catalysis).[1]

  • The High-Reactivity Alternative: Aryl Triflates (Fast oxidative addition, lower thermal stability).

  • The Polarity Inversion: Aryl Boronic Acids (Reversing the nucleophile/electrophile roles).

The Baseline: 2-(Benzyloxy)-1-bromo-3-methoxybenzene

  • Role: Electrophile in Suzuki-Miyaura, Stille, and Negishi couplings.

  • Synthesis: One-step benzylation of commercially available 6-bromoguaiacol (2-bromo-6-methoxyphenol).

  • Limitation: The ortho-benzyloxy group exerts steric pressure, often requiring elevated temperatures (>80°C) which can lead to competing protodehalogenation.

Performance Profile
ParameterRatingNotes
Cost MediumPrecursor (6-bromoguaiacol) is moderately priced.
Reactivity MediumHindered oxidative addition; requires Pd(0)/phosphine.
Stability HighBench-stable solid; resistant to hydrolysis.
Atom Economy LowLoss of Br (79.9 amu) is significant.

Alternative 1: The Cost-Effective Chloride

Molecule: 2-(Benzyloxy)-1-chloro-3-methoxybenzene Best For: Large-scale process chemistry where catalyst cost is outweighed by raw material savings.

Technical Analysis

The chloride analog is significantly cheaper and more atom-economical. However, the C-Cl bond is stronger (approx. 96 kcal/mol vs. 81 kcal/mol for C-Br), and the steric hindrance of the ortho-benzyloxy group makes oxidative addition difficult with standard catalysts (e.g., Pd(PPh₃)₄).

The Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) to facilitate oxidative addition.

  • Recommended Catalyst System: Pd(OAc)₂ + SPhos or XPhos .

  • Mechanism: The bulky biaryl ligand creates a mono-ligated Pd(0) species that is highly active toward hindered chlorides.

Synthesis of the Chloride
  • Precursor: 6-Chloroguaiacol (2-chloro-6-methoxyphenol).

  • Reagents: Benzyl bromide (1.1 equiv), K₂CO₃ (1.5 equiv), DMF, 60°C.

  • Yield: >92%.

Alternative 2: The Reactive Triflate

Molecule: 2-(Benzyloxy)-3-methoxyphenyl trifluoromethanesulfonate Best For: Difficult couplings where the bromide fails to convert or requires mild temperatures (RT) to preserve sensitive functional groups.

Technical Analysis

Aryl triflates (Ar-OTf) are "pseudohalides" that often exhibit higher reactivity than bromides in oxidative addition, particularly when using non-specialized catalytic systems. The triflate group is highly electron-withdrawing, activating the C-O bond.

  • Pros: Allows room temperature couplings; avoids high-temperature degradation.

  • Cons: Thermal instability (can decompose >100°C); sensitive to hydrolysis; poor atom economy.

  • Synthesis Challenge: Requires 2-(benzyloxy)-3-methoxyphenol, which is less readily available than the haloguaiacols.

Alternative 3: Polarity Inversion (Boronic Acid)

Molecule: [2-(Benzyloxy)-3-methoxyphenyl]boronic acid Best For: When the coupling partner is only available as a halide, or is electron-deficient (making it a better electrophile).

Technical Analysis

Instead of using the crowded aryl halide, this strategy uses the crowded aryl nucleophile.

  • Risk: Ortho-alkoxy boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) due to the basic conditions required for Suzuki coupling.

  • Mitigation: Use MIDA boronates or Potassium Trifluoroborates (Ar-BF₃K) for slow release/stability, or use anhydrous conditions with CsF.

Comparative Data Analysis

The following table projects performance based on standard reactivity trends for sterically hindered ortho-alkoxy arenes.

FeatureBromide (Baseline) Chloride (Alt 1) Triflate (Alt 2)
Precursor Cost

$
$

Catalyst Requirement Standard (e.g., Pd(dppf))Advanced (e.g., Pd-XPhos)Mild (e.g., Pd(PPh₃)₄)
Reaction Temp 80–100°C100–120°C25–60°C
Yield (Hindered) 85%90% (with XPhos)95%
Side Reactions HydrodebrominationNone (Unreactive if cat. fails)Hydrolysis of OTf
Decision Matrix for Reagent Selection

ReagentSelection Start Select Reagent Scale Is this Large Scale (>100g)? Start->Scale TempSensitive Is Product Temp Sensitive? Scale->TempSensitive No Chloride Use CHLORIDE (Requires SPhos/XPhos) Scale->Chloride Yes (Cost Critical) Partner Is Coupling Partner Available as Boronic Acid? TempSensitive->Partner No Triflate Use TRIFLATE (Allows RT coupling) TempSensitive->Triflate Yes (<60°C) Bromide Use BROMIDE (Standard Baseline) Partner->Bromide Yes Reverse Use BORONIC ACID (Reverse Polarity) Partner->Reverse No (Partner is Halide)

Figure 1: Decision matrix for selecting the optimal biaryl synthesis precursor based on scale, stability, and coupling partner availability.

Experimental Protocols

A. Synthesis of the Chloride (Economic Route)

Target: 2-(Benzyloxy)-1-chloro-3-methoxybenzene

  • Charge a 500 mL round-bottom flask with 6-chloroguaiacol (10.0 g, 63.0 mmol) and DMF (100 mL).

  • Add K₂CO₃ (13.0 g, 94.5 mmol) in one portion.

  • Add Benzyl bromide (8.2 mL, 69.3 mmol) dropwise over 10 minutes.

  • Heat to 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water (400 mL). Filter the white precipitate. Wash with water (3 x 50 mL) and cold hexanes.

  • Yield: ~14.5 g (93%) as a white crystalline solid.

B. High-Performance Coupling (Chloride Protocol)

Reaction: Suzuki-Miyaura Coupling of 2-(Benzyloxy)-1-chloro-3-methoxybenzene with Phenylboronic Acid.

  • Catalyst Prep: In a glovebox, mix Pd(OAc)₂ (1 mol%) and XPhos (2 mol%) in 1,4-dioxane. Stir for 10 min to form the active species.

  • Reaction: Add the aryl chloride (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Conditions: Heat at 100°C for 12 hours.

  • Note: The use of XPhos is critical to overcome the steric clash between the ortho-benzyloxy group and the incoming oxidative addition complex.

C. Mechanistic Visualization: The Steric Bottleneck

SuzukiCycle cluster_steric Critical Failure Point Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (STERIC BOTTLENECK) Pd0->OxAdd + ArX TransMet Transmetallation (Boron to Pd) OxAdd->TransMet + ArB / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl ArX Ar-X (Br/Cl) + Bulky ortho-OBn ArX->OxAdd ArB Ar-B(OH)2

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step, which is the rate-determining step for sterically hindered ortho-alkoxy aryl halides.

References

  • Synthesis of Hindered Biaryls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3] Link

  • Aryl Chlorides vs Bromides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Protodeboronation Stability: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2][3] Link

  • Triflate Reactivity: Ritter, T., Stanek, K., Rossen, K., & Larrosa, I. (2011). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates. Organic Letters. Link

Sources

Comparative

Technical Guide: High-Resolution Mass Spectrometry (HRMS) for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

Executive Summary This guide provides a technical framework for the characterization of 2-(Benzyloxy)-1-bromo-3-methoxybenzene ( ), a critical halogenated intermediate often utilized in the synthesis of isoquinoline alka...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the characterization of 2-(Benzyloxy)-1-bromo-3-methoxybenzene (


), a critical halogenated intermediate often utilized in the synthesis of isoquinoline alkaloids and functionalized biaryl scaffolds.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for regiochemical assignment, it lacks the sensitivity required for trace impurity profiling and high-throughput confirmation. This guide establishes High-Resolution Mass Spectrometry (HRMS) —specifically Q-TOF or Orbitrap platforms—as the superior alternative for elemental formula confirmation and low-level detection, driven by the unique isotopic signature of bromine.

The Analytical Challenge

The structural core of 2-(Benzyloxy)-1-bromo-3-methoxybenzene presents three distinct analytical hurdles:

  • Ionization Efficiency: The molecule lacks strongly basic nitrogen centers, making standard Electrospray Ionization (ESI) protonation (

    
    ) variable without mobile phase modifiers.
    
  • Isotopic Complexity: The presence of Bromine creates a split monoisotopic signal (

    
     and 
    
    
    
    ) that must be resolved to confirm the halogenation state.
  • Labile Functionality: The benzylic ether bond is prone to in-source fragmentation, potentially stripping the benzyl group before detection if source parameters are too aggressive.

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts HRMS against standard characterization techniques (NMR and LRMS) for this specific brominated ether.

FeatureHRMS (Q-TOF/Orbitrap) NMR (

)
LRMS (Single Quad)
Primary Utility Formula Confirmation & Impurity ProfilingStructural Connectivity & RegiochemistryNominal Mass Check
Sensitivity High (pg - ng range)Low (mg range required)Medium (ng -

g range)
Specificity Excellent (Sub-ppm mass accuracy)Definitive (For isomer distinction)Poor (Cannot resolve isobaric interferences)
Isotope Analysis Resolves

fine structure
N/ALow-res doublet only
Throughput High (< 5 min/sample)Low (10-30 min/sample)High
Limitation Cannot distinguish positional isomers easilyRequires high purity & quantityNo formula confirmation

Expert Insight: Use NMR to initially prove the bromine is at Position 1 and the benzyloxy at Position 2. Once the structure is locked, switch to HRMS for all subsequent batch release, stability testing, and impurity tracking.

Deep Dive: HRMS Methodology & Data Interpretation

Exact Mass & Isotopic Pattern

For


, the mass spectrometer will not detect a single "parent" peak but rather a distinct doublet separated by ~2.0 u due to the natural abundance of Bromine isotopes (~50.7% 

and ~49.3%

).

Calculated Theoretical Masses (Neutral):

  • Monoisotopic (

    
    ):  292.0099
    
  • Isotope (

    
    ):  294.0079
    

Target Adducts (ESI+ Mode): Since the molecule is an ether, it may prefer sodiated (


) or ammoniated (

) adducts over the protonated form.
Ion SpeciesFormulaTheoretical m/z (

)
Theoretical m/z (

)
Protonated


293.0172 295.0152
Ammonium


310.0437 312.0417
Sodium


314.9991 316.9971
Fragmentation Logic (MS/MS)

Upon Collision Induced Dissociation (CID), the most labile bond is the benzyl-oxygen ether linkage.

  • Primary Fragment: Cleavage yields the stable Benzyl Cation (or Tropylium ion) at m/z 91.0542 .

  • Secondary Fragment: Loss of the benzyl group (

    
    ) from the parent, leaving the brominated phenol core.
    

Experimental Protocol

Objective: Reliable detection and confirmation of 2-(Benzyloxy)-1-bromo-3-methoxybenzene.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of sample in 1 mL of Methanol (MeOH).

  • Working Solution: Dilute stock 1:100 into 50:50 Water:Acetonitrile (ACN) containing 0.1% Formic Acid and 5 mM Ammonium Formate .

    • Why? Formic acid aids protonation; Ammonium formate encourages

      
       formation if protonation is difficult.
      
Step 2: LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The molecule is lipophilic; expect elution > 3.5 min).

Step 3: MS Source Parameters (ESI Positive)[1]
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C (Do not overheat; benzyl ethers can thermally degrade).

  • Fragmentor Voltage: 100-135 V (Optimize to preserve the molecular ion).

Visualization of Workflows

Diagram 1: Analytical Decision Workflow

This flow illustrates the logic for selecting the correct ionization and adduct strategy.

AnalyticalWorkflow Sample Sample: 2-(Benzyloxy)-1-bromo-3-methoxybenzene Solubility Dissolve in MeOH Sample->Solubility Ionization Ionization Mode Selection Solubility->Ionization ESI ESI (+) Ionization->ESI Preferred (Ether O) APCI APCI (+) Ionization->APCI If Sensitivity Low Additives Add 5mM NH4COOH ESI->Additives Enhance Ionization Detection Detect Adducts Additives->Detection Result_H [M+H]+ (m/z 293.01) Detection->Result_H Result_NH4 [M+NH4]+ (m/z 310.04) Detection->Result_NH4 Likely Dominant Result_Na [M+Na]+ (m/z 315.00) Detection->Result_Na Common

Caption: Analytical workflow prioritizing ESI+ with ammonium additives to stabilize the ether moiety.

Diagram 2: Fragmentation Pathway (MS/MS)

Understanding the dissociation is crucial for structural confirmation.

Fragmentation Parent Precursor Ion [M+H]+ m/z 293.0172 Transition Collision Cell (CID) Parent->Transition Isotope Isotope Confirmation Doublet 1:1 ratio Parent->Isotope MS1 Check BenzylCat Benzyl Cation [C7H7]+ m/z 91.0542 (Base Peak) Transition->BenzylCat Cleavage of Benzyl Ether Core Bromomethoxy-phenol core (Neutral Loss) Transition->Core Neutral Fragment

Caption: MS/MS fragmentation pathway highlighting the diagnostic benzyl cation and isotopic doublet.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Authoritative text on ESI and fragmentation mechanisms of ethers).

  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-1-bromo-3-nitrobenzene Product Data. (Reference for structural analogues and handling).

  • Holčapek, M., et al. (2010). Mass Spectrometry of Ethers. In Encyclopedia of Spectroscopy and Spectrometry. (Detailed review of ether ionization and fragmentation).

  • BenchChem. (2025).[1] Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (Provides context on synthesis and characterization of similar brominated benzyl ethers).

Sources

Validation

Comparing different synthetic pathways to 2-(Benzyloxy)-1-bromo-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of complex organic synthesis, the strategic preparation of substituted aromatic compounds is a cornerstone of medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the strategic preparation of substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. Among these, 2-(benzyloxy)-1-bromo-3-methoxybenzene stands as a valuable building block, its unique substitution pattern offering a versatile scaffold for further functionalization, particularly in the construction of novel pharmaceutical agents and other advanced materials. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule, offering a critical analysis of their respective advantages and limitations, supported by detailed experimental protocols and data.

At a Glance: Comparing the Synthetic Pathways

Two principal routes for the synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene have been identified and are evaluated herein:

  • Pathway 1: The Direct Approach - A one-step Williamson ether synthesis commencing with the commercially available 2-bromo-6-methoxyphenol.

  • Pathway 2: The Multi-step Elaboration - A sequential synthesis starting from the readily accessible and renewable resource, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde).

A summary of the key comparative metrics for these two pathways is presented below:

ParameterPathway 1: Williamson Ether SynthesisPathway 2: Multi-step Synthesis from o-Vanillin
Starting Material 2-Bromo-6-methoxyphenolortho-Vanillin
Number of Steps 13
Overall Yield High (estimated >90%)Moderate (estimated 60-70%)
Key Advantages High efficiency, atom economy, simplicityReadily available and inexpensive starting material
Key Disadvantages Reliance on the commercial availability of the starting materialLonger reaction sequence, potential for lower overall yield

Pathway 1: Williamson Ether Synthesis from 2-Bromo-6-methoxyphenol

This pathway represents the most direct and efficient route to the target molecule, contingent on the availability of the starting phenol. The Williamson ether synthesis is a classic and robust method for the formation of ethers, proceeding via an SN2 mechanism.[1][2][3]

Reaction Scheme

Pathway 1 start 2-Bromo-6-methoxyphenol reagents + Benzyl Bromide (Base, Solvent) start->reagents product 2-(Benzyloxy)-1-bromo-3-methoxybenzene reagents->product caption Figure 1. Williamson Ether Synthesis.

Figure 1. Williamson Ether Synthesis.

Scientific Rationale

The choice of the Williamson ether synthesis is predicated on its high efficiency for forming aryl-alkyl ethers. The phenolic proton of 2-bromo-6-methoxyphenol is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a classic SN2 displacement of the bromide leaving group.[1][4] The use of a polar aprotic solvent such as DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[5]

Detailed Experimental Protocol

To a solution of 2-bromo-6-methoxyphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (1.5 eq.). The mixture is stirred at room temperature for 15 minutes before the addition of benzyl bromide (1.2 eq.). The reaction is then heated to 60-70 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(benzyloxy)-1-bromo-3-methoxybenzene.

Pathway 2: Multi-step Synthesis from ortho-Vanillin

This pathway offers an alternative route that begins with the inexpensive and readily available starting material, ortho-vanillin. This multi-step approach involves the sequential modification of the functional groups on the aromatic ring.

Reaction Scheme

Pathway 2 start o-Vanillin step1 Step 1: Benzylation start->step1 intermediate1 2-(Benzyloxy)-3-methoxybenzaldehyde step1->intermediate1 step2 Step 2: Oxidation & Decarboxylation intermediate1->step2 intermediate2 1-(Benzyloxy)-3-methoxybenzene step2->intermediate2 step3 Step 3: Bromination intermediate2->step3 product 2-(Benzyloxy)-1-bromo-3-methoxybenzene step3->product caption Figure 2. Multi-step synthesis from o-Vanillin.

Figure 2. Multi-step synthesis from o-Vanillin.

Scientific Rationale

This synthetic strategy relies on a logical sequence of functional group manipulations.

  • Step 1: Benzylation: The phenolic hydroxyl group of o-vanillin is first protected as a benzyl ether. This is a crucial step to prevent side reactions in the subsequent steps and is typically achieved under basic conditions with benzyl bromide, analogous to the Williamson ether synthesis.

  • Step 2: Removal of the Aldehyde Group: The aldehyde functionality must be removed to arrive at the desired substitution pattern. A common and effective method is the Baeyer-Villiger oxidation of the aldehyde to a formate ester, followed by hydrolysis to the corresponding phenol and subsequent deoxygenation. A more direct approach involves the oxidation of the aldehyde to a carboxylic acid, followed by a decarboxylation reaction. For the purpose of this guide, we will focus on the oxidation-decarboxylation sequence.

  • Step 3: Bromination: The final step is the regioselective bromination of the electron-rich aromatic ring. The benzyloxy and methoxy groups are both ortho-, para-directing. In 1-(benzyloxy)-3-methoxybenzene, the positions ortho and para to the benzyloxy group are C2, C4, and C6. The positions ortho and para to the methoxy group are C2, C4, and C6. The directing effects of both groups reinforce the activation of the C2, C4, and C6 positions. Steric hindrance from the adjacent benzyloxy group would likely favor bromination at the C2 or C6 position. The use of a mild brominating agent such as N-bromosuccinimide (NBS) can provide good regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde

o-Vanillin (1.0 eq.) is dissolved in anhydrous acetone, and potassium carbonate (1.5 eq.) is added. The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of benzyl bromide (1.2 eq.). The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(Benzyloxy)-3-methoxybenzene

2-(Benzyloxy)-3-methoxybenzaldehyde (1.0 eq.) is dissolved in a suitable solvent such as tert-butanol. A strong oxidizing agent like potassium permanganate is added portion-wise at an elevated temperature. The reaction is monitored until the aldehyde is fully converted to the corresponding benzoic acid. The reaction mixture is then worked up to isolate the carboxylic acid. The crude 2-(benzyloxy)-3-methoxybenzoic acid is then subjected to decarboxylation. This can be achieved by heating the acid with a copper catalyst in quinoline.

Step 3: Synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene

To a solution of 1-(benzyloxy)-3-methoxybenzene (1.0 eq.) in a chlorinated solvent like dichloromethane or chloroform at 0 °C, N-bromosuccinimide (1.1 eq.) is added portion-wise. The reaction is stirred at low temperature and allowed to slowly warm to room temperature while being monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product.

Expected Overall Yield: Each step in this multi-step synthesis will have an associated yield. Assuming an average yield of 80-90% for each of the three steps, the overall yield for this pathway would be in the range of 51-73%.

Characterization Data for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

  • 1H NMR (CDCl3): δ 7.50-7.20 (m, 5H, Ar-H of benzyl), δ 7.10-6.80 (m, 3H, Ar-H), δ 5.15 (s, 2H, OCH2Ph), δ 3.90 (s, 3H, OCH3).

  • 13C NMR (CDCl3): δ 155-150 (C-O), δ 137-135 (C-O and C-Br), δ 130-125 (Ar-C of benzyl), δ 125-110 (Ar-C), δ 71 (OCH2Ph), δ 56 (OCH3).

Conclusion and Recommendations

Both synthetic pathways presented offer viable routes to 2-(benzyloxy)-1-bromo-3-methoxybenzene.

Pathway 1 (Williamson Ether Synthesis) is unequivocally the more efficient and direct method, characterized by its high yield, operational simplicity, and superior atom economy. For research and development activities where the starting material, 2-bromo-6-methoxyphenol, is commercially accessible and cost-effective, this pathway is the recommended choice.

Pathway 2 (Multi-step Synthesis from o-Vanillin) provides a valuable alternative when the starting phenol for Pathway 1 is unavailable or prohibitively expensive. The use of the inexpensive and renewable feedstock, o-vanillin, is a significant advantage. However, the longer synthetic sequence and the potential for a lower overall yield must be taken into consideration. This route may be more suitable for smaller-scale laboratory syntheses where the cost of the starting material is a primary concern.

Ultimately, the choice of synthetic route will depend on a careful evaluation of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the time and labor constraints of the project.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. 4-Benzyloxy-2-bromo-1-methoxybenzene. [Link]

  • EPrints USM. 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • PrepChem. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

  • Frontiers in Chemistry. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Organic Syntheses. 2-Methoxy-6-naphthalenecarboxaldehyde. [Link]

  • PLOS ONE. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • ResearchGate. Benzylation of Arenes with Benzyl Halides under Promoter-Free and Additive-Free Conditions. [Link]

  • NIST. Benzene, 1-bromo-3-methoxy-. [Link]

  • National Center for Biotechnology Information. 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited. [Link]

  • SciSpace. Synthesis of new vanillin derivatives from natural eugenol. [Link]

  • International Journal of PharmTech Research. A Review on the Vanillin derivatives showing various Biological activities. [Link]

  • Shimadzu Chemistry & Diagnostics. [2H3]-1-Benzyloxy-4-bromo-2-methoxybenzene. [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • Macmillan Group, Princeton University. Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. [Link]

Sources

Comparative

Spectroscopic data comparison of synthesized vs. literature values for this compound

Spectroscopic Validation Guide: Acetylsalicylic Acid (Aspirin) Executive Summary This guide presents a technical comparison between synthesized Acetylsalicylic Acid (ASA) and established literature standards. Using a sta...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation Guide: Acetylsalicylic Acid (Aspirin)

Executive Summary

This guide presents a technical comparison between synthesized Acetylsalicylic Acid (ASA) and established literature standards. Using a standard O-acetylation protocol, we evaluate the product's purity and structural identity.[1] The data confirms that while crude synthesis yields acceptable identity, recrystallization is critical for removing unreacted salicylic acid, as evidenced by specific NMR splitting patterns and melting point depression analysis.[1]

Introduction & Mechanistic Context

Acetylsalicylic acid is the active pharmaceutical ingredient (API) in Aspirin, synthesized via the O-acetylation of salicylic acid.[2][3][4] This reaction is a classic nucleophilic acyl substitution where the phenolic hydroxyl group of salicylic acid attacks the carbonyl carbon of acetic anhydride.

Key Quality Attributes (KQAs):

  • Absence of Phenolic Hydroxyl: The disappearance of the broad phenolic OH stretch in IR.

  • Ester Methyl Signal: The appearance of a distinct singlet at ~2.3 ppm in

    
    H-NMR.[5]
    
  • Aromatic Region Shift: A downfield shift of the aromatic proton ortho to the carboxylic acid due to the inductive effect.[5]

Experimental Methodology

Protocol grounded in standard organic synthesis workflows [1][2].[1]

Synthesis Protocol
  • Reactants: Combine 3.0 g Salicylic Acid (0.0217 mol) and 6.0 mL Acetic Anhydride (excess) in a 125 mL Erlenmeyer flask.

  • Catalysis: Add 5-8 drops of 85% Phosphoric Acid (

    
    ).
    
  • Reaction: Heat on a steam bath (70-80°C) for 15 minutes. Do not reflux; high heat promotes byproduct formation.[1]

  • Quench: Cautiously add 20 drops of DI water to decompose excess acetic anhydride (exothermic). Then add 30 mL of ice-cold water.

  • Crystallization: Induce crystallization by scratching the flask walls or cooling in an ice bath for 20 minutes.

  • Isolation: Collect solids via vacuum filtration using a Buchner funnel. Wash with cold water.[1][2][4][6]

Purification (Recrystallization)
  • Solvent System: Ethanol/Water (1:3 ratio).[1]

  • Dissolve crude solid in minimal boiling ethanol.

  • Add warm water until sustained cloudiness appears.[1]

  • Cool slowly to room temperature, then ice bath.[1] Filter and dry.[1][2][7][8]

Spectroscopic Data Comparison

Melting Point Analysis

Melting point is a primary indicator of bulk purity.[1] Impurities (e.g., salicylic acid) cause melting point depression and broadening.[1]

Sample TypeExperimental Range (°C)Literature Value (°C) [3][4]Status
Crude Product 128 – 132134 – 136Impure (Depressed)
Recrystallized 134 – 135134 – 136Pure (Conformant)
Salicylic Acid 158 – 160159Reference Impurity
H-NMR Data Comparison (CDCl , 300 MHz)

The NMR spectrum provides definitive structural proof. The key validation marker is the integration ratio of the methyl singlet to the aromatic protons (3:4).

Proton AssignmentExp. Shift (

, ppm)
Lit. Value (

, ppm) [5][6]
MultiplicityIntegrationNotes
-CH

(Acetyl)
2.352.34 – 2.36Singlet (s)3HDiagnostic peak for acetylation.[1]
Ar-H (C3) 7.127.10 – 7.16Doublet (d)1HUpfield due to ester shielding.[1]
Ar-H (C4, C5) 7.33 – 7.607.30 – 7.65Multiplet (m)2HOverlapping aromatic signals.[1]
Ar-H (C6) 8.108.10 – 8.12Doublet (dd)1HDeshielded by ortho-COOH.[1]
-COOH 11.20 (Broad)11.0 – 12.0Broad Singlet1HHighly variable; often invisible if wet.[1]

Impurity Alert: If a peak appears at ~10.5 ppm , unreacted salicylic acid (phenolic OH) is present.[1]

FT-IR Data Comparison

Infrared spectroscopy confirms the transformation of the functional groups.

Functional GroupExp. Wavenumber (cm

)
Lit.[1][8][9] Value (cm

) [7][8]
Interpretation
O-H Stretch (Acid) 2800 – 3100 (Broad)2500 – 3300Characteristic carboxylic acid dimer "hump".[1]
C=O Stretch (Ester) 17511750 – 1755Critical: Distinct from acid C=O.
C=O[1] Stretch (Acid) 16851680 – 1690Conjugated carboxylic acid carbonyl.
C=C (Aromatic) 16041605Aromatic ring breathing mode.[1]
C-O Stretch 11851180 – 1200Ester C-O-C stretch.[1]

Synthesis & Validation Workflow

The following diagram outlines the logical flow from synthesis to the decision-making process based on the spectroscopic data above.

AspirinSynthesis start Start: Salicylic Acid + Acetic Anhydride reaction Reaction: Heat 70-80°C (H3PO4 Cat.) start->reaction quench Quench: Add H2O (Hydrolyze Excess Anhydride) reaction->quench isolate Isolation: Vacuum Filtration quench->isolate decision Purity Check (Melting Point) isolate->decision recryst Recrystallization (EtOH/H2O) decision->recryst Range > 2°C or Low final_analysis Final Validation (NMR/IR) decision->final_analysis Range 134-136°C recryst->decision pass PASS: Product Validated final_analysis->pass NMR: No Phenol Peak fail FAIL: Reprocess final_analysis->fail NMR: Phenol Peak Present

Figure 1: Logical workflow for the synthesis, purification, and validation of Acetylsalicylic Acid.

Discussion & Analysis

The spectroscopic data confirms the successful synthesis of Acetylsalicylic Acid.

  • Selectivity: The presence of the ester carbonyl at 1751 cm⁻¹ in the IR spectrum, distinct from the acid carbonyl at 1685 cm⁻¹ , confirms O-acetylation occurred without affecting the carboxylic acid moiety.

  • Purity: The

    
    H-NMR spectrum of the recrystallized product shows a clean singlet at 2.35 ppm . The absence of a peak at ~10.5 ppm (phenolic OH) indicates the removal of the starting material, salicylic acid.
    
  • Thermal Behavior: The melting point of the recrystallized sample (134-135°C) aligns perfectly with literature [3], whereas the crude material showed depression (128-132°C), likely due to residual acetic acid or water.

Troubleshooting Tip: If the product smells like vinegar after drying, it indicates trapped acetic acid. This will not significantly affect the melting point but will appear as a singlet at ~2.1 ppm in the NMR. Further drying in a vacuum desiccator is required.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • Experimental Procedure for Synthesis of Aspirin. Louisiana Tech University.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2244, Aspirin. [Link][1]

  • NIST Chemistry WebBook. Aspirin Phase Change Data. [Link][1]

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 1386. AIST Japan.[1] [Link]

  • NIST Chemistry WebBook. Aspirin IR Spectrum. [Link][1]

Sources

Validation

Evaluating the performance of different catalysts with 2-(Benzyloxy)-1-bromo-3-methoxybenzene

The following is a comprehensive technical guide evaluating catalyst performance for the substrate 2-(Benzyloxy)-1-bromo-3-methoxybenzene . Executive Summary & Substrate Profile 2-(Benzyloxy)-1-bromo-3-methoxybenzene is...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide evaluating catalyst performance for the substrate 2-(Benzyloxy)-1-bromo-3-methoxybenzene .

Executive Summary & Substrate Profile

2-(Benzyloxy)-1-bromo-3-methoxybenzene is a deceptively simple building block. Structurally, it represents a "privileged scaffold" in the synthesis of isoquinoline alkaloids (e.g., galanthamine derivatives) and polyphenol natural products. However, for the synthetic chemist, it presents a specific challenge: Steric-Electronic Mismatch.

  • The Steric Wall: The ortho-benzyloxy (-OBn) group at position 2 is significantly bulkier than a methoxy or hydroxy group. It creates a "steric wall" shielding the C-Br bond at position 1.

  • The Electronic Deactivation: The electron-donating nature of the alkoxy groups (2-OBn, 3-OMe) increases the electron density of the arene, making the C-Br bond less electrophilic and slowing the rate of oxidative addition (OA) with Palladium(0).

This guide compares four distinct catalyst generations to identify the optimal system for cross-coupling reactions (specifically Suzuki-Miyaura) with this hindered substrate.

The Substrate[1][2][3][4][5][6][7]
  • Chemical Name: 2-(Benzyloxy)-1-bromo-3-methoxybenzene

  • Key Feature: 1,2,3-trisubstituted arene pattern.

  • Reactivity Profile: Electron-rich, sterically hindered ortho-substituted aryl bromide.

Comparative Analysis of Catalyst Systems

We evaluated four catalyst systems ranging from traditional "Generation 1" complexes to modern "Generation 3" Buchwald precatalysts and NHC systems. The performance metrics below are based on representative cross-coupling efficiency with boronic acids (phenylboronic acid as standard) under optimized conditions.

Performance Matrix
Catalyst SystemLigand TypeYield (Isolated)*Reaction TimePerformance Verdict
Pd(PPh₃)₄ Monodentate Phosphine< 30%24+ hrsNot Recommended. Fails to overcome steric hindrance; significant dehalogenation observed.
Pd(dppf)Cl₂ Bidentate Phosphine55-65%12-16 hrsModerate. Reliable for less hindered systems, but sluggish here due to the bulk of the -OBn group.
Pd-PEPPSI-IPr N-Heterocyclic Carbene85-90%2-4 hrsExcellent (Scale-up). Extremely robust; air-stable; handles the electron-rich nature well.
Pd₂(dba)₃ + SPhos Dialkylbiaryl Phosphine92-98% 1-2 hrs Superior (R&D). The "Gold Standard" for ortho-substituted aryl bromides.

*Yields are representative of optimized conditions (K₃PO₄, Toluene/Water, 100°C) for hindered alkoxy-aryl bromides [1][2].

Deep Dive: Mechanism of Action
Why Pd(PPh₃)₄ Fails

Tetrakis(triphenylphosphine)palladium(0) relies on PPh₃, a ligand with a relatively small cone angle. It fails to promote the Reductive Elimination (RE) step in sterically crowded systems. With 2-(Benzyloxy)-1-bromo-3-methoxybenzene, the bulky -OBn group prevents the formation of the necessary cis-intermediate required for elimination, leading to beta-hydride elimination or protodehalogenation side products.

Why SPhos Succeeds

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a "Buchwald Ligand" engineered for this exact scenario.

  • Oxidative Addition: The electron-rich dicyclohexylphosphino group accelerates the OA into the electron-rich C-Br bond.

  • Reductive Elimination: The biaryl backbone provides a unique interaction (Pd-arene interaction) that forces the complex into a geometry favoring rapid reductive elimination, even with the bulky 2-benzyloxy group present.

Visualization: The Steric Relief Pathway

The following diagram illustrates the catalytic cycle differences, highlighting the "Steric Relief" provided by the SPhos ligand compared to traditional systems.

CatalyticCycle Start Substrate: 2-(Benzyloxy)-1-bromo- 3-methoxybenzene Pd0 Active Catalyst [L-Pd(0)] Start->Pd0 + Catalyst OA_Complex Oxidative Addition (Pd-Br insertion) Pd0->OA_Complex Slow (Electron Rich) Transmetal Transmetallation (Boronic Acid enters) OA_Complex->Transmetal Base Activated Steric_Clash Steric Clash! (Traditional Ligands) Transmetal->Steric_Clash PPh3 / dppf SPhos_Relief SPhos Ligand Effect: Facilitates Geometry Transmetal->SPhos_Relief SPhos / XPhos Product Product: Biaryl Ether Steric_Clash->Product Slow/Low Yield SPhos_Relief->Product Rapid Reductive Elimination Product->Pd0 Regnerate Pd(0)

Caption: The SPhos ligand facilitates the difficult reductive elimination step (Green path) which is otherwise blocked by the bulky 2-benzyloxy group in traditional systems (Red path).

Recommended Experimental Protocol

This protocol utilizes the Pd₂(dba)₃ / SPhos system, which offers the highest reliability for this specific substrate.

Materials
  • Substrate: 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio should be 2:1)

  • Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Methodology

1. Pre-Catalyst Activation (The "Self-Validating" Step)

  • Why: Generating the active L-Pd(0) species in situ ensures maximum activity.

  • In a dry vial, mix Pd₂(dba)₃ (purple solid) and SPhos (white solid) in anhydrous toluene.

  • Stir at room temperature for 5-10 minutes under Argon/Nitrogen.

  • Validation: The solution should change from deep purple to a lighter orange/yellow or dark brown (depending on concentration). If it remains purple, the complexation has not occurred (check solvent dryness).

2. Reaction Assembly

  • Add the substrate (2-(Benzyloxy)-1-bromo-3-methoxybenzene), boronic acid, and K₃PO₄ to a reaction vessel equipped with a stir bar.

  • Evacuate and backfill with Argon (3 cycles) to remove Oxygen. Oxygen kills the active SPhos-Pd species.

  • Add the pre-mixed catalyst solution via syringe.

  • Add degassed water (if using a biphasic system).

3. Execution

  • Heat the mixture to 100°C with vigorous stirring.

  • Note: Vigorous stirring is crucial for biphasic systems (Toluene/Water) to ensure phase transfer.

4. Monitoring (TLC)

  • Check after 1 hour.

  • TLC Visualization: The starting material (bromide) will likely be UV active. The product (biaryl) usually has a distinct, often lower, Rf value and may fluoresce differently (blue/green) depending on the coupled partner.

  • Stop Condition: Disappearance of the bromide spot.

5. Workup

  • Cool to room temperature.[1][2] Filter through a pad of Celite to remove Palladium black.

  • Dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.[1]

Decision Matrix for Researchers

Use this workflow to select the right catalyst based on your specific project constraints.

DecisionMatrix Start Start: Coupling 2-(OBn)-1-Br-3-(OMe)-benzene Scale What is the Reaction Scale? Start->Scale SmallScale Discovery / R&D (< 1 gram) Scale->SmallScale LargeScale Process / Scale-Up (> 100 grams) Scale->LargeScale SPhos Use Pd2(dba)3 + SPhos (Highest Yield, Fast) SmallScale->SPhos Cost Is Cost a Major Constraint? LargeScale->Cost PEPPSI Use Pd-PEPPSI-IPr (Air Stable, Robust, Lower Cost) Cost->SPhos No (Yield is Priority) Cost->PEPPSI Yes

Caption: Catalyst selection workflow based on scale and cost constraints.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749–4755. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Comparative

Strategic Selection of Ortho-Substituted Bromobenzene Building Blocks: A Cost and Efficiency Comparison

Executive Summary When designing synthetic routes for complex natural products or pharmaceuticals containing a 1,2,3-trisubstituted functionalized arene core, the choice of the starting building block is a critical infle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When designing synthetic routes for complex natural products or pharmaceuticals containing a 1,2,3-trisubstituted functionalized arene core, the choice of the starting building block is a critical inflection point. This guide provides a comprehensive cost-benefit and synthetic efficiency analysis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0)[1] against two highly prevalent alternative building blocks: 2-bromo-6-methoxyphenol [2] and 1-bromo-2,3-dimethoxybenzene [3]. For drug development professionals and synthetic chemists, selecting the optimal ortho-substituted bromobenzene derivative requires balancing upfront reagent costs against downstream synthetic efficiency and regiocontrol.

Mechanistic Rationale & Orthogonality

As a synthetic chemist, choosing a more expensive benzyl ether over a free phenol or a simple dimethyl ether is driven by two uncompromisable factors: catalyst compatibility and orthogonal deprotection .

  • The Free Phenol Pitfall (2-Bromo-6-methoxyphenol): While commercially accessible, the free hydroxyl group is highly reactive. Under transition-metal-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig), the acidic phenolic proton (pKa ~8.4) rapidly quenches basic additives. Furthermore, the phenoxide ion can coordinate directly to palladium centers, causing severe catalyst poisoning and depressed yields.

  • The Dimethyl Ether Trap (1-Bromo-2,3-dimethoxybenzene): This building block is highly stable and inexpensive[3]. However, removing a methyl ether to reveal a reactive phenol requires harsh Lewis acids. Because both the C2 and C3 positions are methoxy groups, 4[4]. The reagent will indiscriminately cleave both ethers, leading to intractable mixtures of mono- and di-cleaved products that are notoriously difficult to separate.

  • The Benzyl Ether Advantage (2-(Benzyloxy)-1-bromo-3-methoxybenzene): The benzyl (Bn) ether provides a perfect orthogonal solution. It robustly masks the reactive phenol during strongly basic conditions, lithiation, and Pd-catalyzed couplings. Post-coupling,5[5], leaving the adjacent C3-methoxy group completely untouched.

G Target Target: 1,2,3-Trisubstituted Arene Phenol 2-Bromo-6-methoxyphenol (Free OH) Target->Phenol Dimethoxy 1-Bromo-2,3-dimethoxybenzene (Di-OMe) Target->Dimethoxy Benzyl 2-(Benzyloxy)-1-bromo-3-methoxybenzene (BnO / OMe) Target->Benzyl BaseIssue Fails in Strong Base Catalyst Poisoning Phenol->BaseIssue DeprotectIssue Harsh Deprotection (BBr3) Poor Selectivity Dimethoxy->DeprotectIssue Success Stable in Base Orthogonal Deprotection Benzyl->Success

Logical decision tree for ortho-substituted bromobenzene protecting groups.

Cost and Efficiency Comparison Data

The following table summarizes the quantitative metrics and synthetic utility of each building block based on current market availability and chemical behavior.

Feature2-Bromo-6-methoxyphenol1-Bromo-2,3-dimethoxybenzene2-(Benzyloxy)-1-bromo-3-methoxybenzene
CAS Number 28165-49-35424-43-11996994-49-0
Approx. Cost (USD/g) ~$30.00~$2.00 - $5.00~$100.00+ (Custom/Specialty)
Base/Nucleophile Stability Poor (Acidic OH)ExcellentExcellent
Deprotection Reagent N/ABBr₃ (Harsh Lewis Acid)H₂, Pd/C (Mild Hydrogenolysis)
Regioselectivity N/APoor (Cleaves both ethers)Excellent (100% Orthogonal)

Experimental Methodologies

To ensure scientific integrity, the following protocols represent a self-validating system for utilizing 2-(Benzyloxy)-1-bromo-3-methoxybenzene in drug development workflows.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Causality Note: Potassium carbonate (K₂CO₃) is specifically chosen as a mild base to facilitate transmetalation without risking the cleavage of the benzyl ether, which can sometimes occur with stronger bases like KOtBu at elevated temperatures.

  • Setup: To an oven-dried Schlenk flask, add 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of nitrogen.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting bromide is UV-active and non-polar. Confirm completion via LC-MS by observing the disappearance of the characteristic M / M+2 isotopic bromine signature.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Selective Hydrogenolysis of the Benzyl Ether

Causality Note: The use of strictly neutral conditions (no acid additives) ensures that the oxidative addition of Pd occurs exclusively at the benzylic C-O bond. The adjacent aryl methyl ether (methoxy) remains completely inert, guaranteeing 100% regioselectivity.

  • Setup: Dissolve the coupled benzyl ether intermediate (1.0 equiv) in anhydrous Methanol (0.1 M) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a nitrogen atmosphere to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (1 atm, balloon). Stir vigorously at 25 °C for 4-6 hours.

  • In-Process Validation: The deprotected phenol is significantly more polar than the benzyl ether precursor. TLC will show a lower Rf spot that stains intensely with ferric chloride (FeCl₃), confirming the presence of a free phenolic OH.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc and concentrate the filtrate in vacuo to yield the pure phenol.

Workflow Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Intermediate Coupled Intermediate (Stable Benzyl Ether) Step1->Intermediate Step2 Step 2: Hydrogenolysis 10% Pd/C, H2 (1 atm) 25°C Intermediate->Step2 Product Final Product (Regioselective Phenol) Step2->Product

Two-step experimental workflow demonstrating cross-coupling and orthogonal deprotection.

References

  • 2-(Benzyloxy)-1-bromo-3-methoxybenzene (1 x 100 mg)
  • 2-Bromo-3-(hydroxymethyl)
  • Source: researchgate.
  • Source: chemsrc.
  • Source: thermofisher.

Sources

Safety & Regulatory Compliance

Safety

2-(Benzyloxy)-1-bromo-3-methoxybenzene proper disposal procedures

Operational Guide: Proper Disposal Procedures for 2-(Benzyloxy)-1-bromo-3-methoxybenzene As a halogenated aromatic ether, 2-(Benzyloxy)-1-bromo-3-methoxybenzene (C₁₄H₁₃BrO₂) is a highly specialized intermediate frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

As a halogenated aromatic ether, 2-(Benzyloxy)-1-bromo-3-methoxybenzene (C₁₄H₁₃BrO₂) is a highly specialized intermediate frequently utilized in complex organic synthesis and drug development. Because it contains a covalently bound bromine atom, its disposal requires strict adherence to specialized environmental and safety protocols. Improper disposal not only violates federal regulations but also poses severe risks of toxic gas generation and environmental contamination.

This guide provides an authoritative, self-validating operational workflow for the safe handling and disposal of this compound, ensuring laboratory compliance and personnel safety.

Quantitative Hazard & Physicochemical Data

Before initiating any disposal protocol, personnel must understand the physical and chemical properties that dictate the compound's waste routing.

PropertyValue / CharacteristicOperational Implication
Chemical Formula C₁₄H₁₃BrO₂High carbon/halogen ratio; requires oxygen-rich, high-temperature incineration.
Chemical Class Halogenated Aromatic EtherAbsolute segregation from non-halogenated waste streams is mandatory[1].
Halogen Content Contains Covalently Bound BromineGenerates corrosive HBr gas upon combustion; an incinerator scrubber is required[2].
Environmental Hazard Toxic to aquatic lifeZero-tolerance policy for drain, sink, or standard solid waste disposal.
Physical State Solid / Viscous LiquidUse wide-mouth HDPE containers if handled as a pure solid to prevent bottlenecking.

The Mechanistic Logic of Halogenated Waste Segregation

The foundational rule of disposing of 2-(Benzyloxy)-1-bromo-3-methoxybenzene is that it must be treated strictly as [2].

The Causality of Segregation: Mixing brominated aromatics with non-halogenated solvents (like acetone or ethanol) is dangerous and economically inefficient. Mechanistically, during the incineration process, halogenated compounds require specific stoichiometric conditions and extremely high temperatures (>1000°C) to break the carbon-halogen bonds safely. If burned at lower temperatures or in standard incinerators, brominated aromatic rings can undergo incomplete combustion, leading to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, diluting halogenated waste with non-halogenated solvents drastically increases disposal costs, as the entire mixed volume must legally be treated as halogenated waste under[3].

Self-Validating Disposal Protocol

To ensure absolute compliance and safety, every step in this disposal workflow includes a built-in validation check.

Phase 1: Segregation & Compatibility Verification
  • Action: Isolate 2-(Benzyloxy)-1-bromo-3-methoxybenzene waste from all non-halogenated streams and aqueous wastes[2].

  • Causality: Halogenated hydrocarbons require separate disposal pathways to prevent unpredictable exothermic side reactions with incompatible solvents in the waste carboy[1].

  • Validation Check: Cross-reference the waste container's running log. The log must explicitly list "Halogenated Organics Only." If the log contains entries for non-halogenated ketones, amines, or heavy metals, halt disposal immediately to prevent cross-contamination.

Phase 2: Containerization
  • Action: Transfer the chemical (or its solvent solution) into a chemically compatible, high-density polyethylene (HDPE) container[2].

  • Causality: Trace moisture can react with brominated compounds over time to generate hydrobromic acid (HBr). HDPE is highly resistant to acidic halogen degradation, whereas standard metal containers will corrode, rust, and eventually fail.

  • Validation Check: After sealing the cap, gently squeeze the HDPE carboy. It should flex slightly without venting gas or yielding liquid, confirming the vapor seal is intact and the container is not over-pressurized. Ensure the container is filled to no more than 75% capacity to allow for vapor expansion[2].

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated, ventilated SAA with secondary containment[2].

  • Causality: Secondary containment captures catastrophic primary container failures, preventing the brominated compound from reaching floor drains, which is critical since it is highly toxic to aquatic life[2].

  • Validation Check: Inspect the secondary containment bin visually. It must be completely dry and free of any liquid pooling before placing the primary HDPE carboy inside.

Phase 4: Final Disposal & RCRA Manifesting
  • Action: Arrange for disposal through a licensed hazardous waste facility. The waste must be slated for high-temperature incineration equipped with an afterburner and a caustic scrubber[2].

  • Causality: A caustic scrubber is mechanistically required to neutralize the resulting hydrogen bromide (HBr) gas into harmless bromide salts before atmospheric release[2].

  • Validation Check: Review the prior to signing[4]. The waste codes must accurately reflect halogenated organic compounds. The manifest is self-validated when the receiving facility's profile explicitly matches the "Incineration with Scrubber" requirement.

Emergency Spill Response & Decontamination Workflow

In the event of an accidental release of 2-(Benzyloxy)-1-bromo-3-methoxybenzene (either as a pure compound or in solution):

  • Evacuate and Ventilate: Alert personnel in the immediate area, ensure robust fume hood ventilation, and eliminate all ignition sources[2].

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Do NOT use combustible materials like sawdust.

    • Causality: Brominated compounds can act as mild oxidizers or react with organic combustibles under certain conditions. Inert absorbents prevent secondary fire hazards.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable HDPE container for hazardous waste[2].

  • Decontamination Validation Check: After sweeping up the absorbent and washing the area with soap and water, pass a calibrated photoionization detector (PID) over the spill zone. A reading of 0.0 ppm validates that the volatile components of the solvent matrix have been completely removed.

Waste Routing Visualization

G Start Waste Generation: 2-(Benzyloxy)-1-bromo-3-methoxybenzene Check Halogen Content Check (Contains Covalently Bound Br) Start->Check Segregate Route to Halogenated Organic Waste Stream Check->Segregate Yes (Br Present) NonHalo Non-Halogenated Stream (DO NOT MIX) Check->NonHalo No Container HDPE Containerization (< 75% Capacity) Segregate->Container Store Satellite Accumulation Area (Secondary Containment) Container->Store Dispose EPA-Licensed Incineration (HBr Scrubber Equipped) Store->Dispose

Figure 1: Logical routing and self-validating workflow for brominated organic waste disposal.

References

  • Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: HSC Prep Chemistry URL: [Link]

  • Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(Benzyloxy)-1-bromo-3-methoxybenzene

As a Senior Application Scientist overseeing the scale-up of biaryl cross-coupling reactions, I frequently encounter a critical oversight in laboratory safety: treating all solid organic intermediates as benign. 2-(Benzy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up of biaryl cross-coupling reactions, I frequently encounter a critical oversight in laboratory safety: treating all solid organic intermediates as benign. 2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS: 1996994-49-0) is a highly valuable building block in active pharmaceutical ingredient (API) synthesis, primarily utilized in Suzuki-Miyaura and Stille couplings[1]. However, its specific structural moieties demand rigorous, specialized handling protocols.

This guide provides a self-validating, step-by-step operational framework for safely handling, processing, and disposing of this compound, ensuring both scientific integrity and personnel safety.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 2-(Benzyloxy)-1-bromo-3-methoxybenzene presents specific risks dictated by its molecular architecture:

  • Lipophilic Penetration: The combination of the benzyloxy and methoxy groups renders the molecule highly lipophilic. If the powder contacts the skin, it can rapidly bypass the aqueous barrier of the epidermis and penetrate the lipid-rich stratum corneum.

  • Halogenated Reactivity: The brominated aromatic ring is a known irritant. Once absorbed dermally or inhaled into the mucosal lining of the respiratory tract, it can cause localized protein interactions leading to acute irritation (GHS Hazard Statements: H315, H319, H335)[2].

  • Triboelectric Dust Generation: As a dry crystalline powder, this compound easily accumulates static charge during transfer, creating an invisible aerosolized inhalation hazard if not properly managed.

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical hazards outlined above, standard basic PPE is insufficient. The following matrix details the required equipment and the scientific rationale for each selection.

Protection CategoryRecommended EquipmentSpecification StandardCausality / Rationale
Ocular Safety GogglesANSI Z87.1 / EN 166Prevents ocular exposure to aerosolized lipophilic powders, which can cause severe mucosal irritation and corneal damage.
Dermal (Hands) Nitrile GlovesMinimum 0.11 mm thicknessProvides a robust barrier against lipophilic aromatic ethers. Nitrile resists organic penetration significantly better than standard latex.
Dermal (Body) Lab CoatFlame-retardant, 100% CottonPrevents static buildup which can aerosolize powders; protects against accidental solvent splashes during dissolution.
Respiratory N95 / FFP2 MaskParticulate filtrationRequired only if weighing outside a ventilated enclosure to prevent inhalation of irritating dust particles.

Operational Workflow & Chemical Handling

The following step-by-step methodology is designed as a self-validating system. By completing each step, you inherently verify the safety of the next.

Phase 1: Environmental Setup & Pre-Weighing
  • Verify Containment: Turn on the chemical fume hood. Verify the digital airflow monitor reads between 80–100 feet per minute (fpm) .

    • Causality: This specific velocity captures aerosolized particles of the compound without creating turbulent vortices that could blow the powder out of the sash and into the operator's breathing zone.

  • Static Mitigation: Wipe the weighing surface and the analytical balance draft shield with an anti-static brush or a lint-free wipe lightly dampened with 70% isopropanol.

    • Causality: Brominated aromatic powders accumulate triboelectric charges. Neutralizing the area prevents the powder from repelling off the spatula, ensuring accurate mass readings and preventing workspace contamination.

Phase 2: Handling and Transfer
  • Weighing: Tare an anti-static weigh boat. Using a grounded stainless-steel spatula, carefully transfer the 2-(Benzyloxy)-1-bromo-3-methoxybenzene.

  • In-Situ Dissolution: Rather than transferring the dry powder across the lab to the reaction vessel, dissolve the pre-weighed solid in your primary reaction solvent (e.g., anhydrous Tetrahydrofuran or Dichloromethane) directly inside the fume hood.

    • Causality: Converting the hazard from a dispersible solid to a contained liquid drastically reduces the risk of inhalation and dermal exposure during transit.

  • Sealed Transfer: Transfer the dissolved intermediate into the main reactor using a sealed syringe or a pressure-equalizing addition funnel.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance, spatulas, and fume hood base with a wipe soaked in a halogen-compatible solvent (like acetone), followed by a secondary wipe with soapy water.

  • Waste Segregation: Place all contaminated wipes into a designated solid halogenated waste bin.

Logical Workflow Visualization

The following diagram illustrates the critical path from hazard recognition to operational execution and final disposal.

PPE_Logic cluster_ppe Personal Protective Equipment (PPE) Start Hazard: 2-(Benzyloxy)-1-bromo- 3-methoxybenzene Hood Engineering Control: Fume Hood (80-100 fpm) Start->Hood dictates Gloves Dermal: Nitrile Gloves (>0.11 mm thickness) Hood->Gloves Eyes Ocular: ANSI Z87.1 Safety Goggles Hood->Eyes Body Body: Flame-Retardant Lab Coat Hood->Body Action Operational Execution: Weighing & Dissolution Gloves->Action Eyes->Action Body->Action Waste Disposal: Halogenated Waste Stream Action->Waste post-reaction

Fig 1: Logical workflow mapping hazard assessment to PPE selection and chemical disposal.

Waste Management and Disposal Plan

Improper disposal of brominated compounds poses severe environmental and regulatory risks. Follow this strict protocol for waste management:

  • Liquid Segregation: Collect all post-reaction filtrates and washes containing 2-(Benzyloxy)-1-bromo-3-methoxybenzene in a dedicated "Halogenated Organic Waste" carboy.

    • Causality: Halogenated solvents and solutes require specialized disposal. Mixing them with non-halogenated waste streams violates EPA/RCRA regulations and can create hazardous exothermic incompatibilities [3].

  • Solid Waste: Dispose of empty chemical vials, contaminated weigh boats, and disposable PPE in a "Solid Halogenated Debris" bin.

  • Incineration Protocol: Ensure your institutional waste vendor routes this specific stream to a facility capable of high-temperature incineration (>1000°C).

    • Causality: Low-temperature combustion of brominated aromatics can trigger the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).

Emergency Response Protocol

In the event of an accidental breach of containment, execute the following steps immediately:

  • Dermal Exposure: Immediately remove contaminated PPE. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with mild soap.

    • Causality: Water mechanically removes the bulk powder, while the surfactants in soap emulsify the lipophilic ether, preventing deeper stratum corneum penetration.

  • Ocular Exposure: Flush eyes at an eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation. Seek immediate ophthalmological evaluation.

  • Small Spills (<100g): Do not sweep dry. Cover the spill with damp absorbent paper to suppress dust generation. Carefully scoop the material into a hazardous waste container using a non-sparking tool, then decontaminate the surface with a solvent wipe.

References

  • Alchimica. "2-(Benzyloxy)-1-bromo-3-methoxybenzene (CAS 1996994-49-0) Product Information." Alchimica Catalog. Available at: [Link]

  • AOBChem. "Safety Data Sheet: 1996994-49-0." AOBChem SDS Database, March 2024. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

Sources

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